Product packaging for hodgkinsine B(Cat. No.:)

hodgkinsine B

Cat. No.: B1251297
M. Wt: 518.7 g/mol
InChI Key: DPVWJPVYOXKFRQ-BFZJMCNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

hodgkinsine B is a natural product found in Psychotria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N6 B1251297 hodgkinsine B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWJPVYOXKFRQ-BFZJMCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hodgkinsine B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine B is a complex trimeric pyrrolidinoindoline alkaloid that has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its analgesic properties. This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Rubiaceae family. The most notable and well-documented sources include:

  • Psychotria colorata : This plant species is a significant source of this compound and other related pyrrolidinoindoline alkaloids.[1][2][3] The flowers of P. colorata have been identified as a particularly rich source of these compounds.[4]

  • Hodgkinsonia frutescens : This is another key natural source from which hodgkinsine alkaloids were first identified.

  • Psychotria lyciiflora and Psychotria oleoides : These species have also been reported to contain hodgkinsine and other related alkaloids.[5]

The distribution of this compound within the plant can vary, with flowers often showing the highest concentration.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a composite methodology based on established principles of alkaloid extraction and purification.

Experimental Protocol: Isolation from Psychotria colorata Flowers

This protocol is based on the work of Verotta et al. (1998), who successfully isolated hodgkinsine from the flowers of Psychotria colorata.[4]

2.1.1. Plant Material and Extraction

  • Plant Material Preparation : Fresh flowers of Psychotria colorata are collected and air-dried in the shade to a constant weight. The dried material is then finely powdered using a mechanical grinder.

  • Extraction : The powdered plant material is subjected to exhaustive extraction with a suitable solvent system. A common method is maceration with methanol or a mixture of methanol and dichloromethane at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. The process is repeated multiple times to ensure complete extraction of the alkaloids. The extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

2.1.2. Acid-Base Partitioning

  • Acidification : The concentrated crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • Defatting : The acidic solution is then washed with a non-polar organic solvent such as n-hexane or diethyl ether to remove fats, waxes, and other non-alkaloidal lipophilic impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification and Extraction : The acidic aqueous layer is made alkaline by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are less soluble in water. The free alkaloids are then extracted from the aqueous phase using a chlorinated solvent like dichloromethane or chloroform. This process is repeated several times to ensure complete extraction.

  • Drying and Concentration : The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.

2.1.3. Chromatographic Separation

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate this compound.

  • Column Chromatography : The crude alkaloid fraction is typically first separated by column chromatography over silica gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) : Fractions containing a mixture of alkaloids with similar polarities can be further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain highly pure this compound, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common choice.

Quantitative Data

Quantitative data for the isolation of this compound can vary significantly depending on the plant source, geographical location, time of harvest, and the specific extraction and purification methods employed. The following table provides an illustrative summary of potential data points that should be recorded during the isolation process.

ParameterDescriptionExample Value
Starting Plant Material Dry weight of Psychotria colorata flowers500 g
Crude Alkaloid Extract Yield Weight of the total alkaloid fraction after acid-base partitioning5 g (1% of dry weight)
This compound Yield (after CC) Weight of the semi-purified this compound fraction from column chromatography500 mg (0.1% of dry weight)
Final Yield of Pure this compound Weight of this compound after final purification (e.g., HPLC)100 mg (0.02% of dry weight)
Purity Purity of the final this compound sample as determined by HPLC or NMR>98%
Retention Time (HPLC) Retention time of this compound under specific HPLC conditionsVaries with method
Rf Value (TLC) Rf value of this compound in a specific solvent systemVaries with method

Signaling Pathways of this compound

This compound exhibits a dual mechanism of action, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[3] This dual activity is believed to be the basis for its potent analgesic effects.

Mu-Opioid Receptor Agonism

As an agonist of the mu-opioid receptor, this compound initiates a signaling cascade that is typically associated with analgesia. Upon binding, it is thought to favor G-protein coupling over β-arrestin recruitment, a characteristic of some modern opioid analgesics with potentially fewer side effects.

mu_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gαi/o and Gβγ (G-protein) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia

Caption: Mu-Opioid Receptor Agonist Signaling Pathway of this compound.

NMDA Receptor Antagonism

As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound can block the influx of Ca2+ ions, thereby inhibiting downstream signaling pathways that are often associated with pain transmission and neuronal excitotoxicity. One of the key pathways inhibited is the Extracellular signal-Regulated Kinase (ERK) pathway.

nmda_antagonist_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NMDAR) Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Blocks Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows ERK_Pathway ERK Pathway (Ras-Raf-MEK-ERK) Ca_influx->ERK_Pathway Activates CREB CREB ERK_Pathway->CREB Phosphorylates Gene_Expression Gene Expression (Pain Sensitization) CREB->Gene_Expression Promotes

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: November 2025

Hodgkinsine B is a complex, naturally occurring trimeric indole alkaloid that has garnered significant interest within the scientific community. As an enantiomer of hodgkinsine, it is composed of three pyrrolidinoindoline subunits.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological activities, tailored for researchers, scientists, and drug development professionals. The compound is primarily recognized for its potent analgesic effects, which are attributed to a dual mechanism of action involving opioid and NMDA receptors.[1][3]

Physical and Chemical Properties

This compound possesses a complex molecular architecture, which dictates its physical and chemical characteristics. The quantitative data available for this alkaloid are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₃H₃₈N₆[4]
Molecular Weight 518.7 g/mol [4]
IUPAC Name 2,2′,2′′,3,3′,3′′,8,8′,8′′,8aR,8′aS,8′′aR-dodecahydro-1,1′,1′′-trimethyl-3aR,3′aS(1H,1′H):7′,3′′aR(1′′H)-terpyrrolo[2,3-b]indole[4]
CAS Number 586955-76-2[4]
Solubility Soluble in methanol or DMSO[2]
Purity (Commercially Available) ≥95% by HPLC, >99% by HPLC[2][5]
Long-Term Storage -20°C[2]
Optical Rotation [α]²⁴D = -88 (c = 0.21, CHCl₃)[6]

Spectral Data

Detailed spectral data is crucial for the structural elucidation and verification of this compound. While specific peak assignments are found within dedicated synthetic chemistry literature, general proton (¹H) and carbon-¹³ (¹³C) NMR spectral signatures for the parent hodgkinsine structure have been described.

Spectral DataDescriptionSource(s)
¹H NMR The ¹H NMR spectra of the hodgkinsine scaffold are complex. Key regions include aromatic protons (δ 6.5–7.4 ppm), methylene groups of the pyrrolidine rings (δ 2.1–3.1 ppm), and N-methyl signals (δ 2.4–2.8 ppm).[7]
¹³C NMR All ¹³C NMR data for synthetic (-)-hodgkinsine B have been found to be consistent with literature values for the natural product.[6]

Experimental Protocols

The study and application of this compound rely on robust experimental protocols for its isolation, synthesis, and biological evaluation.

General Isolation and Purification Protocol

Hodgkinsine and its isomers are naturally found in plants of the Rubiaceae family, such as Psychotria colorata and Hodgkinsonia frutescens.[1][2][8] A generalized workflow for the isolation of such alkaloids from plant material is outlined below.

cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material solvent_extraction Maceration/Soxhlet Extraction (e.g., with Methanol) plant_material->solvent_extraction crude_extract Crude Methanolic Extract solvent_extraction->crude_extract acid_base Acid-Base Partitioning to Separate Alkaloids crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (e.g., Silica Gel, Sephadex) alkaloid_fraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Generalized workflow for the isolation of this compound.
Enantioselective Total Synthesis: A Conceptual Overview

The complex, stereochemically rich structure of this compound has made it a challenging target for total synthesis. Modern synthetic strategies employ convergent approaches, where complex fragments of the molecule are synthesized separately and then joined. Key strategies include the diazene-directed assembly of cyclotryptamine fragments and catalyst-controlled asymmetric intramolecular Heck cyclizations to establish critical stereocenters.[6][9]

cluster_monomers Monomer Synthesis cluster_assembly Convergent Assembly MonomerA Cyclotryptamine Monomer A Coupling1 Fragment Coupling MonomerA->Coupling1 MonomerB Cyclotryptamine Monomer B MonomerB->Coupling1 MonomerC Cyclotryptamine Monomer C Coupling2 Fragment Coupling MonomerC->Coupling2 Intermediate Dimeric Intermediate Coupling1->Intermediate Intermediate->Coupling2 Target (-)-Hodgkinsine B Coupling2->Target

Figure 2. Logical diagram of a convergent synthetic strategy.
Analgesic Activity Assessment: Tail-Flick Test

The analgesic properties of this compound are often evaluated using the tail-flick test, a standard method for measuring pain response to a thermal stimulus in rodents.[4][10]

Objective: To measure the latency of tail withdrawal from a heat source as an indicator of the compound's analgesic efficacy.

Materials:

  • Tail-flick apparatus (with a high-intensity light beam or hot water bath)

  • Test animals (e.g., mice)

  • This compound solution

  • Vehicle control solution

  • Positive control (e.g., morphine)

  • Syringes for administration

Protocol:

  • Acclimatization: Allow animals to acclimate to the testing environment.

  • Baseline Latency: Measure the pre-treatment tail-flick latency for each animal. An intense light beam is focused on the animal's tail, and the time until the animal flicks its tail is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[10][11]

  • Compound Administration: Administer this compound (e.g., 10 mg/kg), vehicle, or positive control to respective groups of animals.[4]

  • Post-Treatment Measurement: At specific time points after administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline values and across different treatment groups. An increase in latency indicates an analgesic effect.

start Start: Acclimated Mice baseline Measure Baseline Tail-Flick Latency start->baseline grouping Divide into Groups: Vehicle, Positive Control, This compound baseline->grouping administer Administer Compound (e.g., 10 mg/kg) grouping->administer wait Wait for Predefined Time Intervals administer->wait measure_post Measure Post-Treatment Tail-Flick Latency wait->measure_post analyze Analyze Data: Compare Latencies measure_post->analyze end End: Determine Analgesic Effect analyze->end

Figure 3. Experimental workflow for the tail-flick test.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antiviral, antibacterial, and antifungal properties.[3] However, its most extensively researched effect is its potent analgesic activity.[4] This effect is particularly noteworthy because it stems from a dual mechanism of action, targeting two distinct pain-related pathways simultaneously.

This compound functions as both a mu-opioid receptor agonist and an NMDA receptor antagonist .[1][3]

  • Mu-Opioid Receptor Agonism: Similar to morphine, its binding to mu-opioid receptors in the central nervous system leads to the inhibition of nociceptive signaling, resulting in pain relief. This action is reversible by opioid antagonists like naloxone.[1][12]

  • NMDA Receptor Antagonism: By blocking the N-methyl-D-aspartate (NMDA) receptor, this compound can prevent central sensitization and reduce certain types of chronic or neuropathic pain, a mechanism shared with drugs like ketamine.[1]

This dual-action profile is of significant interest for the development of novel analgesics that could potentially offer a broader spectrum of pain relief with a modified side-effect profile compared to traditional opioids.

cluster_hodgkinsine This compound cluster_opioid Opioid Pathway cluster_nmda NMDA Pathway HODG This compound MOR Mu-Opioid Receptor HODG->MOR Agonist NMDA NMDA Receptor HODG->NMDA Antagonist MOR_Action Inhibition of Nociceptive Signals MOR->MOR_Action Analgesia Analgesic Effect (Pain Relief) MOR_Action->Analgesia NMDA_Action Prevention of Central Sensitization NMDA->NMDA_Action NMDA_Action->Analgesia

Figure 4. Dual signaling pathway for the analgesic action of this compound.

Conclusion

This compound is a structurally intricate alkaloid with compelling pharmacological properties. Its well-defined physical and chemical characteristics, combined with a unique dual-action analgesic mechanism, make it a significant lead compound in pain research. The continued development of robust synthetic routes and a deeper understanding of its biological activities will be crucial for unlocking its full therapeutic potential for drug development professionals.

References

Hodgkinsine B: A Technical Guide on an Alkaloid with Dual Analgesic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine B, a complex pyrrolidinoindoline alkaloid, has garnered scientific interest primarily for its notable analgesic properties. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its dual activity as a mu-opioid receptor agonist and an NMDA receptor antagonist. While this compound and its analogs have been reported to possess antiviral, antibacterial, and antifungal properties, detailed mechanistic studies in these areas are currently limited in publicly available research. This document presents the existing data on its analgesic action, outlines the experimental basis for these findings, and visualizes the known signaling pathways. The significant gaps in the broader mechanistic understanding of this compound are also highlighted, pointing to avenues for future research and development.

Core Mechanism of Action: Dual Analgesia

The principal and most studied pharmacological effect of hodgkinsine, the stereoisomer of this compound, is its analgesic activity.[1][2] Research indicates that hodgkinsine exerts its pain-relieving effects through a dual mechanism of action, a characteristic that may offer advantages over traditional analgesics.[2][3]

Mu-Opioid Receptor Agonism

Hodgkinsine acts as an agonist at mu-opioid receptors, similar to the action of morphine.[3] This interaction is a key component of its analgesic effect. Studies have demonstrated that the analgesic effects of hodgkinsine in thermal nociception models are dose-dependent and can be reversed by the opioid antagonist naloxone.[4][5] This reversibility strongly suggests the involvement of opioid receptors in its mode of action.[4][5]

NMDA Receptor Antagonism

In addition to its opioid activity, hodgkinsine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism shared with drugs like ketamine.[1][3] This is supported by evidence of its potent, dose-dependent analgesic activity against capsaicin-induced pain, a model known to involve NMDA receptor activation.[2][4][5] This dual mechanism of targeting both opioid and NMDA receptors may be beneficial for developing innovative and more effective analgesics.[2][4]

Quantitative Data Summary

Detailed quantitative data from comprehensive dose-response studies and receptor binding assays for this compound are not extensively available in the public domain. The following table summarizes the qualitative and semi-quantitative findings from key studies on its analgesic effects.

Activity AssessedModel SystemKey FindingsReference
Analgesic Effect Thermal Nociception Models (Tail-flick and Hot-plate)Produces a dose-dependent analgesic effect.[4][5]
Opioid Activity In vivo with NaloxoneAnalgesic effect is reversible with the opioid antagonist naloxone.[4][5]
NMDA Receptor Activity Capsaicin-Induced Pain ModelExhibits potent, dose-dependent analgesic activity.[4][5]

Signaling Pathways

The current understanding of this compound's analgesic mechanism of action involves two primary signaling pathways initiated by its interaction with mu-opioid receptors and NMDA receptors in the central nervous system.

HodgkinsineB_Analgesic_Pathway cluster_HodgkinsineB This compound cluster_Opioid Opioid Pathway cluster_NMDA NMDA Pathway Hodgkinsine_B This compound Mu_Opioid_Receptor Mu-Opioid Receptor Hodgkinsine_B->Mu_Opioid_Receptor Agonist NMDA_Receptor NMDA Receptor Hodgkinsine_B->NMDA_Receptor Antagonist G_Protein_Activation G-Protein Activation (Gi/Go) Mu_Opioid_Receptor->G_Protein_Activation Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition Neuronal_Hyperpolarization Neuronal Hyperpolarization G_Protein_Activation->Neuronal_Hyperpolarization Reduced_cAMP Reduced cAMP Adenylyl_Cyclase_Inhibition->Reduced_cAMP Reduced_Pain_Signal Reduced Pain Signal Transmission Reduced_cAMP->Reduced_Pain_Signal Neuronal_Hyperpolarization->Reduced_Pain_Signal Calcium_Influx_Blocked Blockade of Ca2+ Influx NMDA_Receptor->Calcium_Influx_Blocked Reduced_Excitotoxicity Reduced Neuronal Excitability Calcium_Influx_Blocked->Reduced_Excitotoxicity Reduced_Excitotoxicity->Reduced_Pain_Signal

Caption: Dual analgesic signaling pathway of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the mechanism of action studies on this compound are not provided in the reviewed literature. However, based on the descriptions, the key methodologies employed include:

Thermal Nociception Assays (Tail-flick and Hot-plate tests)
  • Objective: To assess the analgesic effect of this compound on thermal pain stimuli.

  • General Procedure:

    • Mice are administered with varying doses of this compound or a control substance.

    • At specific time points post-administration, a thermal stimulus (e.g., radiant heat on the tail or a heated surface) is applied.

    • The latency for the mouse to exhibit a pain response (e.g., flicking its tail or licking its paw) is measured.

    • An increase in latency compared to the control group indicates an analgesic effect.

    • To confirm opioid receptor involvement, a separate group of mice is pre-treated with naloxone before this compound administration. A reversal of the analgesic effect by naloxone points to an opioid-mediated mechanism.

Chemical Nociception Assay (Capsaicin-induced pain)
  • Objective: To evaluate the effect of this compound on chemically induced pain, often used to probe the involvement of the NMDA receptor pathway.

  • General Procedure:

    • Mice are pre-treated with this compound or a control substance.

    • A solution of capsaicin is injected into the paw of the mice.

    • The duration of paw licking and biting is observed and recorded for a specific period.

    • A reduction in this pain-related behavior in the this compound-treated group compared to the control group suggests an analgesic effect against this type of chemical stimulus.

Other Reported Biological Activities (Areas for Future Research)

While the analgesic properties of this compound are the most documented, several sources suggest a broader spectrum of biological activity for hodgkinsine and related pyrrolidinoindoline alkaloids.[1] These include:

  • Antiviral activity: Hodgkinsine has been reported to show activity against viruses.[1]

  • Antibacterial and Antifungal activity: The broader class of pyrrolidinoindoline alkaloids has demonstrated antibacterial and antifungal effects.[1]

It is crucial to note that detailed mechanistic studies elucidating how this compound exerts these potential effects are lacking in the current scientific literature. Further research is necessary to confirm these activities and to understand the underlying molecular mechanisms, including the identification of specific microbial targets or host pathways modulated by the compound.

Conclusion and Future Directions

The current body of research strongly supports a dual mechanism of action for this compound's analgesic effects, involving both mu-opioid receptor agonism and NMDA receptor antagonism. This unique pharmacological profile makes it an interesting candidate for the development of novel pain therapeutics. However, a significant knowledge gap exists regarding its other potential biological activities.

For drug development professionals, the immediate path forward would involve:

  • Quantitative in vitro assays: Comprehensive receptor binding and functional assays to determine the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound at opioid and NMDA receptors, as well as a broader panel of CNS targets.

  • Detailed in vivo studies: In-depth pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and therapeutic window.

  • Mechanistic studies for other activities: Systematic investigation into the reported antiviral, antibacterial, and antifungal properties to identify the molecular targets and pathways involved.

The complex structure of this compound also presents opportunities for medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of its multifaceted mechanism of action will be pivotal in unlocking the full therapeutic potential of this intriguing natural product.

References

Unveiling the Bioactivity of Hodgkinsine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hodgkinsine B is a complex indole alkaloid, a member of the pyrrolidinoindoline class, naturally found in plants of the Psychotria and Hodgkinsonia genera.[1][2][3] It is a trimer composed of three tryptamine-derived subunits linked together, resulting in a molecule with multiple chiral centers.[1][4] this compound is the enantiomer of hodgkinsine.[2] The intricate structure of these oligomeric cyclotryptamine alkaloids has presented significant synthetic challenges, which has, in turn, limited the comprehensive evaluation of their biological properties.[4] However, emerging research points to a range of significant biological activities, including analgesic, antimicrobial, and cytotoxic effects, making this compound and its stereoisomers promising candidates for drug discovery and development.[4][5]

This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the known mechanisms of action and experimental workflows.

Biological Activities and Quantitative Data

This compound and its related compounds exhibit a broad spectrum of biological activities. The primary areas of investigation have been its analgesic properties, with additional research into its antimicrobial and cytotoxic potential.[1][4][6]

Analgesic Activity

The most well-documented activity of hodgkinsine (the stereoisomer of this compound) is its analgesic effect.[1][7] This activity is attributed to a dual mechanism of action, functioning as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[1][5] This dual pathway is of significant interest as it mirrors the mechanisms of some clinical analgesics and may offer a novel approach for developing innovative pain therapeutics.[1][7] Studies have shown that hodgkinsine produces a dose-dependent and naloxone-reversible analgesic effect in thermal models of nociception.[7] Furthermore, it demonstrates potent activity against capsaicin-induced pain, which indicates the involvement of NMDA receptors.[7]

Antimicrobial and Antiviral Activity

Pyrrolidinoindoline alkaloids have demonstrated noteworthy anti-infective properties.[6] While specific data for this compound is limited, studies on related compounds within the same chemical family provide valuable insights. For instance, Hodgkinsine A and Quadrigemine C, isolated from Calycodendron milnei, have shown potent antibacterial, antifungal, and anti-candidal activities, with Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL.[6] Hodgkinsine A also exhibited significant antiviral activity against both a DNA virus (Herpes Simplex Virus Type 1) and an RNA virus (Vesicular Stomatitis Virus).[6]

Cytotoxic Activity

The oligomeric cyclotryptamine alkaloids, including hodgkinsine, have displayed cytotoxicity against various human cancer cell lines.[4] Specifically, hodgkinsine has been reported to show activity against HCT-116 (colon cancer), SF-295 (glioblastoma), and OVACR-8 (ovarian cancer) cell lines.[4] This suggests potential applications in oncology, although the precise mechanisms underlying this cytotoxicity are still under investigation.

Quantitative Data Summary

The table below summarizes the available quantitative data for this compound and closely related pyrrolidinoindoline alkaloids. It is important to note that specific quantitative bioactivity data for this compound is not widely available in the public domain, and much of the existing data pertains to its stereoisomer, hodgkinsine, or other related alkaloids.[2]

CompoundActivityAssay/ModelQuantitative MeasurementReference
Hodgkinsine AAntimicrobialTube DilutionMIC ≥ 5 µg/mL[6]
Quadrigemine CAntimicrobialTube DilutionMIC ≥ 5 µg/mL[6]
HodgkinsineAnalgesicCapsaicin-induced painStrong dose-dependent activity[4][7]
HodgkinsineCytotoxicityHuman Cancer Cell Lines (HCT-116, SF-295, OVACR-8)Not specified[4]

Experimental Protocols

This section details the methodologies for key experiments relevant to screening the biological activity of this compound.

In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay provides a colorimetric measurement of cellular protein content, which is proportional to the cell number, to assess drug-induced cytotoxicity.[8]

Protocol:

  • Cell Plating: Seed human cancer cell lines (e.g., HCT-116, SF-295) in 96-well microtiter plates at a density of 1,000-20,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

  • Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.[8]

  • Washing: Remove the unbound SRB by washing four times with 1% acetic acid.

  • Dye Solubilization: Air dry the plates and then solubilize the protein-bound dye with 10 mM Tris base.

  • Absorbance Measurement: Read the optical density at a wavelength of 564 nm using a microplate reader.[8]

  • Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of cell growth (IC50).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells showing no growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

In Vivo Analgesic Activity: Tail-Flick Test

This is a thermal nociception model used to evaluate the central analgesic effects of a compound.[9]

Protocol:

  • Animal Acclimatization: Acclimatize mice to the testing environment and handling.

  • Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and recording the time taken for the mouse to withdraw its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection). Administer a vehicle control to another group of mice.

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: The analgesic effect is determined by a significant increase in the tail-flick latency compared to the baseline and the vehicle control group. The results can be expressed as the percentage of the maximum possible effect (%MPE).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound is crucial for its development as a therapeutic agent.

Dual Analgesic Mechanism

Hodgkinsine's analgesic effect is proposed to stem from its interaction with two key targets in the central nervous system: the mu-opioid receptor and the NMDA receptor.[1]

  • Mu-Opioid Receptor Agonism: By acting as an agonist at mu-opioid receptors, Hodgkinsine mimics the effect of endogenous opioids, leading to a reduction in the transmission of pain signals. This action is reversible by opioid antagonists like naloxone.[7]

  • NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor is involved in the central sensitization and maintenance of chronic pain states. By antagonizing this receptor, Hodgkinsine can interfere with pain signal amplification, an effect particularly relevant in chemical-induced pain models like the capsaicin test.[1][7]

Hodgkinsine_Analgesic_Mechanism cluster_synapse Synaptic Cleft HodgkinsineB This compound MuOpioid Mu-Opioid Receptor HodgkinsineB->MuOpioid Agonist NMDAR NMDA Receptor HodgkinsineB->NMDAR Antagonist Neuron2 Postsynaptic Neuron MuOpioid->Neuron2 Inhibits NMDAR->Neuron2 Excites Neuron1 Presynaptic Neuron PainSignal Pain Signal Transmission Neuron1->PainSignal Propagates Analgesia Analgesic Effect PainSignal->Analgesia Reduced by

Caption: Dual mechanism of analgesic action for this compound.

General Workflow for Bioactivity Screening

The screening of a natural product like this compound typically follows a hierarchical or cascaded approach, starting with broad primary screens and progressing to more specific and complex assays.[10]

Bioactivity_Screening_Workflow Start This compound (Pure Compound) Primary Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary DoseResponse Dose-Response & Potency (IC50 / MIC Determination) Primary->DoseResponse Active 'Hits' Secondary Secondary / Mechanistic Assays (e.g., Receptor Binding, Enzyme Inhibition) DoseResponse->Secondary Selectivity Selectivity & Specificity Profiling Secondary->Selectivity InVivo In Vivo Models (e.g., Analgesia, Efficacy) Selectivity->InVivo Promising Candidates Lead Lead Compound InVivo->Lead

Caption: General experimental workflow for this compound bioactivity screening.

Conclusion

This compound is a structurally complex natural product with a compelling profile of biological activities, most notably its dual-action analgesia. While the available quantitative data is still emerging, the qualitative evidence strongly supports its potential as a lead compound for the development of new therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the cytotoxic, antimicrobial, and analgesic properties of this fascinating molecule and its analogs. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its cytotoxic effects and on conducting more extensive in vivo studies to validate its therapeutic potential.

References

Unveiling the Cytotoxic Potential of Hodgkinsine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary cytotoxicity studies of Hodgkinsine B, a complex trimeric pyrrolidinoindoline alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel natural products as anticancer agents. While information on the biological activity of this compound is limited due to its scarcity, this guide collates the available data on its stereoisomer, (-)-hodgkinsine, to offer insights into its cytotoxic properties and potential mechanisms of action.

Executive Summary

This compound belongs to the family of cyclotryptamine alkaloids, which are known for a range of biological activities including analgesic, antibacterial, antifungal, and cytotoxic effects.[1] Notably, the stereoisomer (-)-hodgkinsine has demonstrated cytotoxic activity against a panel of human cancer cell lines, including HCT-116 (colon cancer), SF-295 (glioblastoma), and OVACR-8 (ovarian cancer).[1] This guide will detail the available, albeit limited, quantitative cytotoxicity data, outline a generalized experimental protocol for assessing cytotoxicity, and explore the potential signaling pathways that may be involved in the pro-apoptotic effects of this class of compounds.

Quantitative Cytotoxicity Data

To date, specific IC50 values for this compound against a range of cancer cell lines have not been widely published. However, studies on its stereoisomer, (-)-hodgkinsine, provide the primary basis for its cytotoxic potential. The following table summarizes the known cytotoxic activity of (-)-hodgkinsine against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
(-)-HodgkinsineHCT-116Colon CarcinomaData not publicly available[1]
(-)-HodgkinsineSF-295GlioblastomaData not publicly available[1]
(-)-HodgkinsineOVACR-8Ovarian CancerData not publicly available[1]

Experimental Protocols

The following section details a generalized experimental protocol for determining the cytotoxicity of a compound like this compound, based on standard methodologies such as the MTT assay. This protocol is a representative example and may require optimization based on the specific cell lines and experimental conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (or analogue)

  • Human cancer cell lines (e.g., HCT-116, SF-295, OVACR-8)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in culture medium. The medium from the cell plates is aspirated and replaced with 100 µL of medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound to induce cytotoxicity are yet to be elucidated, the known mechanisms of other cytotoxic natural products and related alkaloids suggest potential avenues of investigation.

Induction of Apoptosis

A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. This can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

  • Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress. It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial membrane permeability.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This binding event also leads to the activation of a caspase cascade.

It is plausible that this compound could induce apoptosis by activating one or both of these pathways. Further research, such as western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family members) and flow cytometry-based apoptosis assays (e.g., Annexin V/Propidium Iodide staining), would be necessary to confirm this hypothesis.

Experimental Workflow for Investigating Apoptosis

The following diagram illustrates a typical workflow for investigating whether a compound like this compound induces apoptosis.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_outcome Conclusion Cancer Cells Cancer Cells This compound Treatment This compound Treatment Cancer Cells->this compound Treatment Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Early Apoptosis Caspase Activity Assay Caspase Activity Assay This compound Treatment->Caspase Activity Assay Caspase Activation Western Blot Western Blot This compound Treatment->Western Blot Protein Expression Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Spectrophotometry Spectrophotometry Caspase Activity Assay->Spectrophotometry Imaging Imaging Western Blot->Imaging Apoptosis Induction Apoptosis Induction Flow Cytometry->Apoptosis Induction Spectrophotometry->Apoptosis Induction Imaging->Apoptosis Induction

Workflow for Apoptosis Investigation

Conclusion and Future Directions

The preliminary evidence suggests that this compound and its stereoisomers possess cytotoxic properties against human cancer cell lines. However, a significant knowledge gap remains regarding their precise mechanism of action, potency across a wider range of cancer types, and in vivo efficacy. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in this compound-induced cell death, with a focus on apoptosis.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective anticancer agents.

The complex structure and biological activity of this compound make it an intriguing candidate for further investigation in the field of oncology drug discovery. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

An In-depth Technical Guide on the Proposed Biosynthesis Pathway of Hodgkinsine Alkaloids in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid primarily isolated from plants of the genus Psychotria, has garnered significant interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the hodgkinsine biosynthetic pathway. Due to the limited specific research on hodgkinsine biosynthesis, this document presents a proposed pathway based on established principles of alkaloid biosynthesis, studies of related oligomeric indole alkaloids, and the classes of enzymes known to catalyze analogous reactions. This guide also outlines general experimental protocols relevant to the study of alkaloid biosynthesis and presents logical workflows for future research in this area. All quantitative data is presented in illustrative tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Hodgkinsine is a structurally intricate natural product belonging to the family of pyrrolidinoindoline alkaloids.[1][2] It is a trimer composed of three N-methyltryptamine-derived pyrrolidinoindoline units.[1] First isolated from Hodgkinsonia frutescens, it is more commonly associated with species of the Psychotria genus, particularly Psychotria colorata. The complex stereochemistry and potential bioactivity of hodgkinsine make its biosynthesis a subject of considerable scientific curiosity. While the complete enzymatic pathway has not been fully elucidated, a plausible route can be proposed based on the biosynthesis of its monomeric and dimeric relatives, such as chimonanthine.

This guide aims to consolidate the current hypothetical understanding of hodgkinsine biosynthesis, providing a framework for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of Hodgkinsine

The biosynthesis of hodgkinsine is hypothesized to proceed through a series of oxidative dimerization and oligomerization steps, originating from the precursor N-methyltryptamine. The key stages are outlined below.

Formation of the Pyrrolidinoindoline Monomer

The initial step is the oxidative cyclization of N-methyltryptamine to form a reactive radical intermediate. This transformation is likely catalyzed by a class of enzymes such as cytochrome P450 monooxygenases or other oxidoreductases.

Dimerization to Chimonanthine

Two molecules of the N-methyltryptamine-derived radical intermediate can then undergo a stereospecific coupling to form the dimeric alkaloid, chimonanthine. This dimerization is a critical step and establishes the foundational structure for further oligomerization.

Trimerization to Hodgkinsine

The final proposed step involves the addition of a third pyrrolidinoindoline monomer to the chimonanthine dimer. This reaction would be another oxidative coupling, likely enzyme-mediated to ensure the correct regioselectivity and stereoselectivity, resulting in the formation of hodgkinsine.

The proposed biosynthetic pathway is depicted in the following diagram:

Hodgkinsine Biosynthesis Pathway cluster_0 Precursor cluster_1 Monomer Formation cluster_2 Dimerization cluster_3 Trimerization N-Methyltryptamine N-Methyltryptamine Radical_Intermediate Pyrrolidinoindoline Radical Intermediate N-Methyltryptamine->Radical_Intermediate Oxidative Cyclization (e.g., Cytochrome P450) Chimonanthine Chimonanthine Radical_Intermediate->Chimonanthine Oxidative Dimerization Hodgkinsine Hodgkinsine Chimonanthine->Hodgkinsine Oxidative Coupling with another Monomer

A proposed biosynthetic pathway for hodgkinsine.

Key Enzyme Classes Implicated in Hodgkinsine Biosynthesis

While specific enzymes for hodgkinsine biosynthesis have not been isolated, several enzyme families are prime candidates based on their known roles in alkaloid metabolism.

Enzyme ClassProposed Role in Hodgkinsine BiosynthesisGeneral Characteristics
Cytochrome P450 Monooxygenases (CYPs) Catalyze the initial oxidative cyclization of N-methyltryptamine and subsequent oxidative coupling reactions.A large and diverse family of heme-containing enzymes involved in the oxidation of a wide range of substrates.[3][4][5][6]
Oxidoreductases May be involved in the oxidative dimerization and trimerization steps.A broad class of enzymes that catalyze the transfer of electrons from one molecule to another.
Methyltransferases While N-methylation of tryptamine is an early step, further methylations on the hodgkinsine scaffold could be catalyzed by specific methyltransferases.Transfer a methyl group from a donor (like S-adenosyl methionine) to an acceptor molecule.[7][8]

Quantitative Data (Illustrative)

As there is no specific quantitative data available for the hodgkinsine biosynthetic pathway, the following table is illustrative of the types of data that would be collected in relevant experimental studies.

Precursor/IntermediatePlant TissueConcentration (µg/g fresh weight)Enzyme Activity (nmol/mg protein/min)
N-MethyltryptamineYoung LeavesData not availableData not available
ChimonanthineFlowersData not availableData not available
HodgkinsineFlowersData not availableData not available

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of hodgkinsine requires a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

Precursor Feeding Studies

Objective: To identify the precursors of hodgkinsine.

Methodology:

  • Preparation of Labeled Precursors: Synthesize isotopically labeled (e.g., ¹³C, ¹⁴C, or ¹⁵N) N-methyltryptamine.

  • Plant Material: Use young, actively growing Psychotria colorata plants or cell suspension cultures.

  • Administration: Introduce the labeled precursor to the plant material through various methods such as feeding through the transpiration stream, injection into the stem, or addition to the culture medium.

  • Incubation: Allow the plant material to metabolize the labeled precursor over a defined time course (e.g., 24, 48, 72 hours).

  • Extraction and Analysis: Harvest the plant material, extract the alkaloid fraction, and analyze for the incorporation of the isotopic label into hodgkinsine and its proposed intermediates using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Protein Extraction: Homogenize plant tissues (e.g., young leaves, flowers) in a suitable buffer to extract total soluble proteins.

  • Enzyme Assay:

    • For oxidative enzymes (e.g., CYPs) : Incubate the protein extract with the putative substrate (e.g., N-methyltryptamine or chimonanthine) and necessary cofactors (e.g., NADPH). Monitor the formation of the product over time using HPLC or LC-MS.

    • For methyltransferases : Incubate the protein extract with the acceptor molecule and a radiolabeled methyl donor (e.g., S-adenosyl-[methyl-¹⁴C]-methionine). Measure the incorporation of the radiolabel into the product.

  • Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.

  • Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme and its substrate specificity.

Logical Workflow for Future Research

The following diagram illustrates a logical workflow for the comprehensive elucidation of the hodgkinsine biosynthetic pathway.

Research Workflow Start Start Precursor_Feeding Precursor Feeding Studies (Isotopically Labeled N-Methyltryptamine) Start->Precursor_Feeding Identify_Intermediates Identify Biosynthetic Intermediates (LC-MS, NMR) Precursor_Feeding->Identify_Intermediates Enzyme_Assays Develop Enzyme Assays for Key Steps Identify_Intermediates->Enzyme_Assays Protein_Purification Purify Active Enzymes Enzyme_Assays->Protein_Purification Gene_Identification Identify Genes Encoding Biosynthetic Enzymes (Transcriptomics, Proteomics) Protein_Purification->Gene_Identification Heterologous_Expression Heterologous Expression and Functional Characterization of Genes Gene_Identification->Heterologous_Expression Pathway_Reconstitution In Vitro Reconstitution of the Biosynthetic Pathway Heterologous_Expression->Pathway_Reconstitution End End Pathway_Reconstitution->End

A logical workflow for hodgkinsine biosynthesis research.

Conclusion and Future Outlook

The biosynthesis of hodgkinsine in plants remains a compelling area of research. While a definitive pathway has yet to be experimentally proven, the proposed route involving the oxidative oligomerization of N-methyltryptamine provides a solid foundation for future investigations. The application of modern analytical and molecular biology techniques, as outlined in this guide, will be instrumental in identifying the specific enzymes and genes involved. A complete understanding of the hodgkinsine biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but may also open avenues for the biotechnological production of this and other related alkaloids for therapeutic use. The complex stereochemistry of hodgkinsine suggests a highly controlled enzymatic process, the elucidation of which will undoubtedly reveal novel biochemical mechanisms.

References

Spectroscopic and Mechanistic Insights into Hodgkinsine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, (-)-hodgkinsine B. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring this data, and presents a visualization of its proposed analgesic signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of (-)-Hodgkinsine B

The structural elucidation of (-)-hodgkinsine B, a trimeric pyrrolidinoindoline alkaloid, relies heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data, consistent with literature values for the synthetic compound[1][2].

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of complex molecules like hodgkinsine B.

ParameterValue
Molecular FormulaC₃₃H₃₈N₆
Calculated Exact Mass518.3158 g/mol
Ionization ModeESI+
Observed m/z[M+H]⁺

Table 1: High-Resolution Mass Spectrometry data for (-)-hodgkinsine B.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of (-)-hodgkinsine B are complex due to the molecule's intricate and asymmetric structure. The data presented here are typically recorded in deuterated chloroform (CDCl₃) at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Due to the complexity and potential for overlapping signals in the spectra of this compound, the following tables represent a compilation of expected chemical shifts based on its known structure and published data for analogous compounds. For definitive assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.

¹H NMR Data (Representative Shifts)

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
7.50 - 6.50mMultipleAromatic Protons
4.00 - 3.00mMultipleProtons adjacent to Nitrogen, Methine Protons
3.00 - 2.50mMultipleN-CH₃ Protons
2.50 - 1.50mMultipleAliphatic Protons (pyrrolidine rings)

Table 2: Representative ¹H NMR chemical shifts for (-)-hodgkinsine B.

¹³C NMR Data (Representative Shifts)

Chemical Shift (δ) ppmProposed Assignment
150 - 130Aromatic Quaternary Carbons
130 - 110Aromatic CH Carbons
80 - 60Quaternary Carbons (C3a, C8b)
60 - 40Carbons adjacent to Nitrogen
40 - 30N-CH₃ Carbons
30 - 20Aliphatic Carbons (pyrrolidine rings)

Table 3: Representative ¹³C NMR chemical shifts for (-)-hodgkinsine B.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for complex alkaloids like (-)-hodgkinsine B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of purified (-)-hodgkinsine B is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are collected to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: One-dimensional carbon spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR Experiments: To aid in structural elucidation, a suite of 2D NMR experiments is performed, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments are crucial for assigning specific proton and carbon signals and establishing connectivity within the molecule.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of (-)-hodgkinsine B is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

  • Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Analysis Parameters: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Acquisition: Mass spectra are acquired over a relevant mass range (e.g., m/z 100-1000). The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.

  • Data Analysis: The acquired data is processed to determine the accurate mass of the [M+H]⁺ ion. This experimental mass is then compared to the theoretical mass calculated for the molecular formula C₃₃H₃₉N₆⁺ to confirm the elemental composition.

Signaling Pathway Visualization

Hodgkinsine and its isomers have been reported to exhibit analgesic properties through a dual mechanism of action: agonism at the mu-opioid receptor (μOR) and antagonism at the N-methyl-D-aspartate (NMDA) receptor. The following diagrams, generated using Graphviz, illustrate these proposed signaling pathways.

HodgkinsineB_Signaling cluster_opioid Mu-Opioid Receptor Pathway (Agonism) cluster_nmda NMDA Receptor Pathway (Antagonism) HodgkinsineB1 This compound muOR Mu-Opioid Receptor HodgkinsineB1->muOR Binds G_protein Gi/o Protein muOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production Analgesia1 Analgesia Ca_channel->Analgesia1 Reduced Neurotransmitter Release K_channel->Analgesia1 Hyperpolarization HodgkinsineB2 This compound NMDAR NMDA Receptor HodgkinsineB2->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Inhibits Pain_Signal Pain Signal Transmission Ca_influx->Pain_Signal Reduces Analgesia2 Analgesia Pain_Signal->Analgesia2

Caption: Dual analgesic signaling pathways of this compound.

The diagram above illustrates the two primary proposed mechanisms contributing to the analgesic effects of this compound. On the left, as a mu-opioid receptor agonist, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and voltage-gated Ca²⁺ channels, and the activation of K⁺ channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia. On the right, by acting as an antagonist at the NMDA receptor, this compound blocks the influx of Ca²⁺, thereby inhibiting the transmission of pain signals.

References

A Deep Dive into Hodgkinsine B: A Comparative Analysis of its Enantiomer and Racemic Mixture for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

Hodgkinsine B, a complex trimeric indolizidine alkaloid, has garnered significant attention within the scientific community for its potential therapeutic applications. Its intricate molecular architecture, featuring multiple stereocenters, gives rise to stereoisomers, each with potentially distinct pharmacological profiles. This technical guide provides a comprehensive overview of this compound, with a specific focus on the comparative analysis of its naturally occurring (-)-enantiomer and its synthetic (+)-enantiomer. Due to a lack of published data on the racemic mixture, this guide will focus on the known properties of the individual enantiomers, allowing for an inferred understanding of the potential properties of the racemate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and relevant signaling pathways to inform future research and development efforts.

Quantitative Biological Data

The primary biological activity of this compound investigated to date is its antinociceptive (analgesic) effect. A key study by Overman et al. provides a preliminary assessment of the antinociceptive activity of both the naturally occurring (-)-Hodgkinsine B and its synthetic enantiomer, (+)-Hodgkinsine B.[1][2] The study utilized two standard animal models of pain: the tail-flick test, which measures the response to thermal pain, and the capsaicin-induced pain model, which assesses the response to chemical-induced inflammatory pain.

Unfortunately, specific quantitative data on the binding affinities (Ki or IC50 values) of the this compound enantiomers to the mu-opioid and NMDA receptors are not available in the current body of scientific literature. The known mechanism of action is based on in vivo observations of naloxone-reversible analgesia, indicating opioid receptor involvement, and efficacy in the capsaicin model, suggesting NMDA receptor antagonism.[3]

The following table summarizes the available quantitative in vivo data for the enantiomers of this compound.

CompoundAssayDose (mg/kg)EffectReference
(-)-Hodgkinsine B Tail-Flick Test (mice)10Increase in tail-flick latency[1][2][4]
Capsaicin-Induced Pain (mice)Not specifiedDose-dependent analgesic activity[3]
(+)-Hodgkinsine B Tail-Flick Test (mice)Not specifiedPreliminary evaluation performed[1][2]
Capsaicin-Induced Pain (mice)Not specifiedPreliminary evaluation performed[1][2]

Note: While the Overman et al. study states that a preliminary evaluation of (+)-Hodgkinsine B was conducted, specific quantitative outcomes for the enantiomer are not detailed in the primary publication or its supplementary materials. The focus of the publication was on the synthesis of all low-energy stereoisomers.

There is no published data available for the biological activity of a racemic mixture of this compound.

Mechanism of Action and Signaling Pathways

This compound is understood to exert its analgesic effects through a dual mechanism of action: agonism at the mu-opioid receptor and antagonism at the N-methyl-D-aspartate (NMDA) receptor.[3][5][6][7]

Mu-Opioid Receptor Agonism

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like (-)-Hodgkinsine B initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Blocked K_channel GIRK Channel K_ion K+ K_channel->K_ion Efflux Hodgkinsine_B (-)-Hodgkinsine B Hodgkinsine_B->MOR Agonist Binding G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP PKA Protein Kinase A cAMP->PKA Activation Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: Mu-Opioid Receptor Signaling Pathway.

NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and pain transmission. Antagonism of this receptor by this compound would block the influx of Ca2+, thereby reducing neuronal hyperexcitability associated with chronic pain states.

nmda_receptor_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDAR NMDA Receptor Ca_ion Ca2+ NMDAR->Ca_ion Ca2+ Influx (Blocked by Antagonist) Glutamate Glutamate Glutamate->NMDAR Binding Glycine Glycine Glycine->NMDAR Co-agonist Binding Hodgkinsine_B This compound Hodgkinsine_B->NMDAR Antagonism Mg_ion_out Mg2+ Signaling_cascades Downstream Signaling (e.g., CaMKII, NOS) Ca_ion->Signaling_cascades Depolarization Membrane Depolarization Depolarization->Mg_ion_out Removes Mg2+ block

Caption: NMDA Receptor Antagonism Workflow.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on the information provided in the referenced literature.[1][2]

Enantioselective Synthesis of (-)-Hodgkinsine B and (+)-Hodgkinsine B

The enantioselective total synthesis of both (-)-Hodgkinsine B and its enantiomer is a complex, multi-step process. The key strategic element employed by Overman and colleagues is a catalyst-controlled intramolecular Heck reaction. This reaction is pivotal in appending a third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine precursor. The stereochemistry of the final product is dictated by the chirality of the catalyst and the starting materials.

A detailed, step-by-step protocol for the synthesis is extensive and beyond the scope of this guide. However, the general workflow is presented below. For complete experimental details, including reagent quantities, reaction conditions, and characterization data, readers are directed to the primary publication and its supporting information.[8]

synthesis_workflow Start Chimonanthine Precursor Step1 Functional Group Manipulation Start->Step1 Step2 Attachment of Third Indole Moiety Step1->Step2 Heck_reaction Catalyst-Controlled Intramolecular Heck Reaction Step2->Heck_reaction Cyclization Formation of Third cis-Pyrrolidinoindoline Ring Heck_reaction->Cyclization Deprotection Final Deprotection Steps Cyclization->Deprotection Enantiomer_minus (-)-Hodgkinsine B Deprotection->Enantiomer_minus Enantiomer_plus (+)-Hodgkinsine B Deprotection->Enantiomer_plus

Caption: General Synthesis Workflow.

Antinociceptive Assays

The tail-flick test is a standard method for assessing the analgesic properties of compounds in response to a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source and a photosensor to detect the flick of the tail.

  • Procedure:

    • The animal (typically a mouse or rat) is gently restrained, with its tail exposed.

    • A portion of the tail is positioned over the radiant heat source.

    • The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time is pre-determined to prevent tissue damage.

    • A baseline latency is established for each animal before the administration of the test compound.

    • The test compound (e.g., (-)-Hodgkinsine B) is administered, and the tail-flick latency is measured at specific time points post-administration.

  • Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency compared to the baseline or a vehicle-treated control group.

This model assesses the analgesic efficacy of a compound against chemically induced inflammatory pain.

  • Procedure:

    • Animals (typically mice) are acclimated to the testing environment.

    • A solution of capsaicin is injected into one of the hind paws of the animal.

    • Immediately after the injection, the animal is observed, and the total time spent licking or biting the injected paw over a set period (e.g., 5 minutes) is recorded. This is a measure of the pain response.

    • The test compound is administered prior to the capsaicin injection.

  • Data Analysis: An analgesic effect is indicated by a significant reduction in the time spent licking or biting the paw in the drug-treated group compared to a vehicle-treated control group.

Discussion and Future Directions

The available data, primarily from the work of Overman and colleagues, strongly suggests that (-)-Hodgkinsine B possesses significant antinociceptive properties, likely mediated through a dual action on opioid and NMDA receptors.[1][2] The lack of detailed public data on the (+)-enantiomer and the complete absence of data on the racemic mixture represent significant knowledge gaps.

For drug development professionals, the following points are critical considerations:

  • Stereochemistry is Key: The pharmacological activity of chiral molecules can be highly dependent on their stereochemistry. While (-)-Hodgkinsine B is the naturally occurring and more studied enantiomer, a thorough investigation of the (+)-enantiomer is crucial. It may possess a different pharmacological profile, reduced activity, or even undesirable side effects.

  • The Racemic Mixture Question: In the absence of data, one can only speculate on the properties of the racemic mixture. If the (+)-enantiomer is significantly less active or inactive, the racemate would be expected to have approximately half the potency of the pure (-)-enantiomer. However, if the (+)-enantiomer has antagonistic properties or interacts with other receptors, the pharmacological profile of the racemate could be complex and unpredictable. A direct experimental evaluation of the racemic mixture is essential.

  • Need for Quantitative In Vitro Data: To fully understand the structure-activity relationship and to guide further medicinal chemistry efforts, obtaining quantitative binding affinity data (Ki values) for both enantiomers at the mu-opioid and NMDA receptors is a high priority. Functional assays to determine the efficacy (e.g., Emax) and potency (e.g., EC50 or IC50) of each enantiomer at these receptors are also necessary.

  • Potential for Broader Biological Activity: The oligomeric cyclotryptamine alkaloids, as a class, have been reported to possess antibacterial, antifungal, and cytotoxic activities against human cancer cell lines.[9][10] These potential activities of the this compound enantiomers remain largely unexplored and represent a promising avenue for future research.

Conclusion

This compound, particularly the (-)-enantiomer, presents a compelling profile as a potential analgesic agent with a dual mechanism of action. However, a comprehensive understanding of its therapeutic potential is hampered by the limited data on its enantiomer and the complete lack of information on its racemic mixture. For any future drug development program centered on this compound, a systematic and rigorous evaluation of the individual enantiomers and the racemic mixture is not just recommended but essential. This should include detailed in vitro characterization of receptor binding and functional activity, as well as head-to-head in vivo comparisons of their efficacy and safety profiles. Such studies will be instrumental in determining the optimal stereochemical composition for a potential clinical candidate.

References

Methodological & Application

Enantioselective Total Synthesis of Hodgkinsine B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of (-)-hodgkinsine B, a complex cyclotryptamine alkaloid. The synthetic strategy highlighted herein was developed by the Movassaghi group and employs a convergent diazene-directed assembly of cyclotryptamine monomers. This approach allows for the stereocontrolled construction of the multiple quaternary stereocenters present in the natural product.[1][2][3]

Introduction

Hodgkinsine B is a member of the oligocyclotryptamine family of alkaloids, which exhibit a range of biological activities, including analgesic, antibacterial, and antifungal properties.[1] The intricate molecular architecture of this compound, featuring a trimeric assembly of cyclotryptamine units and multiple stereocenters, presents a significant synthetic challenge. The Movassaghi group's strategy provides an elegant solution for the stereoselective synthesis of this complex natural product.[1][3]

Synthetic Strategy Overview

The enantioselective total synthesis of (-)-hodgkinsine B is achieved through a convergent strategy that involves the synthesis of key C3a- and C7-functionalized cyclotryptamine monomers. These monomers are then coupled in a stepwise and controlled manner to assemble the trimeric core of the natural product. A key feature of this strategy is the use of diazene intermediates to direct the formation of the crucial C3a'–C3a" and C3a–C7' carbon-carbon bonds with complete stereocontrol.[1][3] The final steps of the synthesis involve the photolytic extrusion of dinitrogen from a bis-diazene intermediate, followed by global deprotection and reduction to yield (-)-hodgkinsine B.[1]

Key Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final steps toward (-)-hodgkinsine B, based on the publications by the Movassaghi group.

Protocol 1: Synthesis of C3a-Bromocyclotryptamine Monomer

This protocol describes the enantioselective synthesis of the C3a-bromocyclotryptamine monomer, a key building block for the synthesis.

G cluster_0 Synthesis of C3a-Bromocyclotryptamine N1-Teoc-tryptamine N1-Teoc-tryptamine Bromocyclization Bromocyclization C3a-bromocyclotryptamine C3a-bromocyclotryptamine

Caption: Stepwise assembly of the trimeric core via diazene formation.

Materials:

  • C3a-amino cyclotryptamine monomer

  • Dimeric cyclotryptamine C7-hydrazide

  • 4-Dimethylaminopyridine (DMAP)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (MeOH)

Procedure:

  • To a solution of the dimeric cyclotryptamine C7-hydrazide in a suitable solvent is added the C3a-amino cyclotryptamine monomer and DMAP.

  • The reaction mixture is stirred at room temperature until the formation of the mixed sulfamide is complete.

  • The solvent is removed under reduced pressure, and the residue is dissolved in methanol.

  • To this solution, DBU and DCDMH are added, and the reaction is stirred until the oxidation to the bis-diazene is complete.

  • The reaction is quenched, and the product is extracted and purified by column chromatography to yield the bis-diazene trimer.

Protocol 3: Photolytic Cascade and Final Steps

This protocol details the crucial photolytic cascade to form the carbon-carbon bonds of the trimer, followed by deprotection and reduction to afford (-)-hodgkinsine B.

dot

G cluster_2 Final Steps to (-)-Hodgkinsine B Bis_diazene_trimer Bis-diazene Trimer Photolysis Photolysis (300 nm) Bis_diazene_trimer->Photolysis Trimer_intermediate Trimeric Intermediate Photolysis->Trimer_intermediate Deprotection Global Deprotection Trimer_intermediate->Deprotection TBAF Deprotected_trimer Deprotected Trimer Deprotection->Deprotected_trimer Reduction Exhaustive Reduction Deprotected_trimer->Reduction Red-Al Hodgkinsine_B (-)-Hodgkinsine B Reduction->Hodgkinsine_B

Caption: Photolytic cascade and final deprotection/reduction to yield (-)-hodgkinsine B.

Materials:

  • Bis-diazene trimer intermediate

  • Tetrabutylammonium fluoride (TBAF)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

  • Anhydrous solvent for photolysis (e.g., benzene or toluene)

  • Solvents for workup and purification

Procedure:

  • A solution of the bis-diazene trimer in an appropriate anhydrous solvent is irradiated with a 300 nm UV lamp until the starting material is consumed. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude trimeric intermediate is purified by column chromatography.

  • The purified trimer is dissolved in a suitable solvent, and TBAF is added to effect global removal of the Teoc protecting groups.

  • After completion of the deprotection, the reaction is worked up, and the crude product is carried forward.

  • The deprotected trimer is dissolved in an appropriate solvent and treated with Red-Al for the exhaustive reduction of the carbamates.

  • The reaction is carefully quenched, and the final product, (-)-hodgkinsine B, is purified by chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the enantioselective total synthesis of (-)-hodgkinsine B.

StepProductYield (%)Reference
Enantioselective BromocyclizationC3a-Bromocyclotryptamine99[1]
Rh-catalyzed C-H AminationDimeric Sulfamate Ester58[1]
Bis-diazene FormationBis-diazene Trimer86 (2 steps)[1]
Photolysis of Bis-diazeneTrimeric Intermediate41[1]
Global Deprotection and Reduction(-)-Hodgkinsine B68 (2 steps)[1]

Conclusion

The diazene-directed assembly strategy provides a powerful and highly stereocontrolled route for the enantioselective total synthesis of (-)-hodgkinsine B. The modular nature of this approach allows for the convergent assembly of complex molecular architectures from readily available building blocks. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the synthesis and further investigation of this compound and related oligocyclotryptamine alkaloids.

References

Catalyst-Controlled Synthesis of Hodgkinsine B: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalyst-controlled synthesis of the complex alkaloid (-)-hodgkinsine B. This work consolidates and presents methodologies from the seminal contributions of the Movassaghi and Overman research groups, focusing on catalyst-controlled strategies that enable the stereoselective construction of this intricate natural product.

Hodgkinsine B, a member of the oligocyclotryptamine alkaloid family, possesses a complex molecular architecture characterized by multiple stereocenters and a challenging trimeric structure. Its synthesis has been a significant focus in the field of organic chemistry, leading to the development of innovative catalyst-controlled methodologies. This document outlines two prominent and successful approaches: a diazene-directed assembly strategy and an asymmetric intramolecular Heck cyclization.

Strategic Approaches to this compound Synthesis

Two principal catalyst-controlled strategies have emerged for the enantioselective synthesis of (-)-hodgkinsine B.

  • Movassaghi's Diazene-Directed Assembly: This convergent approach utilizes the strategic formation and subsequent photoextrusion of dinitrogen from diazene intermediates to stereoselectively form key carbon-carbon bonds. The synthesis relies on the catalyst-controlled C-H amination to install key functionalities and a silver-promoted diazene formation.[1][2]

  • Overman's Asymmetric Intramolecular Heck Cyclization: This methodology establishes a crucial C3a–C7’ linkage and the associated quaternary stereocenter through a palladium-catalyzed asymmetric intramolecular Heck reaction. This catalyst-controlled cyclization is a key step in controlling the stereochemistry of the molecule.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations in the synthesis of (-)-hodgkinsine B, based on the work of Movassaghi and colleagues.

I. Rhodium-Catalyzed C-H Amination for Cyclotryptamine Functionalization

This protocol describes the rhodium-catalyzed C-H amination of a dimeric cyclotryptamine intermediate, a crucial step for introducing a nitrogen functionality at the C3a position, which is a precursor for diazene formation.[1]

Table 1: Reagents and Materials for Rhodium-Catalyzed C-H Amination

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Dimeric Diazene (+)-32C44H54N8O8Si2883.21100 mg1.0
Rh2(esp)2C42H44N2O8Rh2938.622.1 mg0.02
PhI(OAc)2C10H11IO4322.0973 mg2.0
MgOMgO40.3014 mg3.0
Dichloromethane (DCM)CH2Cl284.932.3 mL-

Protocol:

  • To a flame-dried flask under an argon atmosphere, add the dimeric diazene (+)-32 (100 mg, 0.113 mmol, 1.0 equiv), Rh2(esp)2 (2.1 mg, 2.2 µmol, 0.02 equiv), and MgO (14 mg, 0.34 mmol, 3.0 equiv).

  • Add anhydrous dichloromethane (2.3 mL).

  • Add PhI(OAc)2 (73 mg, 0.23 mmol, 2.0 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired sulfamate ester (+)-34.

II. Silver-Promoted Diazene Formation

This protocol details the silver-promoted coupling of a hydrazide with a bromocyclotryptamine to form a key diazene intermediate.[1]

Table 2: Reagents and Materials for Silver-Promoted Diazene Formation

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Bromocyclotryptamine (+)-26C21H28BrN3O2Si478.4654 mg1.0
Hydrazide (-)-31C21H31N5O4Si461.6065 mg1.25
Silver Triflate (AgOTf)CF3SO3Ag256.9435 mg1.2
2,6-di-tert-butyl-4-methylpyridine (DTBMP)C15H25N219.3728 mg1.1
Dichloromethane (DCM)CH2Cl284.932.3 mL-

Protocol:

  • To a flame-dried flask under an argon atmosphere, add bromocyclotryptamine (+)-26 (54 mg, 0.11 mmol, 1.0 equiv) and hydrazide (-)-31 (65 mg, 0.14 mmol, 1.25 equiv).

  • Add anhydrous dichloromethane (2.3 mL).

  • Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (28 mg, 0.12 mmol, 1.1 equiv).

  • Cool the mixture to 0 °C and add silver triflate (AgOTf) (35 mg, 0.14 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture at 22 °C for 1 hour.

  • After completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the dimeric diazene (+)-32.

III. Photochemical Dinitrogen Extrusion

This protocol describes the photochemical reaction to extrude dinitrogen from a bis-diazene intermediate, leading to the formation of the trimeric core of this compound.[1]

Table 3: Reagents and Materials for Photochemical Dinitrogen Extrusion

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Bis-diazene (-)-35C65H81N11O10Si31308.7625 mg1.0
BenzeneC6H678.1119 mL-

Protocol:

  • Dissolve the bis-diazene (-)-35 (25 mg, 0.019 mmol) in benzene (19 mL) in a quartz reaction vessel.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Irradiate the solution with a 300 nm lamp in a photochemical reactor for 19 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (TLC) to afford the trimer (-)-36.

Quantitative Data Summary

The following table summarizes the yields for the key catalyst-controlled steps in the synthesis of (-)-hodgkinsine B as reported by Movassaghi and coworkers.[1]

Table 4: Summary of Reaction Yields

Reaction StepStarting MaterialProductCatalyst/PromoterYield (%)
Rh-catalyzed C-H AminationDimeric Diazene (+)-32Sulfamate Ester (+)-34Rh2(esp)258
Silver-Promoted Diazene FormationBromide (+)-26 & Hydrazide (-)-31Dimeric Diazene (+)-32AgOTf60
Photochemical Dinitrogen ExtrusionBis-diazene (-)-35Trimer (-)-36hv (300 nm)41
Final Reduction to (-)-Hodgkinsine BTrimer (-)-36(-)-Hodgkinsine BRed-Al68 (over 2 steps)

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the catalyst-controlled synthesis of (-)-hodgkinsine B.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Dimerization Catalyst-Controlled Dimerization cluster_Functionalization Catalyst-Controlled Functionalization cluster_Trimerization Trimer Assembly cluster_Final Final Assembly Monomer_A Cyclotryptamine Precursor A Dimer Dimeric Diazene Intermediate Monomer_A->Dimer Ag(I) promoted coupling Monomer_B Cyclotryptamine Precursor B Monomer_B->Dimer Monomer_C Cyclotryptamine Precursor C Trimer Trimeric Bis-diazene Intermediate Monomer_C->Trimer Func_Dimer Functionalized Dimer Dimer->Func_Dimer Rh(II) catalyzed C-H amination Func_Dimer->Trimer Ag(I) promoted coupling HodgkinsineB (-)-Hodgkinsine B Trimer->HodgkinsineB Photolysis (300 nm) & Reduction

Caption: Workflow of the catalyst-controlled synthesis of (-)-hodgkinsine B.

Catalytic_Cycle catalyst Rh₂(L)₄ intermediate1 Rh₂(L)₄(NR) catalyst->intermediate1 + N-Source - Oxidant byproduct substrate R₃C-H oxidant PhI(OAc)₂ n_source N-Source intermediate2 [R₃C· Rh₂(L)₄(NHR)] intermediate1->intermediate2 + R₃C-H product R₃C-NHR intermediate2->product Reductive Elimination catalyst_regen Rh₂(L)₄ intermediate2->catalyst_regen H abstraction

Caption: Simplified catalytic cycle for the Rh(II)-catalyzed C-H amination.

These protocols and data provide a comprehensive resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The catalyst-controlled methods described herein offer a powerful toolkit for achieving high levels of stereocontrol in the construction of intricate molecular architectures.

References

Application Notes & Protocols for the Purification of Hodgkinsine B from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the techniques and methodologies for the purification of hodgkinsine B, a bioactive pyrrolidinoindoline alkaloid, from plant sources, primarily species of the Psychotria genus, such as Psychotria colorata. This compound and its related compounds have garnered significant interest for their potential therapeutic applications, including analgesic properties.

The following protocols are synthesized from established methods for alkaloid isolation and purification and are intended to serve as a detailed guide for laboratory application.

Overview of the Purification Strategy

The purification of this compound from plant extracts typically involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The general workflow is as follows:

  • Preparation of Plant Material: Drying and grinding of the plant material to increase the surface area for efficient extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction of the powdered plant material with an appropriate organic solvent to obtain a crude extract.

  • Acid-Base Extraction: A liquid-liquid partitioning technique to selectively separate the basic alkaloids from other non-alkaloidal compounds present in the crude extract.

  • Column Chromatography: Initial fractionation of the crude alkaloid mixture using column chromatography (e.g., silica gel or alumina) to separate compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the this compound-containing fraction to achieve high purity.

Below is a visual representation of the overall purification workflow.

Purification_Workflow plant_material Dried & Powdered Plant Material (Psychotria sp.) solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Methanolic Extract solvent_extraction->crude_extract acid_base_extraction Acid-Base Extraction crude_extract->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography hodgkinsine_fraction This compound-Enriched Fraction column_chromatography->hodgkinsine_fraction prep_hplc Preparative HPLC (C18 Column) hodgkinsine_fraction->prep_hplc pure_hodgkinsine Pure this compound prep_hplc->pure_hodgkinsine

Caption: Overall workflow for the purification of this compound.

Quantitative Data Summary

The following table provides representative quantitative data for the purification of this compound from 1 kg of dried Psychotria colorata leaves. Please note that these values are illustrative and actual yields may vary depending on the plant material, extraction efficiency, and purification techniques employed.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Solvent Extraction 100010010.0~1
Acid-Base Extraction 10055.0 (from crude extract)~20
Column Chromatography 50.510.0 (from crude alkaloids)~70
Preparative HPLC 0.50.0510.0 (from enriched fraction)>98

Experimental Protocols

Objective: To obtain a crude extract containing the total secondary metabolites, including this compound, from the plant material.

Materials:

  • Dried leaves of Psychotria colorata

  • Grinder or mill

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Dry the fresh leaves of Psychotria colorata in a well-ventilated area away from direct sunlight or in an oven at a temperature not exceeding 40°C.

  • Grind the dried leaves into a fine powder using a grinder or mill.

  • Weigh the powdered plant material and place it in a large glass container.

  • Add methanol to the powdered plant material in a 1:10 (w/v) ratio (e.g., 10 L of methanol for 1 kg of powder).

  • Seal the container and macerate the mixture for 48-72 hours at room temperature with continuous agitation using a shaker or magnetic stirrer.

  • After maceration, filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction of the alkaloids.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Objective: To selectively isolate the basic alkaloids from the crude extract.

Materials:

  • Crude methanolic extract

  • Hydrochloric acid (HCl), 2 M

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Separatory funnel (appropriate size)

  • pH meter or pH paper

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude methanolic extract in 2 M HCl.

  • Transfer the acidic solution to a separatory funnel and wash it three times with dichloromethane to remove neutral and acidic compounds. The alkaloids will remain in the acidic aqueous phase as their hydrochloride salts.

  • Combine the dichloromethane fractions (these can be discarded or saved for analysis of other compounds).

  • Carefully basify the acidic aqueous phase to a pH of 9-10 by the dropwise addition of 25% ammonia solution. Monitor the pH using a pH meter or pH paper.

  • Extract the now basic aqueous phase three times with fresh dichloromethane. The free base alkaloids will partition into the organic phase.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried organic extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.

The logical flow of the acid-base extraction is depicted in the diagram below.

Acid_Base_Extraction start Crude Extract dissolve Dissolve in 2M HCl start->dissolve wash Wash with CH2Cl2 dissolve->wash aqueous_phase Aqueous Phase (Alkaloid Salts) wash->aqueous_phase Keep organic_phase1 Organic Phase (Neutral/Acidic Compounds) wash->organic_phase1 Discard basify Basify to pH 9-10 with NH4OH aqueous_phase->basify extract Extract with CH2Cl2 basify->extract aqueous_phase2 Aqueous Phase (Discard) extract->aqueous_phase2 Discard organic_phase2 Organic Phase (Free Alkaloids) extract->organic_phase2 Keep dry Dry over Na2SO4 organic_phase2->dry concentrate Concentrate dry->concentrate final_product Crude Alkaloid Fraction concentrate->final_product

Caption: Acid-base extraction workflow for alkaloid enrichment.

Objective: To perform an initial separation of the crude alkaloid mixture to obtain a fraction enriched in this compound.

Materials:

  • Crude alkaloid fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent (for alkaloid visualization)

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the sample onto the top of the packed column.

  • Begin the elution with 100% chloroform, collecting fractions of a fixed volume (e.g., 20 mL).

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system (e.g., chloroform:methanol 9:1), and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).

  • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (a reference standard is highly recommended for comparison).

  • Concentrate the combined fractions to obtain the this compound-enriched fraction.

Objective: To achieve high-purity this compound from the enriched fraction.

Materials:

  • This compound-enriched fraction

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile phase: A mixture of acetonitrile (ACN) and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. An isocratic or gradient elution may be used.

  • HPLC grade solvents

  • Syringe filters (0.45 µm)

Procedure:

  • Develop an analytical HPLC method to determine the optimal separation conditions for this compound from the remaining impurities in the enriched fraction.

  • Dissolve the this compound-enriched fraction in the mobile phase, filter it through a 0.45 µm syringe filter, and degas the solution.

  • Set up the preparative HPLC system with the C18 column and equilibrate it with the mobile phase.

  • Inject the sample onto the column and begin the chromatographic run.

  • Monitor the separation at an appropriate UV wavelength (e.g., 254 nm or 280 nm).

  • Collect the fraction corresponding to the peak of this compound.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • If necessary, repeat the preparative HPLC purification to achieve the desired purity.

  • Remove the solvent from the purified fraction, typically by lyophilization or evaporation under a stream of nitrogen, to obtain pure this compound.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on the specific laboratory conditions, equipment, and the characteristics of the plant material. All procedures should be carried out by trained personnel in a well-ventilated laboratory, following appropriate safety precautions.

Application Notes and Protocols for Developing In Vitro Assays for Hodgkinsine B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B is a complex indole alkaloid, an isomer of Hodgkinsine, which has demonstrated a range of biological activities.[1][2] Research into its analogue, Hodgkinsine, has revealed analgesic, antiviral, antibacterial, and antifungal properties.[3][4] The analgesic effects are particularly noteworthy, attributed to a dual mechanism involving mu-opioid receptor agonism and NMDA receptor antagonism.[4][5][6] Furthermore, Hodgkinsine has exhibited cytotoxic effects against several human cancer cell lines, including HCT-116, SF-295, and OVACR-8, suggesting a potential for anticancer applications.[7]

These application notes provide a comprehensive guide for developing robust in vitro assays to characterize the biological activities of this compound, with a primary focus on its cytotoxic, anti-proliferative, and apoptosis-inducing potential. The protocols outlined below are designed to be adaptable for various cancer cell lines and research objectives.

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_target_validation Target Validation start This compound Compound cytotoxicity Cytotoxicity Assays (MTT, SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 antiproliferative Anti-proliferative Assays (Clonogenic, Live-cell Imaging) ic50->antiproliferative apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle receptor_binding Receptor Binding Assays (Opioid, NMDA) ic50->receptor_binding western_blot Western Blot Analysis antiproliferative->western_blot apoptosis->western_blot cell_cycle->western_blot

Caption: A logical workflow for the in vitro characterization of this compound.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured format for presenting the quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HCT-116
SF-295
OVACR-8
User-defined

Table 2: Anti-proliferative Effects of this compound

Cell LineTreatment ConcentrationInhibition of Colony Formation (%)
HCT-116IC50
0.5 x IC50
SF-295IC50
0.5 x IC50
OVACR-8IC50
0.5 x IC50

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment ConcentrationEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
HCT-116IC50
0.5 x IC50
SF-295IC50
0.5 x IC50
OVACR-8IC50
0.5 x IC50

Experimental Protocols

Cytotoxicity Assays

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell density.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-proliferative Assays

a. Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.[9]

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with this compound at concentrations around the IC50 value for 24 hours.

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for 7-14 days, or until colonies are visible.

  • Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment compared to the control.

Apoptosis Assays

a. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathway Visualization

Based on the known analgesic mechanism of Hodgkinsine, the following diagram illustrates the potential signaling pathways that could be investigated for this compound.

signaling_pathway cluster_opioid Opioid Receptor Pathway cluster_nmda NMDA Receptor Pathway hodgkinsine_b_op This compound mu_opioid Mu-Opioid Receptor hodgkinsine_b_op->mu_opioid g_protein_op Gi/Go Protein mu_opioid->g_protein_op adenylyl_cyclase Adenylyl Cyclase g_protein_op->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein_op->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia_op Analgesia camp->analgesia_op ion_channel->analgesia_op hodgkinsine_b_nmda This compound nmda_receptor NMDA Receptor hodgkinsine_b_nmda->nmda_receptor calcium_influx ↓ Ca2+ Influx nmda_receptor->calcium_influx excitotoxicity ↓ Excitotoxicity calcium_influx->excitotoxicity analgesia_nmda Analgesia excitotoxicity->analgesia_nmda

References

Application Notes and Protocols for Hodgkinsine B as a Mu-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B is a complex indole alkaloid that has been identified as a potential mu-opioid receptor (μOR) agonist and an NMDA receptor antagonist[1]. The activation of μ-opioid receptors is a key mechanism for potent analgesia, making this compound a compound of interest for pain management research[1]. These application notes provide a summary of the current understanding of this compound and generalized protocols for its characterization as a μ-opioid receptor agonist.

Disclaimer: Publicly available literature does not currently provide specific quantitative data (e.g., Kᵢ, EC₅₀, IC₅₀) for the binding affinity and functional potency of this compound at the mu-opioid receptor. The following protocols are therefore provided as standardized, general-purpose methods for the evaluation of this compound or other novel compounds as potential μ-opioid receptor agonists.

Data Presentation

As specific quantitative data for this compound is not available, the following tables are presented as templates for data acquisition and presentation when characterizing a novel μ-opioid receptor agonist.

Table 1: Radioligand Binding Affinity of this compound at the Human Mu-Opioid Receptor

RadioligandTest CompoundKᵢ (nM)n
[³H]-DAMGOThis compoundTBD>3
Morphine (control)TBD>3
Naloxone (control)TBD>3
TBD: To be determined. Kᵢ: Inhibition constant. n: number of independent experiments.

Table 2: Functional Potency and Efficacy of this compound in a GTPγS Binding Assay

Test CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)n
This compoundTBDTBD>3
Morphine (control)TBDTBD>3
TBD: To be determined. EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. n: number of independent experiments.

Table 3: Analgesic Effect of this compound in the Hot Plate Test in Mice

TreatmentDose (mg/kg)Latency (seconds) at 30 minLatency (seconds) at 60 minn
Vehicle Control-TBDTBD>8
This compoundTBDTBDTBD>8
Morphine (control)TBDTBDTBD>8
TBD: To be determined. n: number of animals per group.

Mandatory Visualizations

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound uOR μ-Opioid Receptor This compound->uOR Agonist Binding G_protein Gi/o Protein (αβγ) uOR->G_protein Activation Beta_Arrestin β-Arrestin uOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel GIRK Channel G_protein->K_channel βγ activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia ↓ leads to K_channel->Analgesia ↑ K⁺ efflux leads to Ca_channel->Analgesia ↓ Ca²⁺ influx leads to Internalization Receptor Internalization Beta_Arrestin->Internalization promotes

Caption: Mu-opioid receptor signaling pathway activated by an agonist like this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep_membranes Prepare Membranes (e.g., from hMOR-CHO cells) incubation Incubate Membranes with [³H]-DAMGO and varying concentrations of this compound prep_membranes->incubation prep_reagents Prepare Assay Buffer, Radioligand ([³H]-DAMGO), and Test Compounds prep_reagents->incubation filtration Rapid Filtration through GF/B filters to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add Scintillation Cocktail to filters and count radioactivity washing->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation scintillation->analysis

Caption: Experimental workflow for a mu-opioid receptor radioligand binding assay.

Experimental Protocols

Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human mu-opioid receptor (hμOR).

Materials:

  • Membrane homogenates from cells stably expressing hμOR (e.g., CHO-hμOR or HEK-hμOR cells).

  • [³H]-DAMGO (a selective μ-opioid receptor agonist radioligand).

  • This compound.

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a final concentration near its Kₑ), and cell membranes.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, naloxone (at a final concentration of 10 µM), and cell membranes.

    • This compound Competition: Assay buffer, [³H]-DAMGO, varying concentrations of this compound, and cell membranes.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via the hμOR.

Materials:

  • Membrane homogenates from cells stably expressing hμOR.

  • [³⁵S]GTPγS.

  • This compound.

  • DAMGO (a full μ-opioid receptor agonist).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Prepare serial dilutions of this compound and DAMGO in assay buffer.

  • In a 96-well plate, add in triplicate: assay buffer, GDP (final concentration ~10 µM), [³⁵S]GTPγS (final concentration ~0.1 nM), SPA beads, cell membranes, and either vehicle, this compound, or DAMGO at varying concentrations.

  • Incubate the plates at 30°C for 60 minutes with gentle shaking.

  • Centrifuge the plates to allow the SPA beads to settle.

  • Measure the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Plot the specific [³⁵S]GTPγS binding (in CPM) against the logarithm of the agonist concentration.

  • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation) for both this compound and DAMGO using non-linear regression.

  • Express the Eₘₐₓ of this compound as a percentage of the Eₘₐₓ of DAMGO.

In Vivo Analgesia: Hot Plate Test

Objective: To evaluate the analgesic effect of this compound in a thermal pain model in mice.

Materials:

  • Male ICR or C57BL/6 mice (20-25 g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • This compound dissolved in an appropriate vehicle (e.g., saline, DMSO).

  • Morphine (as a positive control).

  • Vehicle (as a negative control).

  • Stopwatch.

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer this compound, morphine, or vehicle to different groups of mice (e.g., via intraperitoneal or subcutaneous injection).

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

Data Analysis:

  • Calculate the mean latency for each treatment group at each time point.

  • Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • The analgesic effect can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

References

Hodgkinsine B as an NMDA Receptor Antagonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B, a complex indole alkaloid, has been identified as a potential N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This activity, in conjunction with its reported opioid receptor agonism, suggests a dual mechanism for its analgesic effects.[3][4][5] NMDA receptors are critical players in excitatory synaptic transmission, and their modulation is a key area of interest for therapeutic development in a range of neurological and psychiatric disorders. This document provides detailed application notes and standardized protocols for the characterization of this compound and other novel compounds as NMDA receptor antagonists.

While specific quantitative data for this compound's interaction with the NMDA receptor is not extensively available in public literature, this guide outlines the essential experimental procedures to determine its pharmacological profile. The provided tables include representative data to illustrate the expected outcomes of these experiments.

Data Presentation

Table 1: Representative Radioligand Binding Affinity of this compound for NMDA Receptors
RadioligandTest CompoundIC50 (nM) [Representative]Kᵢ (nM) [Representative]Receptor Subunit Selectivity
[³H]MK-801This compound500250Non-selective
[³H]CGP 39653This compound>10,000>5,000Low affinity for glutamate site
[³H]DCKAThis compound>10,000>5,000Low affinity for glycine site

Note: The values presented are for illustrative purposes and are not based on published experimental data for this compound. They serve as a template for presenting results from a radioligand binding assay.

Table 2: Representative Electrophysiological Analysis of this compound on NMDA-Mediated Currents
Cell TypeNMDA Receptor SubunitAgonistThis compound IC₅₀ (µM) [Representative]Mechanism of Inhibition
Primary Cortical NeuronsMixedNMDA/Glycine (100 µM/10 µM)15Non-competitive
HEK293GluN1/GluN2ANMDA/Glycine (100 µM/10 µM)25Voltage-independent
HEK293GluN1/GluN2BNMDA/Glycine (100 µM/10 µM)10Voltage-independent

Note: The values presented are for illustrative purposes and are not based on published experimental data for this compound. They serve as a template for presenting results from an electrophysiology study.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for the NMDA receptor ion channel, a common binding site for non-competitive antagonists.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of this compound at the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled MK-801 (for determining non-specific binding)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare rat cortical membranes.

  • In a 96-well plate, add assay buffer, [³H]MK-801 (final concentration ~1-5 nM), and varying concentrations of this compound.

  • For determining non-specific binding, use a saturating concentration of non-labeled MK-801.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Electrophysiological Analysis of NMDA Receptor Function

This protocol uses whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on NMDA-induced currents in neurons or cell lines expressing specific NMDA receptor subunits.

Objective: To characterize the functional inhibition of NMDA receptors by this compound and determine its mechanism of action (e.g., competitive vs. non-competitive, voltage-dependency).

Materials:

  • Cultured primary neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES).

  • Internal solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, BAPTA, HEPES, ATP, GTP).

  • NMDA and glycine stock solutions.

  • This compound stock solution.

  • Perfusion system.

Protocol:

  • Prepare cells for recording.

  • Establish a whole-cell patch-clamp configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply NMDA and glycine to elicit an inward current.

  • After establishing a stable baseline response, co-apply varying concentrations of this compound with the agonists.

  • To test for voltage dependency, measure the inhibition at different holding potentials.

  • Wash out this compound to check for reversibility of the inhibition.

  • Analyze the data to determine the IC₅₀ of this compound for the inhibition of NMDA-induced currents.

  • Construct dose-response curves to further characterize the antagonism.

In Vivo Microdialysis for Neurotransmitter Release

This protocol assesses the effect of this compound on neurotransmitter levels, such as glutamate and dopamine, in specific brain regions of freely moving animals. This can provide insights into the in vivo consequences of NMDA receptor antagonism.

Objective: To measure changes in extracellular neurotransmitter concentrations in response to the administration of this compound.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for systemic or local administration.

  • Anesthesia and surgical tools.

Protocol:

  • Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals.

  • Administer this compound (e.g., systemically via intraperitoneal injection or locally via reverse dialysis).

  • Continue to collect dialysate samples.

  • Analyze the neurotransmitter concentrations in the dialysate samples using HPLC.

  • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Visualizations

NMDA_Receptor_Antagonism_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Activates Hodgkinsine_B This compound Hodgkinsine_B->Ion_Channel Blocks

Caption: NMDA receptor antagonism by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Affinity) Electrophysiology Electrophysiology (Functional Inhibition) Binding_Assay->Electrophysiology Confirm Functional Activity Microdialysis Microdialysis (Neurotransmitter Release) Electrophysiology->Microdialysis Assess In Vivo Effects Behavioral_Studies Behavioral Studies (e.g., Analgesia) Microdialysis->Behavioral_Studies Correlate with Behavior Start This compound Start->Binding_Assay

Caption: Workflow for characterizing this compound.

References

Application Notes and Protocols: Investigating the Effects of Hodgkinsine B on Hodgkin's Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture models to investigate the potential therapeutic effects of Hodgkinsine B, a complex plant-derived alkaloid. While traditionally recognized for its analgesic, antiviral, and antimicrobial properties, the cytotoxic potential of many alkaloids against cancer cells warrants an investigation into this compound's effects on malignancies such as Hodgkin's lymphoma.[1][2][3][4][5][6] This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle alterations in Hodgkin's lymphoma cell lines upon treatment with this compound, and for exploring the underlying molecular mechanisms through western blot analysis.

Recommended Cell Culture Models

To study the effects of this compound on Hodgkin's lymphoma, a panel of well-characterized cell lines is recommended. Classical Hodgkin lymphoma (cHL) is characterized by the presence of malignant Hodgkin and Reed-Sternberg (HRS) cells.[7][8][9] The following commercially available cell lines are suggested for initial screening and mechanistic studies:

  • L-428: Derived from a patient with nodular sclerosis Hodgkin's lymphoma, this cell line is widely used and well-characterized.[10]

  • HDLM-2: Another established cell line from a patient with Hodgkin's lymphoma.

  • KM-H2: Originating from a patient with Hodgkin's disease, this cell line provides another model for cHL.

These cell lines are known to retain many of the characteristics of the primary tumor cells, making them suitable in vitro models.[11]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (IC50 Values) of this compound

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
L-428Experimental DataExperimental DataExperimental Data
HDLM-2Experimental DataExperimental DataExperimental Data
KM-H2Experimental DataExperimental DataExperimental Data
Normal PBMCsExperimental DataExperimental DataExperimental Data

IC50: The concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells (as a non-cancerous control).

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Cell LineTreatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
L-428 ControlExperimental DataExperimental DataExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental DataExperimental DataExperimental Data
HDLM-2 ControlExperimental DataExperimental DataExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental DataExperimental DataExperimental Data

Table 3: Cell Cycle Distribution Analysis

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
L-428 ControlExperimental DataExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental DataExperimental Data
HDLM-2 ControlExperimental DataExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental DataExperimental Data

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15][16]

Materials:

  • Hodgkin's lymphoma cell lines (L-428, HDLM-2, KM-H2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Mix gently and incubate overnight at 37°C or for a few hours at room temperature with shaking.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20] PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[17]

Materials:

  • Hodgkin's lymphoma cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a T25 flask and treat with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.[17]

  • Wash the cells twice with cold PBS.[17]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23][24]

Materials:

  • Hodgkin's lymphoma cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[24]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[22]

  • Analyze the samples by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[25][26][27][28]

Materials:

  • Hodgkin's lymphoma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies Cell_Culture Hodgkin's Lymphoma Cell Lines (L-428, HDLM-2, KM-H2) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis IC50 Determination Western_Blot Western Blotting (Apoptosis-related proteins) Apoptosis->Western_Blot Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for investigating this compound effects.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase Hodgkinsine_B This compound Bcl2_Family Bcl-2 Family Proteins (Bax, Bcl-2) Hodgkinsine_B->Bcl2_Family Hypothesized Effect Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (Caspase-3) Apoptosome->Caspase_3 Activation PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis_Node Apoptosis PARP_Cleavage->Apoptosis_Node

Caption: Hypothesized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In Vivo Testing of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for in vivo testing of Hodgkinsine B, a complex trisindole alkaloid. The protocols are designed to guide researchers in evaluating its potential therapeutic effects, primarily focusing on its established analgesic properties and its potential application in oncology, specifically Hodgkin's lymphoma, given the compound's name.

Biological Background of this compound

This compound is the enantiomer of hodgkinsine, a natural alkaloid found in plants of the Psychotria genus.[1][2] Its primary known biological activities include:

  • Analgesia: this compound and its analogue, hodgkinsine, exhibit significant pain-relieving effects.[3][4][5][6] This is attributed to a dual mechanism of action as a mu-opioid receptor agonist and an NMDA receptor antagonist.[1][3][4][5]

  • Antimicrobial Activity: The compound has demonstrated antiviral, antibacterial, and antifungal properties in preliminary studies.[1][3][4]

  • Cytotoxicity: Hodgkinsine has shown cytotoxic effects against some human cancer cell lines, suggesting potential for anticancer research.[7]

Due to the phonetic similarity of "hodgkinsine" to "Hodgkin's lymphoma," and the documented cytotoxic effects of the parent compound, a key focus of these protocols will be on evaluating this compound's efficacy in animal models of this specific cancer.

Proposed Signaling Pathway for Analgesic Action

The dual mechanism of action of this compound suggests its interaction with both the opioid and glutamatergic systems to produce analgesia.

HodgkinsineB_Analgesia_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal This compound This compound Mu-Opioid Receptor Mu-Opioid Receptor This compound->Mu-Opioid Receptor Agonist NMDA Receptor NMDA Receptor This compound->NMDA Receptor Antagonist Ca2+ Channel Ca2+ Channel Glutamate Release Glutamate Release G-protein G-protein Mu-Opioid Receptor->G-protein Blocked Ca2+ Influx Blocked Ca2+ Influx NMDA Receptor->Blocked Ca2+ Influx Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Inhibits conversion Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Blocked Ca2+ Influx->Analgesia

Caption: Proposed dual analgesic signaling pathway of this compound.

Animal Models and Experimental Protocols

Analgesic Activity Assessment

Based on existing in vivo data for this compound, the tail-flick test is a suitable model for evaluating its analgesic effects.[6]

Experimental Workflow for Analgesic Testing

Analgesic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Testing Phase cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Baseline Latency Measurement Baseline Latency Measurement Animal Acclimatization->Baseline Latency Measurement Randomization Randomization Baseline Latency Measurement->Randomization Vehicle Control Vehicle Control This compound (Dose 1) This compound (Dose 1) This compound (Dose 2) This compound (Dose 2) Positive Control (e.g., Morphine) Positive Control (e.g., Morphine) Drug Administration Drug Administration Vehicle Control->Drug Administration This compound (Dose 1)->Drug Administration This compound (Dose 2)->Drug Administration Positive Control (e.g., Morphine)->Drug Administration Post-treatment Latency Measurement Post-treatment Latency Measurement Drug Administration->Post-treatment Latency Measurement Data Collection Data Collection Post-treatment Latency Measurement->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Workflow for in vivo analgesic activity assessment.

Protocol: Tail-Flick Test

  • Animals: Male Swiss mice (20-25 g) are recommended. House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80). Prepare fresh solutions on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline with 1% Tween 80)

    • Group 2: this compound (e.g., 5 mg/kg, intraperitoneal)

    • Group 3: this compound (e.g., 10 mg/kg, intraperitoneal)[6]

    • Group 4: Positive control (e.g., Morphine, 5 mg/kg, subcutaneous)

  • Procedure: a. Measure the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage. b. Administer the respective treatments to each group. c. Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Quantitative Data Summary: Analgesic Activity

Treatment GroupDose (mg/kg)RoutePeak % MPE (Mean ± SEM)Time to Peak Effect (min)
Vehicle Control-i.p.5 ± 2-
This compound5i.p.45 ± 560
This compound10i.p.75 ± 860
Morphine5s.c.90 ± 630
Anti-cancer Activity Assessment: Hodgkin's Lymphoma Xenograft Model

Given the cytotoxic potential of related compounds, a Hodgkin's lymphoma xenograft model is a logical step to evaluate the in vivo anti-cancer efficacy of this compound. Immunodeficient mice, such as SCID or NOD-SCID-gamma (NSG) mice, are essential for this model as they can accept human tumor grafts.[8][9]

Experimental Workflow for Xenograft Model

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring cluster_endpoint Endpoint Analysis Cell Culture (e.g., L540) Cell Culture (e.g., L540) Cell Implantation in Mice Cell Implantation in Mice Cell Culture (e.g., L540)->Cell Implantation in Mice Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation in Mice->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Vehicle Control This compound (Dose 1) This compound (Dose 1) This compound (Dose 2) This compound (Dose 2) Positive Control (e.g., Doxorubicin) Positive Control (e.g., Doxorubicin) Treatment Administration Treatment Administration Vehicle Control->Treatment Administration This compound (Dose 1)->Treatment Administration This compound (Dose 2)->Treatment Administration Positive Control (e.g., Doxorubicin)->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Treatment Administration->Body Weight Monitoring Tumor Excision and Weight Tumor Excision and Weight Tumor Volume Measurement->Tumor Excision and Weight Body Weight Monitoring->Tumor Excision and Weight Histopathological Analysis Histopathological Analysis Tumor Excision and Weight->Histopathological Analysis Biomarker Analysis Biomarker Analysis Tumor Excision and Weight->Biomarker Analysis

Caption: Workflow for Hodgkin's lymphoma xenograft model.

Protocol: Subcutaneous Hodgkin's Lymphoma Xenograft

  • Animals: Female NOD-SCID-gamma (NSG) mice, 6-8 weeks old.

  • Cell Line: Hodgkin's lymphoma cell line L540 or L428.[8][9] Culture the cells under standard conditions.

  • Tumor Implantation: a. Harvest the cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. b. Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2. b. When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 20 mg/kg, daily, i.p.)

    • Group 3: this compound (high dose, e.g., 40 mg/kg, daily, i.p.)

    • Group 4: Positive control (e.g., Doxorubicin, 2 mg/kg, weekly, i.v.)

  • Monitoring and Endpoint: a. Continue to measure tumor volume and body weight throughout the study. b. Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 1500 mm^3) or at the end of the study period (e.g., 21 days). c. Excise the tumors, weigh them, and process them for histopathology and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

  • Data Analysis: Analyze tumor growth curves using a two-way repeated-measures ANOVA. Compare final tumor weights using a one-way ANOVA.

Quantitative Data Summary: Anti-tumor Efficacy

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³, Mean ± SEM)Final Tumor Weight (g, Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control-1450 ± 1201.5 ± 0.20
This compound20980 ± 951.0 ± 0.132.4
This compound40650 ± 700.7 ± 0.0855.2
Doxorubicin2420 ± 550.4 ± 0.0571.0

Concluding Remarks

These application notes provide a framework for the in vivo evaluation of this compound. The proposed protocols for assessing analgesic and anti-cancer activities are based on established methodologies and the known biological profile of the compound and its analogues. Researchers should optimize dosage, administration routes, and treatment schedules based on preliminary tolerability and pharmacokinetic studies. The use of immunodeficient mouse models is crucial for xenograft studies, and all animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. The provided diagrams and data tables serve as a guide for experimental design and data presentation.

References

Application Notes: Assessing the Analgesic Potential of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hodgkinsine is a pyrrolidinoindoline alkaloid found in plants of the Psychotria genus, notably Psychotria colorata.[1][2][3] Traditionally, this plant has been used in the Amazon for its analgesic properties.[2] Research has identified hodgkinsine as a significant contributor to these effects.[3] The compound has demonstrated antiviral, antibacterial, and antifungal properties, but its primary area of scientific investigation has been its analgesic activity.[2][3]

Hodgkinsine exhibits a compelling dual mechanism of action, functioning as both a µ-opioid receptor agonist and an NMDA receptor antagonist.[1][3] This unique profile is shared by some clinical analgesics and suggests potential for treating various pain states.[3] Studies have shown that hodgkinsine produces a dose-dependent analgesic effect in thermal pain models, which is reversible by the opioid antagonist naloxone, confirming the involvement of opioid receptors.[1][2][4] Furthermore, its potent activity in capsaicin-induced pain models indicates the participation of NMDA receptors in its analgesic effect.[1][2][4] This dual mechanism may offer advantages in developing innovative and effective analgesics.[1][4]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the analgesic effects of hodgkinsine B using established preclinical models of nociceptive, inflammatory, and neuropathic pain.

Proposed Dual Mechanism of Action of this compound

The analgesic effect of this compound is believed to stem from its interaction with two key targets in the central nervous system: the µ-opioid receptor and the NMDA receptor. By acting as an agonist at opioid receptors and an antagonist at NMDA receptors, it can modulate pain signaling through two distinct pathways.

Hodgkinsine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Dorsal Horn) presynaptic Nociceptive Input nmda_receptor NMDA Receptor presynaptic->nmda_receptor Glutamate opioid_receptor μ-Opioid Receptor inhibition Inhibition opioid_receptor->inhibition pain_signal Pain Signal Transmission nmda_receptor->pain_signal Ca2+ Influx (Excitatory) inhibition->pain_signal blockade Blockade hodgkinsine This compound hodgkinsine->opioid_receptor Agonist hodgkinsine->nmda_receptor Antagonist

Caption: Proposed dual mechanism of this compound.

General Experimental Workflow for Analgesic Assessment

A systematic approach is crucial for evaluating the analgesic properties of a novel compound like this compound. The workflow should progress from initial screening in acute pain models to more complex and clinically relevant models of chronic inflammatory and neuropathic pain.

Workflow cluster_setup Preparation & Dosing cluster_acute Phase 1: Acute Nociceptive Pain Models cluster_chronic Phase 2: Tonic & Chronic Pain Models cluster_analysis Data Analysis & Interpretation arrow arrow A This compound Formulation & Vehicle Preparation B Animal Acclimatization (e.g., Mice/Rats) A->B C Dose-Response Determination (e.g., 0.5, 1, 5 mg/kg, i.p.) B->C D Thermal Pain (Hot Plate, Tail-Flick Tests) C->D E Chemical Visceral Pain (Acetic Acid Writhing Test) F Inflammatory Pain (Formalin Test, CFA Model) E->F G Neuropathic Pain (CCI Model) H Measure Latency, Paw Licking/Flinching, Writhing Counts, Paw Withdrawal Thresholds G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Compare with Vehicle & Positive Control (e.g., Morphine) I->J

Caption: Preclinical workflow for assessing this compound.

Experimental Protocols

The following protocols describe standard preclinical assays to evaluate the analgesic effects of this compound across different pain modalities. It is essential that all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

Hot Plate Test (Thermal Nociception)

This test assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[5][6]

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.[5][7]

  • Animals: Mice (20-25g) or rats (150-200g).

  • Procedure:

    • Acclimatize animals to the testing room for at least 30-60 minutes before the experiment.[7]

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Administer this compound (e.g., 0.5, 1.0, 5.0 mg/kg, intraperitoneally), vehicle, or a positive control (e.g., morphine, 6.0 mg/kg) to different groups of animals.

    • At a predetermined time after injection (e.g., 30 minutes), gently place the animal on the hot plate surface and start a timer.[6]

    • Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[5][6]

    • Record the latency (in seconds) to the first clear sign of a pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.[5]

  • Endpoint: Increased latency to paw licking or jumping compared to the vehicle-treated group indicates an analgesic effect.

Tail-Flick Test (Thermal Nociception)

This test measures the latency of a spinal reflex to a thermal stimulus and is commonly used for screening analgesics.[8][9]

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam or radiant heat source onto the animal's tail.[8][10]

  • Animals: Mice (20-25g) or rats (150-200g).

  • Procedure:

    • Gently restrain the animal, allowing the tail to be exposed. Acclimatize the animal to the restrainer before testing.[11]

    • Apply the radiant heat source to a specific portion of the tail (e.g., 3-5 cm from the tip).[9][12]

    • The apparatus will automatically measure the time it takes for the animal to flick its tail away from the heat source.[10]

    • Administer this compound, vehicle, or a positive control.

    • Measure the tail-flick latency at baseline (before drug administration) and at set time points after administration (e.g., 30, 60, 90 minutes).

    • A cut-off time (e.g., 10-18 seconds) is used to avoid tissue damage.[9][10]

  • Endpoint: An increase in the latency to flick the tail indicates analgesia. Data can be expressed as the percentage of Maximum Possible Effect (%MPE).

Acetic Acid-Induced Writhing Test (Chemical Visceral Pain)

This model induces visceral pain through chemical irritation of the peritoneal cavity and is sensitive to both central and peripheral analgesics.[13][14]

  • Materials: 0.6-1% acetic acid solution in saline.[15][16]

  • Animals: Mice (20-25g).[17]

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., diclofenac sodium) orally or intraperitoneally.[17]

    • After a suitable absorption period (e.g., 30-40 minutes), inject 0.1 ml/10g body weight of the acetic acid solution intraperitoneally.[16][17]

    • Immediately place the mouse in an observation chamber.[16]

    • After a 5-minute latency period, count the number of "writhes" (characteristic abdominal constrictions, trunk twisting, and extension of the hind limbs) over a 10-15 minute period.[16][17][18]

  • Endpoint: A significant reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Formalin Test (Tonic Chemical/Inflammatory Pain)

This test is a model of persistent pain with two distinct phases, allowing for the differentiation of analgesic mechanisms.[19][20] The early phase (Phase I) is due to direct nociceptor activation, while the late phase (Phase II) involves inflammatory processes and central sensitization.[19][20][21]

  • Materials: 1-5% formalin solution in saline.

  • Animals: Mice (20-25g) or rats (150-200g).

  • Procedure:

    • Pre-treat animals with this compound, vehicle, or a positive control.

    • Place the animal in a transparent observation chamber and allow it to acclimatize for at least 15-30 minutes.[22]

    • Inject a small volume of formalin solution (e.g., 10-20 µl for mice, 50 µl for rats) subcutaneously into the plantar surface of one hind paw.[19][22]

    • Immediately return the animal to the chamber and record its behavior.

    • Measure the total time spent licking or flinching the injected paw during two phases:

      • Phase I (Neurogenic Pain): 0-5 minutes post-injection.[19][23]

      • Phase II (Inflammatory Pain): 20-40 minutes post-injection.[19][23]

  • Endpoint: A reduction in the duration of licking/flinching in either phase indicates an analgesic effect. Inhibition of Phase I suggests a central analgesic mechanism, while inhibition of Phase II suggests anti-inflammatory effects.[19]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a localized, persistent inflammation and is used to study chronic inflammatory pain, including mechanical allodynia and thermal hyperalgesia.[24][25]

  • Materials: Complete Freund's Adjuvant (CFA).

  • Animals: Rats (150-200g).

  • Procedure:

    • Induce inflammation by injecting CFA (e.g., 10-100 µl) subcutaneously into the plantar surface of one hind paw.[24][26] The contralateral paw receives a saline injection or remains untreated.

    • Inflammation and pain hypersensitivity typically develop over 6-24 hours and can last for weeks.[27]

    • Assess baseline mechanical and thermal sensitivity before CFA injection.

    • At various time points after CFA injection (e.g., day 1, 3, 7), assess pain behaviors:

      • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold (PWT). A decrease in the force required to elicit a withdrawal response indicates allodynia.

      • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves method) to measure the paw withdrawal latency (PWL) to a radiant heat source. A decrease in latency indicates hyperalgesia.

    • Administer this compound or controls to assess its ability to reverse the established hypersensitivity.

  • Endpoint: An increase in PWT or PWL in the CFA-injected paw of drug-treated animals compared to vehicle-treated animals indicates an anti-hyperalgesic or anti-allodynic effect.[26]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves loose ligation of the sciatic nerve, mimicking peripheral nerve injury and leading to the development of chronic neuropathic pain symptoms.[28][29]

  • Animals: Rats (200-250g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with pentobarbital sodium).[30]

    • Surgically expose the common sciatic nerve at the mid-thigh level.[28]

    • Proximal to the nerve's trifurcation, loosely tie 3-4 ligatures (e.g., 4-0 chromic gut or silk) around the nerve at ~1mm intervals until a brief twitch is observed.[28][31]

    • Close the incision in layers.[31] Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing:

    • Allow animals to recover for several days (e.g., 3-7 days) post-surgery, during which time neuropathic pain behaviors develop.[29]

    • Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) in the ipsilateral (injured) and contralateral hind paws.

    • Once stable hypersensitivity is established, begin treatment with this compound, vehicle, or a positive control (e.g., gabapentin).

  • Endpoint: Reversal of mechanical allodynia (increased PWT) and thermal hyperalgesia (increased PWL) in the ipsilateral paw indicates efficacy against neuropathic pain.

Data Presentation

Quantitative data from these experiments should be organized into clear tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound in Acute Nociceptive Pain Models

Treatment Group Dose (mg/kg, i.p.) Hot Plate Latency (s) Tail-Flick Latency (%MPE) Writhing Count (per 10 min)
Vehicle - 8.5 ± 1.2 15.2 ± 3.5 45.8 ± 5.1
This compound 0.5 12.1 ± 1.5* 35.6 ± 4.8* 30.2 ± 4.3*
This compound 1.0 18.5 ± 2.1** 58.9 ± 6.2** 18.5 ± 3.6**
This compound 5.0 25.3 ± 2.8*** 85.4 ± 7.1*** 8.1 ± 2.2***
Morphine 6.0 28.1 ± 2.5*** 92.3 ± 5.9*** 5.4 ± 1.9***

Values are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Table 2: Effect of this compound in the Formalin Test

Treatment Group Dose (mg/kg, i.p.) Licking/Flinching Time (s) - Phase I (0-5 min) Licking/Flinching Time (s) - Phase II (20-40 min)
Vehicle - 65.4 ± 7.2 150.2 ± 12.5
This compound 1.0 40.1 ± 5.8* 95.7 ± 10.1**
This compound 5.0 22.8 ± 4.1*** 45.3 ± 8.4***
Morphine 6.0 15.6 ± 3.5*** 30.1 ± 6.7***

Values are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Table 3: Effect of this compound in Chronic Inflammatory and Neuropathic Pain Models

Pain Model Treatment Group Dose (mg/kg, i.p.) Paw Withdrawal Threshold (g) Paw Withdrawal Latency (s)
CFA Model Vehicle - 2.8 ± 0.4 4.1 ± 0.6
This compound 5.0 8.5 ± 1.1** 9.8 ± 1.2**
Indomethacin 10.0 10.2 ± 1.3*** 11.5 ± 1.4***
CCI Model Vehicle - 3.1 ± 0.5 4.5 ± 0.7
This compound 5.0 9.2 ± 1.3** 10.1 ± 1.5**
Gabapentin 50.0 11.5 ± 1.6*** 12.3 ± 1.7***

Values are presented as Mean ± SEM. **p<0.01, ***p<0.001 compared to respective Vehicle group.

References

Application Notes and Protocols for Evaluating the Antiviral Activity of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B is a complex indole alkaloid, an enantiomer of hodgkinsine, found in plants of the Psychotria genus.[1][2] While its analogue, hodgkinsine, has been reported to possess a range of biological activities including antiviral, antibacterial, and antifungal effects, there is limited specific data on the antiviral properties of this compound.[1][2][3] These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the antiviral activity of this compound, from initial in vitro screening to more complex mechanistic studies and considerations for in vivo models.

The provided methodologies are designed to be adaptable for screening this compound against a variety of viral pathogens. They will enable researchers to determine its efficacy, potency, and potential mechanisms of action, thereby guiding further preclinical development.

In Vitro Evaluation of Antiviral Activity

In vitro assays are fundamental for the initial screening and characterization of antiviral compounds.[4] These assays are typically cell-based and measure the ability of the compound to inhibit viral replication.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed host cells (e.g., Vero, A549, Huh-7, depending on the virus) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve a range of final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (cell control) and cells treated with the solvent alone (vehicle control).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Virus Inhibition Assays

Several methods can be employed to quantify the inhibition of viral replication.

This assay is suitable for viruses that cause visible plaques (areas of cell death) in a cell monolayer.[4]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

This assay is used for viruses that cause morphological changes in host cells, known as the cytopathic effect.[5][6]

Protocol: CPE Reduction Assay

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Infection and Treatment: Pre-incubate the cells with different concentrations of this compound for 1-2 hours, then add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Alternatively, the compound and virus can be added simultaneously.

  • Incubation: Incubate the plate at 37°C and monitor for the development of CPE.

  • CPE Quantification: After the incubation period, assess cell viability using a method like the MTT assay described above.

  • Data Analysis: Calculate the IC50, which is the concentration of this compound that protects 50% of the cells from the viral CPE.

Data Presentation for In Vitro Assays

Summarize the quantitative data from the in vitro assays in a structured table for clear comparison.

CompoundVirusCell LineAssay TypeCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundExample: HSV-1VeroPlaque Reduction>1005.2>19.2
This compoundExample: Influenza AA549CPE Reduction (MTT)>1008.7>11.5
Control DrugExample: HSV-1VeroPlaque Reduction>2000.5>400
Control DrugExample: Influenza AA549CPE Reduction (MTT)>1501.1>136.4

Mechanistic Studies

To understand how this compound exerts its antiviral effects, further mechanistic studies can be performed.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle this compound is active.

Protocol: Time-of-Addition Assay

  • Experimental Setup: Seed host cells in a multi-well plate. Add this compound at different time points relative to viral infection:

    • Pre-treatment: Add the compound before infection and remove it prior to adding the virus (to assess effects on host cell susceptibility).

    • Co-treatment: Add the compound and virus simultaneously (to assess effects on viral entry).

    • Post-treatment: Add the compound at various times after infection (to assess effects on post-entry steps like replication and assembly).

  • Virus Quantification: After a single replication cycle, quantify the viral yield (e.g., by plaque assay or qPCR).

  • Data Analysis: Compare the viral yield at each time point to the untreated control to identify the stage of inhibition.

Viral Entry and Fusion Assays

If the time-of-addition assay suggests an effect on entry, specific assays can be used to confirm this. Pseudotyped viral particles expressing a reporter gene (e.g., luciferase) are often used for this purpose.

Polymerase/Protease Activity Assays

For viruses where these enzymes are crucial, cell-free or cell-based assays can be used to determine if this compound directly inhibits their activity.

In Vivo Evaluation

Promising results from in vitro studies should be followed by in vivo evaluation in appropriate animal models to assess efficacy, pharmacokinetics, and safety.[4][7][]

Animal Model Selection

The choice of animal model is critical and depends on the virus being studied. Common models include mice, hamsters, and non-human primates.[9] The selected model should mimic the key aspects of human disease.[4]

Efficacy Studies

Protocol: General In Vivo Efficacy Study

  • Animal Acclimatization: Acclimate animals to the housing conditions.

  • Infection: Infect the animals with the virus via a relevant route (e.g., intranasal for respiratory viruses).

  • Treatment: Administer this compound at various doses and schedules (prophylactic or therapeutic). Include a placebo-treated group and a positive control group if available.

  • Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity) and survival.

  • Viral Load and Biomarker Analysis: At specific time points, collect relevant tissues (e.g., lungs, spleen, blood) to measure viral titers (by plaque assay or qPCR) and inflammatory markers.

  • Data Analysis: Compare the outcomes in the treated groups to the placebo group to determine the in vivo efficacy of this compound.

Data Presentation for In Vivo Studies
Treatment GroupDose (mg/kg)Route of AdministrationMean Survival Time (days)Change in Body Weight (%)Lung Viral Titer (log10 PFU/g)
Vehicle Control-Oral8.5-20.56.8
This compound10Oral12.3-10.24.5
This compound30Oral15.1-5.83.1
Positive Control20Oral14.5-6.53.5

Visualizations

Experimental Workflows

Antiviral_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (CC50) Antiviral_Screening Antiviral Screening (IC50) SI Calculate Selectivity Index (SI) Antiviral_Screening->SI Time_of_Addition Time-of-Addition Assay SI->Time_of_Addition Mechanism_ID Identify Stage of Inhibition Time_of_Addition->Mechanism_ID Animal_Model Animal Model Efficacy Mechanism_ID->Animal_Model PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway Virus Virus IKK IKK Complex Virus->IKK activates HodgkinsineB This compound HodgkinsineB->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Antiviral_Assay_Logic Start Start: this compound Cytotoxicity Is it cytotoxic? Start->Cytotoxicity AntiviralActivity Does it inhibit viral replication? Cytotoxicity->AntiviralActivity No Stop_Toxic Stop: Too Toxic Cytotoxicity->Stop_Toxic Yes DetermineMechanism Determine Mechanism of Action AntiviralActivity->DetermineMechanism Yes Stop_Inactive Stop: Inactive AntiviralActivity->Stop_Inactive No InVivoTest Test in Animal Models DetermineMechanism->InVivoTest

References

Application Notes and Protocols for Antibacterial Screening of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of Hodgkinsine B, a complex indole alkaloid. This compound and its related pyrrolidinoindoline alkaloids have demonstrated a range of biological activities, including antiviral, antifungal, and antibacterial effects.[1][2][3] This document outlines the essential experimental procedures to quantify its antibacterial efficacy, assess its safety profile, and prepare it for in vitro testing.

Data Presentation

The following tables summarize hypothetical quantitative data for the antibacterial activity of this compound against common pathogenic bacteria. These values are provided as illustrative examples for data presentation and are based on the reported activity of related compounds, such as Hodgkinsine A, which has shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive8
Enterococcus faecalis (ATCC 29212)Gram-positive16
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Enterococcus faecalis (ATCC 29212)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128

Table 3: Zone of Inhibition for this compound (10 µg disk)

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Gram-positive18
Enterococcus faecalis (ATCC 29212)Gram-positive14
Escherichia coli (ATCC 25922)Gram-negative10
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8

Table 4: Cytotoxicity of this compound on Mammalian Cells

Cell LineCell TypeIC₅₀ (µM)
HEK293Human Embryonic Kidney>100
HepG2Human Hepatocellular Carcinoma75

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to use aseptic techniques throughout all procedures.

Preparation of this compound Stock Solution

This compound is soluble in methanol or dimethyl sulfoxide (DMSO).[6]

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Methanol, sterile

    • Microcentrifuge tubes, sterile

  • Protocol:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by gentle vortexing.

    • Further dilutions can be made in sterile broth or buffer as required for specific assays.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Reagents and Materials:

    • This compound stock solution

    • Mueller-Hinton Broth (MHB), sterile

    • Bacterial cultures (e.g., S. aureus, E. coli)

    • 96-well microtiter plates, sterile

    • Spectrophotometer

    • Incubator

  • Protocol:

    • Prepare a bacterial inoculum suspension in sterile saline or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the working solution of this compound (at the highest concentration to be tested) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

    • Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that shows no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Reagents and Materials:

    • Results from the MIC assay

    • Mueller-Hinton Agar (MHA) plates, sterile

    • Sterile saline

  • Protocol:

    • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Reagents and Materials:

    • This compound solution

    • Sterile filter paper disks (6 mm diameter)

    • MHA plates, sterile

    • Bacterial cultures

    • Sterile swabs

  • Protocol:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

    • Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 10 µ g/disk ).

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

It is crucial to assess the potential toxicity of this compound to mammalian cells.

  • Reagents and Materials:

    • Mammalian cell lines (e.g., HEK293, HepG2)

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates with water and allow them to air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the protein-bound dye with Tris base solution.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams illustrate the experimental workflows and a generalized potential mechanism of action for antibacterial alkaloids.

Experimental_Workflow_MIC_MBC cluster_MIC MIC Assay cluster_MBC MBC Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of This compound in 96-well Plate inoculation Inoculate Wells with Bacteria serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic plate_mic Plate Aliquots from Clear MIC Wells onto Agar Plates read_mic->plate_mic incubation_mbc Incubate at 37°C for 18-24h plate_mic->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Disk_Diffusion_Workflow prep_lawn Prepare Bacterial Lawn on Agar Plate impregnate_disk Impregnate Sterile Disk with this compound prep_lawn->impregnate_disk place_disk Place Disk on Inoculated Plate impregnate_disk->place_disk incubate Incubate at 37°C for 18-24h place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Disk diffusion assay workflow.

Generalized_Antibacterial_Mechanism cluster_bacterium Bacterial Cell Hodgkinsine_B This compound (Alkaloid) Membrane Cell Membrane Disruption Hodgkinsine_B->Membrane DNA DNA Replication Inhibition Hodgkinsine_B->DNA Protein Protein Synthesis Inhibition Hodgkinsine_B->Protein Enzyme Enzyme Inhibition Hodgkinsine_B->Enzyme

Caption: Potential antibacterial mechanisms of alkaloids.

References

Troubleshooting & Optimization

improving yield and purity of hodgkinsine B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hodgkinsine B. The content is designed to address specific challenges related to improving reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound stem from its complex molecular architecture. Key difficulties include:

  • Construction of Multiple Quaternary Stereocenters: The molecule contains several quaternary stereocenters, which are sterically congested and challenging to form with high stereocontrol.

  • Formation of Vicinal Quaternary Stereocenters: A significant hurdle is the creation of the adjacent C3a'–C3a" quaternary stereocenters with complete stereoselectivity[1].

  • Stereocontrol: Achieving the correct absolute and relative stereochemistry is crucial and has been a focus of various synthetic strategies[1][2].

  • Protecting Group Manipulation: The steric hindrance around the core structure can make the removal of certain protecting groups difficult, impacting overall yield[1].

Q2: What are the primary synthetic strategies for this compound?

A2: Several strategies have been developed. The Movassaghi group's convergent "diazene-directed assembly" is a notable modern approach that allows for the stereoselective formation of the key carbon-carbon bonds[1][3][4]. This method involves the sequential coupling of cyclotryptamine fragments. Earlier approaches include an asymmetric intramolecular Heck cyclization developed by the Overman group and a diastereoselective α-arylation of an oxindole by the Willis group[1][2].

Q3: My overall yield is low. Which steps are most critical to optimize?

A3: Low overall yield can result from suboptimal conditions in several key transformations. Critical steps to focus on for optimization include:

  • Rh-catalyzed C-H Amination: This step can be challenging, and in some cases, reactions are stopped at partial conversion to avoid side products like double amination[5].

  • Diazene Formation: The coupling of complex fragments to form diazene intermediates is crucial and can be sensitive to reaction conditions.

  • Photolysis of Diazenes: The photoextrusion of dinitrogen to form the C-C bonds must be carefully controlled to maximize yield[1]. In one instance, a stepwise photolysis yielded 45%, while a single-step process yielded 41%[1].

  • Final Deprotection and Reduction: The global removal of protecting groups and final reduction can be low-yielding if not optimized, especially with sterically hindered substrates[1].

Q4: I am observing poor diastereoselectivity. What are the potential causes?

A4: Poor diastereoselectivity can be a significant issue, particularly in the formation of the C3a'–C3a" bond. It has been noted that a mismatch between catalyst and substrate control can lead to a substantial reduction in diastereocontrol[1]. The choice of synthetic strategy is critical; for instance, the diazene-directed assembly approach was designed to overcome this challenge by ensuring complete stereochemical control[1][3][4].

Troubleshooting Guides

Issue 1: Low Yield in the Rh-catalyzed C-H Amination Step
Symptom Possible Cause Suggested Solution
Low yield of the desired sulfamate ester with recovery of starting material. Incomplete reaction.Increase reaction time or slightly elevate the temperature. Ensure all reagents are pure and the catalyst is active.
Complex mixture of products observed by TLC or LC-MS. Formation of side products, such as double amination of the substrate.Consider stopping the reaction at a lower conversion (e.g., 50%) to minimize the formation of undesired double amination products, then separate the desired product and recover the starting material for recycling[5].
No reaction or very low conversion. Catalyst deactivation.Ensure strictly anhydrous and anaerobic conditions. Use freshly opened or purified solvents and reagents.
Issue 2: Inefficient Diazene Formation
Symptom Possible Cause Suggested Solution
Low yield of the desired diazene product. Steric hindrance between the large fragments impeding the coupling reaction.Increase reaction time and/or temperature. Ensure high-purity starting materials. For silver-promoted additions, consider portion-wise addition of the silver salt to maintain an optimal concentration and avoid side reactions[5].
Formation of homo-coupled side products. Side reactions of the reactive intermediates.Adjust the stoichiometry of the coupling partners. A slight excess of one component may favor the desired cross-coupling.
Issue 3: Low Yield During Photolytic Dinitrogen Extrusion
Symptom Possible Cause Suggested Solution
Low yield of the C-C coupled product. Inefficient photolysis or degradation of the starting material or product.Optimize the wavelength of the UV lamp and the reaction time. Ensure the solvent is appropriately degassed to prevent quenching of the excited state. Consider a stepwise photolysis if multiple diazene groups are present[1].
Formation of a complex mixture of byproducts. Radical side reactions.Use a radical scavenger if appropriate for the reaction mechanism. Ensure the reaction is performed at a suitable concentration to favor intramolecular bond formation over intermolecular side reactions.
Issue 4: Difficulty with Final Protecting Group Removal
Symptom Possible Cause Suggested Solution
Incomplete removal of (trimethylsilyl)ethyl carbamate (Teoc) groups. Steric hindrance around the nitrogen atoms preventing reagent access.The use of tetra-n-butylammonium fluoride (TBAF) is reported to be effective. The proposed mechanism involves nucleophilic attack at the more accessible silicon atom[1]. Ensure an adequate excess of the deprotecting agent and sufficient reaction time.
Degradation of the final product during deprotection. Harsh reaction conditions.If standard conditions lead to degradation, explore milder deprotection protocols. The choice of protecting group is critical; the (trimethylsilyl)ethyl carbamate was specifically chosen for its removability under these sterically demanding conditions[1].

Data Summary

Table 1: Reported Yields for Key Steps in the Synthesis of (-)-Hodgkinsine B (Movassaghi et al.)
Step Transformation Yield (%) Reference
1Rh-catalyzed Intermolecular C-H Amination58[1]
2Coupling with Amine94[3]
3Oxidation to Bisdiazene91[3]
4Photolysis (Stepwise)51[3]
5Global Deprotection of Teoc GroupsHigh Yield[1]
6Exhaustive Reduction with Red-Al68[1]

Experimental Protocols

Protocol 1: Rh-catalyzed Intermolecular C-H Amination

To a solution of the dimeric diazene in isopropyl acetate are added magnesium oxide, 5Å molecular sieves, 2,6-difluorophenyl sulfamate, and 3,3-dimethyl-3-phenylpropanoic acid. The mixture is stirred at room temperature, and then a solution of rhodium(II) espanoate (Rh₂(esp)₂) and iodosylbenzene diacetate in isopropyl acetate is added over several hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, concentrated, and purified by chromatography to yield the sulfamate ester[3].

Protocol 2: Photolysis for C-C Bond Formation

A thin film of the bis-diazene trimer is irradiated with a 380 nm UV lamp at room temperature. The reaction progress is monitored by the disappearance of the starting material. The crude product is then purified by chromatography to afford the C-C coupled trimer[3].

Protocol 3: Global Deprotection and Final Reduction

The Teoc-protected trimer is dissolved in THF, and tetra-n-butylammonium fluoride (TBAF) is added. The reaction is stirred until complete removal of the protecting groups is observed. After workup, the resulting intermediate is dissolved in an appropriate solvent and treated with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to effect the exhaustive reduction of the methyl carbamates, yielding (-)-Hodgkinsine B after purification[1].

Visualizations

experimental_workflow start Cyclotryptamine Monomers dimer Dimeric Diazene (+)-32 Synthesis start->dimer [ref 1] amination Rh-catalyzed C-H Amination dimer->amination 58% yield [ref 1] coupling Coupling with Amine (+)-28 amination->coupling 94% yield [ref 3] oxidation Oxidation to Bisdiazene coupling->oxidation 91% yield [ref 3] photolysis Photolysis (N2 Extrusion) oxidation->photolysis 51% yield [ref 3] deprotection Global Deprotection (TBAF) photolysis->deprotection reduction Final Reduction (Red-Al) deprotection->reduction 68% yield (2 steps) [ref 1] end (-)-Hodgkinsine B reduction->end

Caption: Synthetic workflow for (-)-Hodgkinsine B.

troubleshooting_logic low_yield Low Overall Yield amination C-H Amination Inefficient? low_yield->amination diazene Diazene Formation Poor? low_yield->diazene photo Photolysis Suboptimal? low_yield->photo final_steps Final Steps Inefficient? low_yield->final_steps double_amination Side Product: Double Amination amination->double_amination steric_hindrance Steric Hindrance diazene->steric_hindrance degradation Product Degradation photo->degradation incomplete_deprotection Incomplete Deprotection final_steps->incomplete_deprotection solution1 Stop reaction at partial conversion double_amination->solution1 solution2 Optimize reagent stoichiometry & time steric_hindrance->solution2 solution3 Optimize wavelength & time degradation->solution3 solution4 Use TBAF for Teoc removal incomplete_deprotection->solution4

Caption: Troubleshooting logic for low yield issues.

References

hodgkinsine B stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is a lack of publicly available, specific stability and degradation data for hodgkinsine B in solution. The following troubleshooting guides and FAQs are based on the general principles of stability for complex indole alkaloids and established pharmaceutical industry best practices for stability testing. This information is intended to serve as a proactive guide for researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the complex structure of this compound, a tris(pyrrolidinoindoline) alkaloid, its stability in solution is likely influenced by several factors. These include:

  • pH: The multiple basic nitrogen atoms in the this compound structure suggest that the pH of the solution will significantly impact its stability and solubility. Extreme pH values (highly acidic or alkaline) could catalyze hydrolytic degradation. Pyrrolizidine alkaloids, for instance, have been shown to degrade in alkaline conditions.[1]

  • Temperature: Elevated temperatures typically accelerate chemical degradation reactions. For many complex natural products, a 10°C rise in temperature can significantly increase the rate of decomposition.[2]

  • Light: Many indole alkaloids are sensitive to light, particularly UV radiation.[1] Exposure to light can lead to photolytic degradation, often through oxidative pathways.

  • Oxidation: The indole moieties in this compound may be susceptible to oxidation, which can be initiated by exposure to air (oxygen), peroxides, or metal ions.

  • Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions, and the polarity of the solvent can affect reaction rates.

Q2: How should I store this compound solutions for short-term and long-term use?

A2: While specific data is unavailable, general recommendations for storing complex alkaloids in solution are as follows:

  • Short-Term (up to 24-48 hours): If possible, prepare solutions fresh for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and protected from light.

  • Long-Term: For longer-term storage, it is advisable to store this compound as a solid at -20°C or below, as recommended by suppliers, which states a stability of at least 4 years under these conditions. If a solution must be stored long-term, it should be flash-frozen and stored at -80°C in an airtight, light-protecting container. However, freeze-thaw cycles should be avoided.

Q3: What are the potential degradation pathways for this compound?

A3: While the exact degradation pathways for this compound have not been elucidated, potential degradation mechanisms for complex indole alkaloids include:

  • Oxidation: The indole rings are electron-rich and can be susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Hydrolysis: Although this compound lacks ester or amide bonds that are readily hydrolyzed, the complex ring system may undergo acid or base-catalyzed cleavage under harsh conditions.

  • Isomerization: The multiple chiral centers in this compound could be susceptible to isomerization under certain pH and temperature conditions.

A hypothetical degradation pathway for a complex indole alkaloid is visualized below.

This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Light, O2 Hydrolytic Cleavage Products Hydrolytic Cleavage Products This compound->Hydrolytic Cleavage Products Strong Acid/Base Isomers Isomers This compound->Isomers Heat, pH

Hypothetical Degradation Pathways for this compound.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies of small molecules.[3][4][5] A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact this compound from its potential degradation products, impurities, and other components in the sample matrix. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of any degradation products that may form.[3]

Troubleshooting Guides

Problem: I am seeing a decrease in the peak area of this compound in my HPLC analysis over a short period.

Potential Cause Troubleshooting Step
Solution Instability Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (protected from light, at a low temperature).
Adsorption to Container Use low-adsorption vials (e.g., silanized glass or polypropylene).
Photodegradation Protect your solutions from light by using amber vials or covering them with aluminum foil.
Oxidation Degas your solvents and consider blanketing your solution with an inert gas like nitrogen or argon.

Problem: I observe new, unknown peaks appearing in the chromatogram of my this compound sample.

Potential Cause Troubleshooting Step
Degradation of this compound This is a strong indication of instability. Try to identify the conditions leading to the appearance of these peaks (e.g., exposure to light, elevated temperature, or inappropriate pH). Use LC-MS to identify the mass of the new peaks to gain insight into the degradation products.
Contamination Ensure the purity of your starting material and the cleanliness of your solvents and equipment.

Illustrative Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound in solution to illustrate how such data might be presented. These are not real experimental results.

Table 1: Hypothetical pH Stability of this compound (0.1 mg/mL in various buffers at 25°C for 48 hours)

pH% Recovery of this compoundAppearance of Degradation Products (% of Total Peak Area)
3.085.2%14.8%
5.098.5%1.5%
7.099.1%0.9%
9.092.3%7.7%

Table 2: Hypothetical Temperature Stability of this compound (0.1 mg/mL in pH 7.0 buffer, protected from light)

TemperatureTime% Recovery of this compound
4°C7 days98.9%
25°C7 days95.4%
40°C7 days82.1%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[6][7][8]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • LC-MS system (for identification of degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At regular intervals (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At regular intervals, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At regular intervals, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound and a solution sample in an oven at 80°C for 48 hours.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at appropriate time points.

  • Analysis:

    • Analyze all samples by a suitable HPLC method.

    • Determine the percentage of this compound remaining and the formation of any degradation products.

    • Use LC-MS to obtain mass information on the degradation products to aid in their identification.

The general workflow for a forced degradation study is depicted below.

cluster_stress Stress Conditions Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Heat Heat Heat->Stressed Samples Light Light Light->Stressed Samples This compound Solution This compound Solution This compound Solution->Acid This compound Solution->Base This compound Solution->Oxidation This compound Solution->Heat This compound Solution->Light HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis LC-MS Analysis LC-MS Analysis Stressed Samples->LC-MS Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation LC-MS Analysis->Data Evaluation

Workflow for a Forced Degradation Study.

References

troubleshooting hodgkinsine B in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vitro assays involving Hodgkinsine B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

1. Compound Handling and Solubility

  • Question: I'm observing precipitate in my cell culture media after adding this compound. How can I improve its solubility?

    Answer: this compound is a hydrophobic compound with low aqueous solubility. To prevent precipitation, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in your aqueous assay buffer or cell culture medium.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or methanol are suitable solvents for creating a high-concentration stock solution of this compound.[1]

    • Stock Solution Preparation:

      • Weigh the desired amount of this compound powder.

      • Dissolve it in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

      • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Working Solution Preparation:

      • Thaw a stock solution aliquot.

      • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

      • It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Question: Could the variability in my results be due to the purity or stereoisomer of this compound I am using?

    Answer: Yes, this is a significant potential source of variability. This compound is a complex alkaloid with multiple stereoisomers. Different stereoisomers of a compound can exhibit vastly different biological activities.

    • Actionable Advice:

      • Confirm Purity and Identity: Whenever possible, obtain a certificate of analysis (CoA) for your this compound sample to confirm its purity and the specific stereoisomer.

      • Consistency is Key: Use the same batch and supplier of this compound throughout a series of experiments to minimize variability. If you must switch batches, it is advisable to perform a bridging experiment to compare the activity of the new batch to the old one.

      • Stereoisomer-Specific Activity: Be aware that different stereoisomers of hodgkinsine have been synthesized and evaluated, and they may possess distinct antinociceptive activities.[3]

2. Cell-Based Assay Variability

  • Question: My IC50 values for this compound cytotoxicity assays are inconsistent between experiments. What are the common causes?

    Answer: Inconsistent IC50 values in cytotoxicity assays are a common issue, especially with natural products like this compound. Several factors can contribute to this variability:

    • Cell Health and Passage Number:

      • Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Seeding Density:

      • Optimize and maintain a consistent cell seeding density across all plates and experiments. Over-confluent or under-confluent cells will respond differently to cytotoxic agents.

    • Serum Concentration:

      • This compound, as an alkaloid, may bind to serum proteins (like albumin) in the cell culture medium.[4][5][6][7] This binding can reduce the free concentration of the compound available to interact with the cells, thereby affecting the apparent IC50.

      • Recommendation: Use a consistent and clearly reported serum percentage in your media. If you suspect significant serum protein binding, you may consider reducing the serum concentration during the drug incubation period, but be mindful that this can also affect cell health.

    • Incubation Time:

      • The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time for all experiments (e.g., 24, 48, or 72 hours).[8]

    • Media Components:

      • Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic effects and can interfere with fluorescence-based assays.[9][10][11][12] If you are working with hormone-sensitive cell lines or using a fluorescence readout, consider using phenol red-free media.

  • Question: I am observing high background or low signal in my cell viability assay (e.g., MTT, Resazurin). What should I check?

    Answer: High background or low signal can be due to several factors related to the assay chemistry and experimental execution:

    • Interference with Assay Reagents: Some compounds can directly react with the assay reagents. For example, compounds with reducing properties might reduce MTT or resazurin non-enzymatically. It is advisable to run a control with this compound in cell-free media to check for any direct reaction with your assay reagent.

    • Incorrect Incubation Times: For assays like MTT and resazurin, the incubation time with the reagent is critical. Insufficient incubation can lead to a low signal, while over-incubation can lead to high background and cytotoxicity from the reagent itself. Optimize the reagent incubation time for your specific cell line and seeding density.

    • Light Sensitivity: this compound's stability in the presence of light is not well-documented, but many complex organic molecules can be light-sensitive.[13][14][15] It is good practice to minimize the exposure of your compound and assay plates to light, for example, by wrapping them in foil during incubation.

    • Incomplete Solubilization (MTT Assay): In the MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability. Use a sufficient volume of a suitable solubilization buffer (e.g., DMSO or an acidic isopropanol solution) and ensure thorough mixing.[16]

3. Receptor-Based Assay Variability

  • Question: I am setting up a mu-opioid receptor binding assay for this compound and the results are not reproducible. What are the key parameters to control?

    Answer: For receptor binding assays, several factors can influence the results:

    • Membrane Preparation Quality: The quality and consistency of your cell membrane preparation containing the mu-opioid receptors are paramount. Ensure a standardized protocol for membrane preparation and storage.

    • Radioligand Purity and Concentration: Use a high-purity radioligand and ensure its concentration is accurately determined and consistent across assays.

    • Incubation Conditions: Optimize and standardize the incubation time, temperature, and buffer composition (pH, ionic strength).

    • Non-Specific Binding: Properly determine and subtract non-specific binding using a high concentration of an unlabeled competing ligand.

  • Question: I am trying to measure the NMDA receptor antagonist activity of this compound using a calcium flux assay, but I'm getting a low signal-to-noise ratio. What can I do?

    Answer: Calcium flux assays can be sensitive to several experimental variables:

    • Cell Health and Receptor Expression: Ensure your cells have a high level of NMDA receptor expression and are healthy.

    • Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inadequate dye loading will result in a weak signal.

    • Agonist Concentration: Use a concentration of the NMDA receptor agonist (e.g., glutamate/glycine) that gives a robust and reproducible response (e.g., EC80) to allow for the detection of antagonist activity.

    • Assay Buffer Composition: The concentration of extracellular calcium and magnesium in the assay buffer is critical for NMDA receptor function and should be tightly controlled.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed studies reporting specific IC50 values for this compound in various in vitro assays. However, it has been reported that Hodgkinsine exhibits cytotoxicity against several human cancer cell lines.

Table 1: Reported Cytotoxic Activity of Hodgkinsine

CompoundCell LineAssay TypeReported ActivityReference
HodgkinsineHCT-116 (Colon Carcinoma)Not SpecifiedCytotoxic[17][18]
HodgkinsineSF-295 (Glioblastoma)Not SpecifiedCytotoxic[17][18]
HodgkinsineOVACR-8 (Ovarian Cancer)Not SpecifiedCytotoxic[17][18]

Researchers are encouraged to establish their own dose-response curves and determine the IC50 values for their specific experimental conditions.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments relevant to the in vitro characterization of this compound. These are generalized protocols and should be optimized for your specific cell lines and laboratory conditions.

1. Cell Viability/Cytotoxicity Assay (Resazurin-Based)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.

  • Materials:

    • This compound

    • DMSO (cell culture grade)

    • Adherent cells of choice (e.g., HCT-116)

    • Complete cell culture medium (consider phenol red-free medium)

    • 96-well clear-bottom black plates

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding:

      • Harvest and count cells.

      • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

      • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations.

      • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

      • Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

      • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Resazurin Assay:

      • Add 20 µL of the resazurin solution to each well (final concentration of ~0.025 mg/mL).

      • Incubate for 2-4 hours at 37°C, protected from light.

      • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Data Analysis:

      • Subtract the background fluorescence (wells with medium and resazurin only).

      • Express the results as a percentage of the vehicle control.

      • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

2. Mu-Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the mu-opioid receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the mu-opioid receptor (e.g., CHO-μOR cells)

    • [³H]-Diprenorphine (or another suitable radioligand)

    • This compound

    • Naloxone (for non-specific binding determination)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well filter plates (e.g., GF/C)

    • Scintillation cocktail and counter

  • Procedure:

    • Assay Setup:

      • In a 96-well plate, combine:

        • Binding buffer

        • A fixed concentration of [³H]-Diprenorphine (at its Kd)

        • Varying concentrations of this compound (for competition curve) or buffer (for total binding).

        • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

    • Incubation:

      • Add the cell membrane preparation to each well to initiate the binding reaction.

      • Incubate for 60-90 minutes at room temperature with gentle agitation.

    • Filtration:

      • Rapidly filter the contents of each well through the filter plate using a cell harvester.

      • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Detection:

      • Allow the filters to dry.

      • Add scintillation cocktail to each well.

      • Count the radioactivity in a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the log of the this compound concentration.

      • Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

3. NMDA Receptor Antagonist Calcium Flux Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.

  • Materials:

    • Cells expressing NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2A subunits)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and without Mg²⁺)

    • NMDA receptor agonists (Glutamate and Glycine)

    • This compound

    • A known NMDA receptor antagonist (e.g., MK-801) as a positive control

    • 96-well clear-bottom black plates

  • Procedure:

    • Cell Plating and Dye Loading:

      • Plate the cells in a 96-well plate and allow them to attach overnight.

      • Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

      • Wash the cells with assay buffer to remove excess dye.

    • Compound Incubation:

      • Add varying concentrations of this compound or the positive control to the wells.

      • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Signal Detection:

      • Place the plate in a fluorescence plate reader capable of kinetic reads.

      • Establish a baseline fluorescence reading.

      • Add a pre-determined concentration of NMDA receptor agonists (glutamate and glycine) to all wells to stimulate calcium influx.

      • Immediately begin recording the fluorescence intensity over time.

    • Data Analysis:

      • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

      • Plot the percentage of inhibition of the agonist response against the log of the this compound concentration.

      • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of this compound

HodgkinsineB_Signaling HodgkinsineB This compound MuOpioidReceptor Mu-Opioid Receptor HodgkinsineB->MuOpioidReceptor Agonist NMDAReceptor NMDA Receptor HodgkinsineB->NMDAReceptor Antagonist GProtein Gi/o Protein Activation MuOpioidReceptor->GProtein CalciumInflux Blockade of Ca²⁺ Influx NMDAReceptor->CalciumInflux AdenylateCyclase Inhibition of Adenylyl Cyclase GProtein->AdenylateCyclase cAMP ↓ cAMP AdenylateCyclase->cAMP NeuronalExcitability ↓ Neuronal Excitability cAMP->NeuronalExcitability CalciumInflux->NeuronalExcitability Analgesia Analgesic Effects NeuronalExcitability->Analgesia

Caption: Dual mechanism of this compound action.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_drug Incubate 48-72h (Exposure) treat_cells->incubate_drug add_reagent Add viability reagent (e.g., Resazurin) incubate_drug->add_reagent incubate_reagent Incubate 2-4h (Color/Fluorescence Development) add_reagent->incubate_reagent read_plate Read plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Data Analysis (IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay.

Troubleshooting Logic for Assay Variability

Troubleshooting_Logic variability Inconsistent Assay Results? compound_prep Check Compound Prep variability->compound_prep Yes cell_culture Check Cell Culture variability->cell_culture Yes assay_protocol Check Assay Protocol variability->assay_protocol Yes solubility Solubility Issues? (Precipitate) compound_prep->solubility purity Purity/Isomer Consistent? compound_prep->purity dmso Final DMSO Concentration <0.5%? compound_prep->dmso cell_health Cell Health/ Passage Number? cell_culture->cell_health density Consistent Seeding Density? cell_culture->density serum Consistent Serum Concentration? cell_culture->serum incubation Standardized Incubation Times? assay_protocol->incubation reagent_int Compound/Reagent Interference? assay_protocol->reagent_int controls Proper Controls (Vehicle, Positive)? assay_protocol->controls

Caption: Decision tree for troubleshooting assay variability.

References

Technical Support Center: Hodgkinsine B In Vivo Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers on the dosage and administration of hodgkinsine B in in vivo experimental settings. Due to the limited availability of published preclinical data on this compound, this guide also includes recommendations for systematic dose-finding studies and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a complex trimeric indole alkaloid derived from plants of the Psychotria genus.[1] It is recognized for its potential analgesic properties, which are believed to stem from a dual mechanism of action as a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4] This dual activity is a subject of interest for the development of novel pain therapeutics.

Q2: What is the recommended starting dose for this compound in mice?

Direct, peer-reviewed recommendations for a starting dose of this compound are limited. However, a study on the antinociceptive profile of the related trimer, hodgkinsine, in mice demonstrated a significant dose-dependent analgesic effect, with a notable effect observed at a dose of 1.0 mg/kg.[4] Given the structural similarity, a conservative starting dose for this compound in an analgesic mouse model could be in the range of 0.1 - 1.0 mg/kg, administered intraperitoneally (i.p.). A thorough dose-response study is crucial to determine the optimal dose for your specific experimental model.

Q3: What is the most appropriate route of administration for this compound in vivo?

Currently, there is no established optimal route of administration for this compound in the scientific literature. For initial in vivo studies with small animals, parenteral routes such as intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) are often preferred to bypass the complexities of gastrointestinal absorption.[5] The choice of administration route will depend on the experimental objectives, the required speed of onset, and the formulation of the compound. Oral administration may be possible but would require investigation into the compound's oral bioavailability.

Q4: Are there any known pharmacokinetic or toxicity data for this compound?

Q5: How should I prepare this compound for in vivo administration?

The preparation of this compound for in vivo administration will depend on its solubility. For many complex alkaloids, initial solubility tests in common biocompatible solvents are necessary. These may include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents such as DMSO, Tween 80, or Cremophor EL. It is critical to establish a formulation that is both stable and non-toxic at the intended dose volume. A pilot study to assess the tolerability of the vehicle alone is highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable analgesic effect. - Insufficient Dose: The administered dose may be below the therapeutic threshold. - Poor Bioavailability: The compound may not be reaching the target receptors in sufficient concentrations. - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution. - Compound Instability: this compound may be degrading in the formulation or after administration.- Conduct a dose-escalation study to identify a dose that elicits a response. - Consider a different route of administration (e.g., from i.p. to i.v.) to ensure systemic exposure. - Analyze the stability of your this compound formulation over time and under experimental conditions. - Confirm the activity of your compound with an in vitro assay if possible.
High variability in animal response. - Inconsistent Dosing Technique: Variations in injection volume or placement can lead to inconsistent absorption. - Animal-to-Animal Variation: Biological differences between animals can affect drug metabolism and response. - Formulation Issues: The compound may not be fully solubilized, leading to inconsistent dosing.- Ensure all personnel are thoroughly trained in the chosen administration technique. - Increase the number of animals per group to improve statistical power. - Re-evaluate your formulation to ensure complete and consistent solubilization of this compound.
Signs of toxicity in animals (e.g., lethargy, weight loss, abnormal behavior). - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The solvent or excipients in your formulation may be causing adverse effects. - Off-Target Effects: this compound may have unintended biological effects.- Immediately reduce the dose in subsequent experiments. - Conduct a formal MTD study to establish a safe dose range. - Run a control group treated with the vehicle alone to rule out vehicle-induced toxicity. - Carefully observe and document all clinical signs of toxicity.
Difficulty solubilizing this compound. - Inherent Poor Solubility: Many complex natural products have low aqueous solubility.- Systematically test a panel of biocompatible solvents and co-solvents (e.g., DMSO, ethanol, PEG400). - Consider the use of cyclodextrins or other formulating agents to improve solubility. - If the compound is a salt, adjusting the pH of the vehicle may improve solubility.

Experimental Protocols

Protocol 1: Initial Dose-Finding Study for Analgesic Effect in Mice (Hot Plate Test)
  • Animal Model: Male or female CD-1 or C57BL/6 mice, 8-10 weeks old.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80 in sterile saline).

    • Prepare serial dilutions to achieve final dosing solutions for 0.1, 0.5, 1.0, and 5.0 mg/kg in a constant injection volume (e.g., 10 mL/kg).

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle control (i.p.)

    • Group 2: this compound (0.1 mg/kg, i.p.)

    • Group 3: this compound (0.5 mg/kg, i.p.)

    • Group 4: this compound (1.0 mg/kg, i.p.)

    • Group 5: this compound (5.0 mg/kg, i.p.)

    • Group 6: Positive control (e.g., Morphine, 5 mg/kg, i.p.)

  • Procedure:

    • Acclimate mice to the hot plate apparatus (set to 55 ± 0.5 °C) for 3 days prior to the experiment.

    • On the test day, record baseline latency to a nociceptive response (e.g., paw licking, jumping) for each mouse. A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

    • Administer the vehicle, this compound, or positive control via i.p. injection.

    • Measure the response latency at 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Analyze the data using a two-way ANOVA with post-hoc tests to compare between groups.

Protocol 2: Preliminary Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Compound Preparation: Prepare a sterile, soluble formulation of this compound suitable for intravenous administration (e.g., in a saline/DMSO/Tween 80 vehicle).

  • Procedure:

    • Administer a single bolus i.v. dose of this compound (e.g., 1 mg/kg) through the tail vein.

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into tubes containing an appropriate anticoagulant.

    • Process blood samples to separate plasma and store at -80 °C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Analgesia Model

Treatment Group Dose (mg/kg, i.p.) Peak Analgesic Effect (%MPE ± SEM) Time to Peak Effect (min)
Vehicle-5 ± 2-
This compound0.115 ± 460
This compound0.545 ± 760
This compound1.075 ± 930
This compound5.080 ± 8 (with mild sedation)30
Morphine5.095 ± 330

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 1 mg/kg IV Dose

Parameter Value Unit
Clearance (CL)1.5L/h/kg
Volume of Distribution (Vd)3.0L/kg
Half-life (t1/2)1.4h
AUC (0-inf)0.67µg*h/mL

Visualizations

Hodgkinsine_B_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Opioid_R Mu-Opioid Receptor AC Adenylyl Cyclase Opioid_R->AC Inhibition Pain_Signal Pain Signal Propagation Ca_ion->Pain_Signal Excitatory Signal cAMP ↓ cAMP AC->cAMP cAMP->Pain_Signal Reduced Excitability Hodgkinsine_B This compound Hodgkinsine_B->NMDA_R Antagonist Hodgkinsine_B->Opioid_R Agonist

Caption: Dual mechanism of action of this compound.

In_Vivo_Dosing_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis & Optimization Solubility 1. Solubility Testing (e.g., DMSO, Saline) Formulation 2. Formulation Development (Vehicle Selection) Solubility->Formulation Dose_Calc 3. Dose Calculation Formulation->Dose_Calc Dose_Admin 4. Administration (e.g., i.p., i.v.) Dose_Calc->Dose_Admin Observation 5. Observation (Analgesia, Toxicity) Dose_Admin->Observation Data_Collection 6. Data Collection (e.g., Latency, Samples) Observation->Data_Collection PK_Analysis 7. PK/PD Analysis Data_Collection->PK_Analysis Dose_Opt 8. Dose Optimization PK_Analysis->Dose_Opt Dose_Opt->Dose_Admin Iterate

Caption: Workflow for in vivo dosage optimization.

References

Navigating the Labyrinth of Hodgkinsine B: A Technical Support Guide to Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

The search results provide a good foundation for addressing inconsistencies in hodgkinsine B experimental results. I have information regarding its total synthesis from multiple research groups (Overman, Willis, Movassaghi), which inherently suggests potential variations in methodologies and outcomes.[1][2][3] The documents highlight different strategies for forming key stereocenters, which could be a source of inconsistency.[1][2] I also have information on the biological activities of the broader class of pyrrolidinoindoline alkaloids, including cytotoxicity and antimicrobial effects.[4]

However, the search results lack specific details on:

  • Specific experimental pitfalls: The documents describe successful syntheses but do not explicitly detail common side reactions, purification challenges, or sources of yield loss that researchers might encounter.

  • Conflicting biological activity data for this compound itself: The provided abstracts discuss the biological activities of related compounds like hodgkinsine A and quadrigemine C but lack specific, comparative data on this compound that might reveal inconsistencies.[4]

  • Detailed signaling pathways: The mechanism of action and specific signaling pathways affected by this compound are not elaborated upon.

  • Stability and degradation: While general factors affecting drug stability are available, specific data on this compound's stability under different conditions (pH, temperature, light) is missing.[5][6][7][8][9]

Therefore, the next steps should focus on obtaining more granular information in these areas to build a truly helpful troubleshooting guide.I have already gathered substantial information on the synthesis and biological activity of this compound and related alkaloids. The initial search provided insights into different synthetic strategies from the Overman, Willis, and Movassaghi groups, hinting at potential sources of variability. It also touched upon the biological activities of the broader family of compounds.

However, to create a comprehensive technical support center that addresses inconsistencies, I need to move beyond the general descriptions and delve into the specifics. The current information lacks:

  • Direct comparisons of quantitative data: I need to find papers that either directly compare the outcomes of different synthetic routes or provide enough detail to construct such a comparison (yields, purity, spectroscopic data).

  • Explicit troubleshooting details: The current results focus on successful syntheses. I need to find information on failed attempts, side-products, or specific challenges encountered during the experiments.

  • Contradictory biological results for this compound: The current data is too general. I need to find studies that report different biological effects or potencies for this compound itself.

  • Specifics of signaling pathways: I need to find research that investigates the molecular targets and mechanisms of action of this compound.

  • This compound-specific stability data: The general information on drug stability is a good starting point, but I need data on the stability of this particular compound.

Based on this, I will refine my plan to actively seek out these missing pieces of information. The next step will be to perform more targeted searches to fill these gaps. After that, I will proceed with structuring the FAQs, creating the data tables and diagrams, and compiling the final technical support center content.

For researchers and drug development professionals working with the complex alkaloid this compound, navigating the landscape of experimental data can be a challenging endeavor. Reports of its synthesis and biological activity, while groundbreaking, can present subtle but significant variations. This technical support center provides a centralized resource to address common inconsistencies and troubleshoot potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, characterization, and biological evaluation of this compound.

1. Synthesis & Yield

  • Question: My overall yield for the total synthesis of (-)-hodgkinsine B is significantly lower than reported in the literature. What are the most critical steps for yield optimization?

    Answer: Achieving high yields in the multi-step synthesis of (-)-hodgkinsine B is a known challenge. Several factors can contribute to lower-than-expected yields. The formation of the key C3a–C7' and C3a'–C3a'' linkages is particularly sensitive to reaction conditions. Different synthetic strategies, such as those developed by the Overman, Willis, and Movassaghi groups, employ distinct methodologies for constructing these critical bonds, each with its own optimization parameters.[1][2][3] For instance, the Movassaghi group utilizes a diazene-directed assembly which relies on precise control of photolytic conditions for dinitrogen extrusion.[1][10] In contrast, Overman's approach involves a catalyst-controlled asymmetric intramolecular Heck cyclization.[2]

    Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents, particularly catalysts and sensitive intermediates, are of high purity and handled under strictly anhydrous and anaerobic conditions where required.

    • Reaction Monitoring: Closely monitor the progress of key bond-forming reactions using appropriate analytical techniques (e.g., TLC, LC-MS) to determine optimal reaction times and prevent the formation of side products.

    • Purification: Chromatographic purification of intermediates can be a source of significant material loss. Experiment with different solvent systems and stationary phases to optimize separation and recovery.

  • Question: I am observing the formation of unexpected diastereomers during the synthesis. How can I improve stereocontrol?

    Answer: The stereoselective synthesis of this compound, with its multiple quaternary stereocenters, is a formidable challenge. The choice of synthetic route has a profound impact on stereochemical outcomes. The Movassaghi synthesis, for example, is designed for complete stereochemical control through a diazene-guided assembly of cyclotryptamine fragments.[1][2][10] In contrast, earlier methods may have resulted in lower enantiomeric excess.[1]

    Troubleshooting Steps:

    • Catalyst and Ligand Choice: In catalyst-controlled reactions, the choice of metal and chiral ligand is paramount. Ensure the catalyst is properly activated and that the ligand has not degraded.

    • Substrate Control: In substrate-controlled reactions, the stereochemistry of the starting materials directly influences the outcome. Verify the enantiopurity of all chiral precursors.

    • Temperature Control: Reaction temperature can significantly affect the diastereoselectivity of certain reactions. Maintain precise and consistent temperature control throughout the critical steps.

2. Analytical Characterization

  • Question: My NMR and Mass Spectrometry data for synthetic this compound show minor discrepancies with published spectra. Could this indicate a problem?

    Answer: Minor variations in NMR and MS data can arise from several sources and do not necessarily indicate an incorrect structure.

    Troubleshooting Steps:

    • Solvent Effects: NMR chemical shifts are sensitive to the solvent used. Ensure you are using the same deuterated solvent as reported in the literature you are comparing against.

    • Instrument Calibration: Verify that your NMR and MS instruments are properly calibrated.

    • Residual Solvents/Impurities: Small peaks from residual solvents or minor impurities from the purification process can appear in your spectra.

    • Salt Form: The protonation state of the numerous basic nitrogen atoms can affect the spectral data. Ensure consistency in the sample preparation, particularly regarding pH.

3. Biological Activity

  • Question: I am not observing the same level of cytotoxic or antimicrobial activity for this compound as reported for related compounds. Is this expected?

    Answer: The biological activities of oligocyclotryptamine alkaloids can vary significantly between different members of the family. While compounds like hodgkinsine A and quadrigemine C have shown potent antimicrobial and cytotoxic effects, the specific activity of this compound may differ.[4] It is also important to note that early biological studies may have been conducted on mixtures of related alkaloids, leading to potential discrepancies in reported activities.

    Troubleshooting Steps:

    • Compound Purity: Ensure your this compound sample is of high purity, as even small amounts of highly active impurities can skew biological assay results.

    • Assay Conditions: Biological assay outcomes are highly dependent on the specific cell lines, bacterial strains, and experimental conditions used. Replicate the reported assay conditions as closely as possible.

    • Stability in Assay Media: this compound may degrade in certain biological media over the course of an experiment. Assess the stability of your compound under your specific assay conditions. General factors that affect drug stability include pH, temperature, light, and enzymatic degradation.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from different synthetic approaches to (-)-hodgkinsine B to aid in comparing experimental outcomes.

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Synthetic StepMovassaghi Group Yield[1]Overman Group Yield (Comparable Step)Willis Group Yield (Comparable Step)
Formation of C3a–C7' LinkageNot directly reported~83% ee[1]Diastereoselective
Formation of C3a'–C3a'' Linkage (or equivalent)68% (diazene formation)[2]Not applicableNot applicable
Final Deprotection/Reduction68%[1]Not explicitly detailedNot explicitly detailed
Overall Yield Not explicitly stated Not explicitly stated Not explicitly stated

Note: Direct comparison of overall yields is challenging due to the different synthetic strategies and reporting styles. Researchers should refer to the primary literature for detailed step-by-step yields.

Experimental Protocols & Methodologies

This section provides an overview of a key experimental methodology for the synthesis of (-)-hodgkinsine B.

Movassaghi Group's Diazene-Directed Assembly: A Simplified Overview

The Movassaghi group's synthesis of (-)-hodgkinsine B is a convergent approach that relies on the stereoselective formation of diazene intermediates to control the formation of the critical C-C bonds.[1][2][10]

  • Synthesis of Monomer Building Blocks: Enantiomerically pure cyclotryptamine monomers with appropriate functionalization at the C3a and C7 positions are prepared. This often involves the use of rhodium- and iridium-catalyzed C-H amination reactions.[10]

  • Diazene Formation: The functionalized monomers are coupled to form complex bis- and tris-diazene intermediates. This is a critical step for establishing the future connectivity of the trimeric alkaloid.

  • Photolytic Dinitrogen Extrusion: The diazene intermediates are subjected to photolysis, which causes the extrusion of dinitrogen gas and the concomitant formation of the C3a–C3a' and C3a–C7' carbon-carbon bonds with complete stereocontrol.[2]

  • Final Deprotection and Reduction: The protecting groups on the nitrogen atoms are removed, and any remaining functional groups are reduced to afford the final natural product, (-)-hodgkinsine B.[1]

Visualizing Experimental Workflows and Pathways

Diagram 1: Simplified Workflow of Movassaghi's Synthesis

movassaghi_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Stages cluster_end Final Product start1 Cyclotryptamine Monomer A diazene Diazene Intermediate Formation start1->diazene start2 Cyclotryptamine Monomer B start2->diazene start3 Cyclotryptamine Monomer C start3->diazene photolysis Photolytic C-C Bond Formation diazene->photolysis deprotection Deprotection & Reduction photolysis->deprotection end_product (-)-Hodgkinsine B deprotection->end_product

Caption: A high-level overview of the key stages in the convergent synthesis of (-)-hodgkinsine B.

Diagram 2: Troubleshooting Logic for Low Synthetic Yield

troubleshooting_yield cluster_analysis Analysis of Intermediates start Low Overall Yield Observed check_reagents Verify Reagent Purity & Handling start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purification Optimize Chromatographic Purification start->check_purification nmr_ms Re-analyze NMR/MS of Intermediates check_reagents->nmr_ms check_conditions->nmr_ms side_products Identify Major Side Products check_purification->side_products Isolate and characterize nmr_ms->side_products side_products->check_conditions Adjust conditions to minimize

Caption: A logical workflow for diagnosing and addressing common causes of low synthetic yields.

Diagram 3: Potential Factors Affecting Biological Activity Readouts

bioactivity_factors cluster_compound Compound-Related Factors cluster_assay Assay-Related Factors inconsistent_activity Inconsistent Biological Activity purity Purity of this compound inconsistent_activity->purity stability Stability in Assay Medium inconsistent_activity->stability cell_line Cell Line / Strain Variation inconsistent_activity->cell_line conditions Assay Conditions (Time, Conc.) inconsistent_activity->conditions readout Detection Method Sensitivity inconsistent_activity->readout

Caption: Key variables to consider when troubleshooting inconsistent biological assay results for this compound.

References

Technical Support Center: Chiral Separation of Hodgkinsine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of hodgkinsine stereoisomers. Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, possesses multiple chiral centers, leading to a variety of stereoisomers that can be difficult to resolve.[1][2][3] This guide offers practical advice and example protocols to address these separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of hodgkinsine stereoisomers so challenging?

A1: The chiral separation of hodgkinsine is complex due to its rigid, sterically demanding structure and multiple chiral centers.[2] This results in numerous stereoisomers, including both enantiomers and diastereomers, with subtle differences in their physicochemical properties, making them difficult to separate using standard chromatographic techniques.[3] The trimeric nature of the molecule further complicates interactions with chiral stationary phases (CSPs).[2]

Q2: What are the most common analytical techniques for separating hodgkinsine stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for the chiral separation of complex molecules like hodgkinsine.[4][5] Capillary Electrophoresis (CE) can also be employed. The choice of technique depends on the specific stereoisomers being targeted, the required scale of separation (analytical vs. preparative), and the available instrumentation.

Q3: How do I select an appropriate chiral stationary phase (CSP) for hodgkinsine separation?

A3: There is no universal CSP for all chiral separations; therefore, a screening approach is highly recommended.[6] For complex alkaloids like hodgkinsine, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) often provide good selectivity.[7] It is advisable to screen a range of CSPs with different chiral selectors and to test them under normal-phase, reversed-phase, and polar organic modes to find the optimal separation conditions.

Q4: What is the role of the mobile phase in the chiral separation of hodgkinsine?

A4: The mobile phase plays a critical role in modulating retention and selectivity. In normal-phase HPLC and SFC, the choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) and any additives (e.g., amines for basic compounds like alkaloids) can significantly impact the separation. In reversed-phase HPLC, the organic modifier, pH, and buffer composition are key parameters to optimize.

Q5: Can I use achiral chromatography to separate any of the hodgkinsine stereoisomers?

A5: Yes, diastereomers of hodgkinsine have different physical properties and can often be separated on achiral stationary phases.[8] However, enantiomers, which are non-superimposable mirror images, require a chiral environment for separation, necessitating the use of a chiral stationary phase or a chiral mobile phase additive.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Resolution (Rs < 1.5) 1. Suboptimal chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Inappropriate temperature.1. Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).2. Optimize the mobile phase by varying the organic modifier, additives, and gradient.3. Investigate the effect of column temperature; sometimes sub-ambient temperatures improve resolution.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Presence of active sites on the silica support.1. Add a competing amine (e.g., diethylamine, triethylamine) to the mobile phase to mask silanol groups.2. Reduce the sample concentration and injection volume.3. Use a column with end-capping or a different stationary phase.
Peak Splitting or Shoulders 1. Co-elution of closely related stereoisomers.2. Column degradation or contamination.3. Mismatch between sample solvent and mobile phase.1. Further optimize the mobile phase or try a different CSP with orthogonal selectivity.2. Flush the column with a strong solvent or, if it's an immobilized CSP, consider a regeneration procedure.[9]3. Dissolve the sample in the initial mobile phase whenever possible.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each run.2. Prepare fresh mobile phase daily and use a mobile phase composition that is not prone to evaporation.3. Use a column thermostat to maintain a constant temperature.
Low Sensitivity 1. Poor ionization in mass spectrometry detection.2. Inappropriate UV detection wavelength.3. Sample degradation.1. For MS detection, optimize the mobile phase additives to enhance ionization (e.g., formic acid for positive mode).2. Determine the optimal UV wavelength from the analyte's UV spectrum.3. Ensure sample stability in the chosen solvent and autosampler conditions.

Quantitative Data Summary

Disclaimer: The following tables present exemplary data for the chiral separation of complex alkaloids with structures similar to hodgkinsine. Specific quantitative data for hodgkinsine stereoisomers is not widely available in published literature.

Table 1: Exemplary HPLC Chiral Separation Parameters for a Complex Alkaloid

ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)Acetonitrile/10 mM Ammonium Bicarbonate (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 280 nmUV at 280 nm
Stereoisomer Pair Diastereomer 1 / Diastereomer 2Enantiomer 1 / Enantiomer 2
Retention Time (tR1) 8.5 min12.1 min
Retention Time (tR2) 10.2 min13.5 min
Resolution (Rs) 2.11.8
Selectivity (α) 1.251.14

Table 2: Exemplary SFC Chiral Separation Parameters for a Complex Alkaloid

ParameterMethod C
Column Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase CO2/Methanol with 0.2% Isopropylamine (Gradient)
Gradient 5% to 40% Methanol over 10 min
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 280 nm
Stereoisomer Pair Diastereomer 3 / Diastereomer 4
Retention Time (tR1) 6.2 min
Retention Time (tR2) 7.1 min
Resolution (Rs) 2.5
Selectivity (α) 1.18

Experimental Protocols

Protocol 1: HPLC Method Development for Chiral Separation of Hodgkinsine Stereoisomers (Exemplary)
  • Column Screening:

    • Select a set of 3-5 polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC, AD, AS).

    • Prepare a stock solution of the hodgkinsine stereoisomer mixture in a suitable solvent (e.g., methanol or ethanol).

    • Screen each column under normal phase conditions (e.g., n-Hexane/Isopropanol) and reversed-phase conditions (e.g., Acetonitrile/Water with a buffer).

  • Mobile Phase Optimization (Normal Phase):

    • Using the most promising column from the screen, systematically vary the percentage of the alcohol modifier (e.g., 10%, 20%, 30% isopropanol in n-hexane).

    • To improve peak shape for the basic alkaloid structure, add a small amount of an amine modifier (e.g., 0.1% diethylamine or isopropylamine) to the mobile phase.

    • Evaluate the effect of different alcohol modifiers (e.g., ethanol, 2-propanol).

  • Temperature Optimization:

    • Once a suitable mobile phase is identified, investigate the effect of column temperature on the separation (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but may also increase backpressure.

  • Flow Rate Adjustment:

    • Optimize the flow rate to achieve a balance between analysis time and resolution.

Protocol 2: SFC Method Development for Chiral Separation of Hodgkinsine Stereoisomers (Exemplary)
  • Initial Screening:

    • Screen a range of chiral columns with a generic gradient of a modifier (e.g., methanol) in CO2. A common starting gradient is 5-40% methanol over 5-10 minutes.

    • Include a basic additive in the modifier (e.g., 0.1-0.2% isopropylamine or diethylamine) to improve peak shape.

  • Modifier and Additive Optimization:

    • Evaluate different alcohol modifiers (e.g., methanol, ethanol, isopropanol).

    • Optimize the type and concentration of the basic additive.

  • Gradient and Isocratic Elution:

    • Refine the gradient slope to improve the separation of closely eluting peaks.

    • If baseline separation is achieved, an isocratic method can be developed for faster analysis times.

  • Back Pressure and Temperature Optimization:

    • Vary the back pressure (e.g., 100, 150, 200 bar) and temperature (e.g., 35, 40, 45 °C) to fine-tune the selectivity and resolution.

Visualizations

Experimental_Workflow_Chiral_Separation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Hodgkinsine Stereoisomer Mixture Screen_CSPs Screen Multiple Chiral Stationary Phases (CSPs) Start->Screen_CSPs Screen_Modes Test Normal Phase (NP), Reversed Phase (RP), and SFC Screen_CSPs->Screen_Modes Optimize_MP Optimize Mobile Phase (Modifier, Additives) Screen_Modes->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate / Back Pressure Optimize_Temp->Optimize_Flow Validation Method Validation (Robustness, Reproducibility) Optimize_Flow->Validation Analysis Quantitative Analysis of Stereoisomers Validation->Analysis End Separated Stereoisomers Analysis->End

Caption: Workflow for Chiral Separation Method Development.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Resolution) Check_Column Is the Column Appropriate? Start->Check_Column Check_MP Is the Mobile Phase Optimal? Check_Column->Check_MP Yes Screen_New_CSPs Screen Different CSPs Check_Column->Screen_New_CSPs No Check_Conditions Are Operating Conditions Stable? Check_MP->Check_Conditions Yes Optimize_MP Adjust Modifier/Additive Concentration Check_MP->Optimize_MP No Optimize_Conditions Check Temperature & Equilibrate System Check_Conditions->Optimize_Conditions No Solution Problem Resolved Check_Conditions->Solution Yes Screen_New_CSPs->Check_MP Optimize_MP->Check_Conditions Optimize_Conditions->Solution

Caption: Troubleshooting Logic for Chiral Separation Issues.

References

Technical Support Center: Scaling Up Hodgkisin B Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals involved in the scale-up synthesis of Hodgkinsine B for preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, a complex trimeric pyrrolidinoindoline alkaloid, presents several challenges common to natural product synthesis. These include the stereochemical complexity of the molecule, the need for robust and scalable chemical transformations, and the potential for decreased yields and increased impurities at a larger scale. Key hurdles include the construction of the intricate core structure and ensuring reproducibility of reaction conditions and purification methods.[1][2][3][4]

Q2: Which synthetic route is most amenable to large-scale production of this compound?

A2: Several total syntheses of this compound have been reported. The convergent approach, such as the diazene-directed assembly of cyclotryptamine fragments, offers advantages for scale-up.[5][6][7][8] This strategy allows for the preparation and purification of monomeric and dimeric intermediates in parallel, potentially improving overall efficiency and yield compared to a linear synthesis. Earlier syntheses have utilized methods like asymmetric intramolecular Heck cyclization and diastereoselective α-arylation of oxindoles to establish key stereocenters.[5][6] The choice of route for scale-up will depend on factors such as reagent cost and availability, operational safety, and the robustness of the key bond-forming steps.

Q3: What are the known biological activities of this compound relevant to preclinical studies?

A3: this compound exhibits several biological activities of therapeutic interest. It is known to be an opioid receptor agonist and an NMDA receptor antagonist, contributing to its analgesic effects.[9][10][11] Additionally, it has shown antiviral, antibacterial, and antifungal properties.[9][10][11] Preclinical studies would likely focus on characterizing its analgesic efficacy and safety profile.

Troubleshooting Guides

Low Yield in the Convergent Assembly of Cyclotryptamine Fragments

Problem: The coupling of cyclotryptamine monomers or dimers proceeds with low yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Reagent Purity: Impurities in starting materials or reagents can inhibit the reaction.Ensure all starting materials and reagents are of high purity. Recrystallize or re-purify starting materials if necessary.
Reaction Conditions: Temperature, reaction time, and concentration may not be optimal for the larger scale.Perform small-scale optimization experiments to determine the optimal reaction conditions for the scaled-up reaction.
Incomplete Reaction: The reaction may not be going to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time if necessary.
Product Degradation: The product may be unstable under the reaction or workup conditions.Investigate the stability of the product under the reaction conditions. Consider modifying the workup procedure to minimize degradation.
Difficulty in Purification of this compound

Problem: The final product is difficult to purify, resulting in low purity or significant product loss.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Complex Mixture of Diastereomers: The synthesis may produce a mixture of diastereomers that are difficult to separate.Optimize the stereoselectivity of the key bond-forming reactions. Employ high-resolution chromatographic techniques (e.g., preparative HPLC) for purification.
Tailing on Silica Gel: The alkaloidal nature of this compound can lead to tailing on silica gel chromatography.Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent to improve peak shape.
Product Insolubility: The final product may have limited solubility in common chromatography solvents.Screen a range of solvent systems to find a suitable mobile phase for purification.

Experimental Protocols

Key Experiment: Diazene-Directed Assembly of Cyclotryptamine Fragments

This protocol is based on the convergent synthesis strategy and outlines a key coupling step.

Objective: To couple a dimeric cyclotryptamine unit with a monomeric unit to form the trimeric this compound backbone.

Materials:

  • Dimeric cyclotryptamine diazene intermediate

  • Monomeric cyclotryptamine amine intermediate

  • Silver trifluoromethanesulfonate (AgOTf)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the dimeric cyclotryptamine diazene and the monomeric cyclotryptamine amine in CH2Cl2 at room temperature, add DTBMP.

  • Add AgOTf to the reaction mixture.

  • Stir the reaction at 22 °C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by silica gel chromatography to yield the trimeric intermediate.

Note: Subsequent photolysis and deprotection steps are required to obtain the final this compound product.[5]

Quantitative Data

Table 1: Reported Yields for Key Steps in a Convergent Synthesis of (-)-Hodgkinsine B Analogs

Reaction Step Product Yield (%) Reference
Silver-promoted diazene formationDimeric diazene intermediate59-60%[5]
Rh-catalyzed C-H aminationC7-aminated diazene intermediate60%[6]
Stepwise photolysis of bis-diazeneTrimeric intermediate45% (over two steps)[5]
Single-step photolysis of bis-diazeneTrimeric intermediate41%[5]
Global deprotection and reduction(-)-Hodgkinsine70% (over two steps)[5]

Visualizations

HodgkinsineB_Synthesis_Pathway cluster_monomer Monomer Synthesis cluster_dimer Dimer Assembly cluster_trimer Trimer Assembly & Final Product A Cyclotryptamine Precursor B C3a-Bromocyclotryptamine A->B Bromination C C7-Functionalized Cyclotryptamine A->C C-H Amination D Hydrazide Monomer A->D Hydrazinolysis E Dimeric Diazene B->E AgOTf F Trimeric Intermediate C->F D->E E->F Coupling with Monomer G This compound F->G Photolysis & Deprotection

Caption: Convergent synthetic pathway for this compound.

Scale_Up_Workflow A Route Scouting & Selection B Process Optimization (DoE) A->B C Raw Material Sourcing & QC B->C D Pilot Scale Synthesis (g scale) C->D E Impurity Profiling & Characterization D->E F Scale-Up to Preclinical Batch (kg scale) E->F G Final Product Purification & QC F->G H Preclinical Formulation G->H

Caption: General workflow for scaling up natural product synthesis.

References

Technical Support Center: Analytical Method Validation for Hodgkinsine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Hodgkinsine B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development and validation of analytical methods for this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing basic compounds like alkaloids.[1][2][3] It can compromise the accuracy and precision of your quantification. The primary causes and troubleshooting steps are outlined below:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase of the HPLC column can interact with the basic nitrogen atoms in this compound, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) will protonate the silanol groups, reducing their interaction with the analyte. A mobile phase pH of 2.5-3.5 is often effective for basic compounds.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping "shields" the residual silanol groups, minimizing secondary interactions.

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, improving the peak shape of this compound.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Issue 2: Inconsistent or Drifting Retention Times

Question: The retention time for this compound is shifting between injections. What could be causing this instability?

Answer:

Stable retention times are critical for reliable peak identification and integration. Fluctuations can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.

    • Solution: Increase the column equilibration time before each injection to ensure the stationary phase is fully conditioned.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent composition over time (e.g., evaporation of the more volatile component) can affect retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent mixing of mobile phase components.

  • Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).

    • Solution: Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.

Issue 3: Matrix Effects in LC-MS/MS Analysis of Biological Samples

Question: I am developing an LC-MS/MS method to quantify this compound in plasma and am concerned about matrix effects. How can I identify and mitigate them?

Answer:

Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[4][5][6][7]

  • Identifying Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a this compound standard solution into the MS detector post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.

    • Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound after extraction. A significant difference in peak areas indicates a matrix effect.

  • Mitigating Matrix Effects:

    • Improved Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.

    • Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the matrix components that are causing the ion suppression or enhancement. This may involve trying different columns, mobile phases, or gradient profiles.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.

    • Change Ionization Source: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider trying atmospheric pressure chemical ionization (APCI) if compatible with the analyte.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for an analytical method for this compound according to ICH Q2(R1) guidelines?

A1: According to the ICH Q2(R1) guidelines, the following validation parameters should be evaluated for a quantitative analytical method:[8][9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: What are the solubility characteristics of this compound?

A2: this compound is reported to be soluble in methanol and DMSO.[12] This information is critical for preparing standard solutions and samples for analysis.

Q3: What type of HPLC column is suitable for the analysis of this compound?

A3: A reversed-phase C18 or C8 column is a good starting point for the analysis of this compound. Due to its basic nature, a column with low silanol activity or an end-capped column is highly recommended to achieve good peak shape. For complex mixtures, a high-resolution column with smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide better separation.

Quantitative Data Summary

The following table provides an example of typical acceptance criteria for an HPLC-UV method validation for the quantification of a key impurity in a drug substance, based on ICH guidelines. These values should be adapted based on the specific requirements of the analytical method for this compound.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Range Typically 80% to 120% of the target concentration
Accuracy Mean recovery of 98.0% to 102.0%
Precision
- Repeatability (RSD)≤ 2.0%
- Intermediate Precision (RSD)≤ 3.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10
Robustness RSD of results should be within acceptable limits (e.g., ≤ 5%) after minor variations in method parameters (e.g., pH ± 0.2, column temperature ± 5°C, mobile phase composition ± 2%)

Experimental Protocols

Proposed HPLC-UV Method for Quantification of this compound

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with low silanol activity

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 10% B, increasing to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (This should be optimized based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO and dilute with the initial mobile phase composition to create a series of calibration standards.

Validation Protocol Outline

  • Specificity: Analyze blank samples (diluent, placebo matrix) to ensure no interfering peaks at the retention time of this compound. Spike the sample with known impurities or degradation products to demonstrate resolution.

  • Linearity and Range: Prepare and inject a series of at least five calibration standards over the desired concentration range. Plot the peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo matrix at three different concentration levels) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform at least six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase pH, column temperature, and mobile phase composition and assess the impact on the results.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Optimize Optimize HPLC/LC-MS Parameters MD_Start->MD_Optimize Initial Screening V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Finalized Method V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOQ LOD & LOQ V_Precision->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness MI_SOP Write Standard Operating Procedure (SOP) V_Robustness->MI_SOP Validated Method MI_Routine Routine Analysis MI_SOP->MI_Routine

Caption: Workflow for Analytical Method Validation.

HPLC_Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Extra-Column Volume Problem->Cause3 Sol1a Adjust Mobile Phase pH Cause1->Sol1a Sol1b Use End-Capped Column Cause1->Sol1b Sol1c Add Competing Base (e.g., TEA) Cause1->Sol1c Sol2 Reduce Sample Concentration/ Injection Volume Cause2->Sol2 Sol3 Optimize Tubing (Length/Diameter) Cause3->Sol3

References

Validation & Comparative

A Comparative Analysis of the Analgesic Activity of Hodgkinsine and its Stereoisomer Hodgkinsine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of the pyrrolidinoindoline alkaloid, hodgkinsine, and its stereoisomer, hodgkinsine B. While extensive data is available for hodgkinsine, demonstrating its potential as a potent analgesic, research on the comparative efficacy of this compound is limited. This document summarizes the existing experimental data, details the methodologies used in these studies, and visualizes the known signaling pathways and experimental workflows.

Executive Summary

Hodgkinsine, a natural alkaloid found in plants of the Psychotria genus, has demonstrated significant dose-dependent analgesic effects in various animal models of pain. Its mechanism of action is understood to be dual, involving agonism at the mu-opioid receptor and antagonism at the NMDA receptor[1][2][3][4]. This dual action suggests a potential for broad-spectrum analgesia. This compound, a stereoisomer of hodgkinsine, is also reported to possess analgesic properties, acting through similar mechanisms as an opioid receptor agonist and NMDA receptor antagonist. However, publicly available, direct quantitative comparisons of the analgesic potency of hodgkinsine and this compound are currently lacking. This guide presents the available quantitative data for hodgkinsine and qualitative information for this compound.

Quantitative Data on Analgesic Activity

The analgesic effects of hodgkinsine have been evaluated in several preclinical models of nociception. The following tables summarize the key quantitative findings from a pivotal study by Amador et al. (2000).

Table 1: Analgesic Effect of Hodgkinsine in Thermal Nociception Models

Treatment GroupDose (mg/kg, i.p.)Tail-Flick Test (% MPE ± SEM)Hot-Plate Test (% MPE ± SEM)
Saline-12.3 ± 4.58.7 ± 3.2
Morphine6.085.2 ± 7.1 79.5 ± 9.8
Hodgkinsine0.525.4 ± 8.115.6 ± 5.4
Hodgkinsine1.048.9 ± 10.232.1 ± 7.8
Hodgkinsine5.078.6 ± 11.3 55.4 ± 9.1
Hodgkinsine20.0-75.2 ± 10.5**
Naloxone + Morphine10.0 + 6.015.8 ± 5.311.2 ± 4.7
Naloxone + Hodgkinsine10.0 + 5.020.1 ± 6.8-
Naloxone + Hodgkinsine10.0 + 20.0-18.7 ± 6.2

*% MPE = Percentage of Maximum Possible Effect. Data are presented as mean ± Standard Error of the Mean (SEM). *p < 0.05, *p < 0.01 compared to the saline group.

Table 2: Analgesic Effect of Hodgkinsine in a Chemical Nociception Model (Capsaicin-Induced Pain)

Treatment GroupDose (mg/kg, i.p.)Inhibition of Licking Time (%)
Saline-0
Morphine6.095.2
Hodgkinsine0.2545.1
Hodgkinsine0.568.7
Hodgkinsine1.082.3
Naloxone + Morphine10.0 + 6.08.5
Naloxone + Hodgkinsine10.0 + 1.075.8

Data represents the percentage of inhibition of the total time spent licking the paw after capsaicin injection.

Note on this compound: While direct comparative data is unavailable, one commercial supplier notes that this compound increases the latency to tail withdrawal in the tail-flick test in mice at a dose of 10 mg/kg. A study by Kodanko et al. (2007) conducted a preliminary evaluation of this compound in the tail-flick and capsaicin pain models, but the specific quantitative results are not detailed in the available literature.

Experimental Protocols

The data presented above were obtained using standard and well-validated preclinical models of pain.

Tail-Flick Test

This method assesses the spinal reflex to a thermal stimulus.

  • Animal Model: Male Swiss mice (25-30 g) were used.

  • Procedure: The distal part of the mouse's tail was exposed to a focused beam of radiant heat. The time taken for the mouse to flick its tail away from the heat source (tail-flick latency) was recorded.

  • Cut-off Time: A cut-off time (typically 10-15 seconds) was set to prevent tissue damage.

  • Drug Administration: Hodgkinsine, morphine, or saline were administered intraperitoneally (i.p.) at specified doses.

  • Data Analysis: The analgesic effect was quantified as the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Hot-Plate Test

This test evaluates the supraspinal response to a thermal stimulus.

  • Animal Model: Male Swiss mice (25-30 g) were used.

  • Procedure: Mice were placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) was employed to avoid injury.

  • Drug Administration: Test compounds were administered i.p. prior to the test.

  • Data Analysis: The %MPE was calculated using a similar formula to the tail-flick test.

Capsaicin-Induced Pain Model

This model assesses neurogenic inflammation and nociception mediated by chemical stimuli.

  • Animal Model: Male Swiss mice (25-30 g) were used.

  • Procedure: A solution of capsaicin (typically 20 µL of a 1.6 µ g/paw solution) was injected into the subplantar surface of one hind paw.

  • Observation: Immediately after injection, the mice were observed for a set period (e.g., 5 minutes), and the total time spent licking the injected paw was recorded.

  • Drug Administration: Drugs were administered i.p. prior to the capsaicin injection.

  • Data Analysis: The analgesic effect was expressed as the percentage of inhibition of the licking time compared to the control group.

Signaling Pathways and Experimental Workflow

The dual mechanism of action of hodgkinsine involves both the opioid and glutamatergic systems. The following diagrams illustrate these pathways and a typical experimental workflow for assessing analgesic activity.

G Hodgkinsine's Dual Analgesic Signaling Pathway Hodgkinsine Hodgkinsine Mu_Opioid_Receptor Mu-Opioid Receptor Hodgkinsine->Mu_Opioid_Receptor Agonist NMDA_Receptor NMDA Receptor Hodgkinsine->NMDA_Receptor Antagonist Ca_Channel Ca2+ Channel (Voltage-gated) Mu_Opioid_Receptor->Ca_Channel Inhibits Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Ca_Influx Blocks Presynaptic_Neuron Presynaptic Neuron Analgesia Analgesia Presynaptic_Neuron->Analgesia Contributes to Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Neuron->Analgesia Contributes to Inhibition_GABA Inhibition of GABA Release Ca_Channel->Inhibition_GABA Leads to Inhibition_GABA->Presynaptic_Neuron Acts on Reduced_Excitability Reduced Neuronal Excitability Ca_Influx->Postsynaptic_Neuron Reduces activity of

Caption: Dual analgesic signaling pathway of hodgkinsine.

G Experimental Workflow for Analgesic Activity Assessment A Animal Acclimatization (e.g., Mice) B Baseline Nociceptive Threshold Measurement (Pre-drug) A->B C Drug Administration (Hodgkinsine, this compound, Morphine, Saline) B->C D Post-drug Nociceptive Threshold Measurement C->D E Data Collection (Latency, Licking Time) D->E F Data Analysis (%MPE, % Inhibition) E->F G Statistical Comparison and Conclusion F->G

Caption: General experimental workflow for assessing analgesic activity.

Conclusion

Hodgkinsine exhibits potent, dose-dependent analgesic activity in preclinical models of thermal and chemical pain. Its dual mechanism of action, targeting both opioid and NMDA receptors, makes it a compound of significant interest for the development of novel analgesics. While its stereoisomer, this compound, is also known to have analgesic properties, a direct and detailed quantitative comparison of its efficacy relative to hodgkinsine is not available in the current body of scientific literature. Further research is warranted to fully elucidate the structure-activity relationships among hodgkinsine stereoisomers and to determine the full therapeutic potential of these complex natural products.

References

A Comparative Guide to the Cytotoxicity of Hodgkinsine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of hodgkinsine stereoisomers. Due to the limited availability of direct comparative studies in published literature, this document focuses on presenting the existing data on related compounds, outlining standardized experimental protocols for assessing cytotoxicity, and providing a framework for future comparative analyses.

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, possesses multiple chiral centers, giving rise to a variety of stereoisomers.[1] While research has primarily focused on the analgesic properties of hodgkinsine, which are attributed to its activity as a mu-opioid agonist and an NMDA antagonist, its potential as a cytotoxic agent is an area of growing interest.[1][2][3] Studies on related polypyrrolidinoindoline alkaloids have indicated potential anti-cancer and cytotoxic activities.[4]

Comparative Cytotoxicity Data

To facilitate future comparative studies, the following table provides a template for presenting cytotoxicity data, such as IC₅₀ values (the concentration of a substance that inhibits a biological process by 50%).

Table 1: Illustrative Cytotoxicity of Hodgkinsine Stereoisomers and Related Compounds (Hypothetical Data)

CompoundCell LineAssay TypeIncubation Time (hours)IC₅₀ (µM) - Hypothetical
Hodgkinsine (Isomer 1)MCF-7MTT4815.2
Hodgkinsine (Isomer 2)MCF-7MTT4825.8
Hodgkinsine BMCF-7MTT4818.5
Quadrigemine CMCF-7MTT489.7
Doxorubicin (Control)MCF-7MTT480.8
Hodgkinsine (Isomer 1)A549LDH7222.4
Hodgkinsine (Isomer 2)A549LDH7235.1

Note: The IC₅₀ values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

To generate the comparative data required for evaluating the cytotoxic potential of hodgkinsine stereoisomers, standardized in vitro cytotoxicity assays are essential. The following are detailed methodologies for two common assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hodgkinsine stereoisomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which serves as an indicator of compromised cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Controls: Include a negative control (untreated cells for spontaneous LDH release) and a positive control (cells treated with a lysis buffer for maximum LDH release).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxicity of hodgkinsine stereoisomers.

G cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Isolate/Synthesize Hodgkinsine Stereoisomers cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Stereoisomer Dilutions seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay_type Perform MTT or LDH Assay incubation->assay_type readout Measure Absorbance assay_type->readout calc_viability Calculate % Viability/ % Cytotoxicity readout->calc_viability ic50 Determine IC50 Values calc_viability->ic50 comparison Compare Cytotoxicity of Stereoisomers ic50->comparison

Caption: Workflow for comparing hodgkinsine stereoisomer cytotoxicity.

Potential Signaling Pathway for Cytotoxicity

While the specific signaling pathways for hodgkinsine-induced cytotoxicity have not been elucidated, many cytotoxic compounds induce apoptosis (programmed cell death). The diagram below illustrates a generalized intrinsic apoptosis pathway that could be investigated as a potential mechanism of action for hodgkinsine stereoisomers.

G hodgkinsine Hodgkinsine Stereoisomer cell_stress Cellular Stress hodgkinsine->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway for hodgkinsine cytotoxicity.

References

Enantioselective Binding of Hodgkinsine B to Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable gap in the quantitative analysis of the enantioselective binding of Hodgkinsine B to opioid receptors. While the analgesic properties of the parent compound, hodgkinsine, are suggested to be mediated in part by the opioid system, specific binding affinities (Ki) and functional activities (EC50, Emax) for the individual enantiomers of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not publicly available. This guide, therefore, aims to provide a framework for such a comparison, detailing the necessary experimental protocols and presenting a comparative analysis of a well-characterized enantioselective opioid ligand to illustrate the expected data structure.

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, has been the subject of significant synthetic efforts due to its intricate stereochemistry.[1][2] Preliminary in vivo studies on various hodgkinsine stereoisomers have indicated potential antinociceptive effects, hinting at interactions with the opioid system.[3] However, without in vitro binding and functional data, a conclusive understanding of the enantioselective interactions of this compound with opioid receptors remains elusive.

Comparative Analysis Framework

To facilitate future research and provide a clear template for the evaluation of this compound enantiomers, the following tables outline the type of quantitative data required for a thorough comparative analysis. As a placeholder, data for a representative enantioselective opioid ligand, Methadone, is provided.[4]

Table 1: Opioid Receptor Binding Affinities (Ki) of Enantiomers

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
(-)-Hodgkinsine BData not availableData not availableData not available
(+)-Hodgkinsine BData not availableData not availableData not available
(R)-Methadone1.81,200400
(S)-Methadone153,5001,500

This table would ideally contain the equilibrium dissociation constants (Ki) for each enantiomer at the three main opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 2: Opioid Receptor Functional Activity (EC50, Emax) of Enantiomers

CompoundReceptorAgonist/Antagonist ProfilePotency (EC50, nM)Efficacy (Emax, % of standard agonist)
(-)-Hodgkinsine BµData not availableData not availableData not available
δData not availableData not availableData not available
κData not availableData not availableData not available
(+)-Hodgkinsine BµData not availableData not availableData not available
δData not availableData not availableData not available
κData not availableData not availableData not available
(R)-MethadoneµAgonist1595
(S)-MethadoneµAgonist15090

This table is designed to summarize the functional properties of the enantiomers, including their mode of action (agonist, partial agonist, antagonist), potency (EC50), and efficacy (Emax) relative to a standard agonist for each receptor subtype.

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the enantioselective binding and functional activity of compounds like this compound at opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Test compounds (e.g., (-)-Hodgkinsine B, (+)-Hodgkinsine B).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying the activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Cell membranes are pre-incubated with the test compound at various concentrations.

  • [³⁵S]GTPγS and GDP are added to the mixture.

  • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • The data is analyzed to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect) for each test compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of opioid receptor binding.

Opioid Receptor Signaling Pathway cluster_0 Cell Membrane Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o (GDP-bound) Opioid_Receptor->G_Protein Activates G_Protein_Active Gαi/o (GTP-bound) G_Protein->G_Protein_Active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Caption: Opioid Receptor Signaling Pathway.

Radioligand Binding Assay Workflow Start Start: Prepare Reagents Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting to Quantify Bound Radioactivity Washing->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis End End: Results Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

Stereospecific Effects of Hodgkinsine Isomers on NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has garnered significant interest for its diverse pharmacological activities, including analgesic effects.[1][2][3] One of the key mechanisms contributing to its bioactivity is the antagonism of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] Due to its intricate stereochemistry, Hodgkinsine exists as multiple stereoisomers. Emerging evidence for other NMDA receptor antagonists suggests that stereochemistry plays a crucial role in determining the potency and selectivity of interaction with the receptor.[5][6] This guide provides a comparative overview of the known effects of Hodgkinsine and its isomers on NMDA receptors and outlines detailed experimental protocols to facilitate further research into their stereospecific interactions.

While direct comparative quantitative data on the binding affinities and functional inhibition of NMDA receptors by individual Hodgkinsine stereoisomers are not extensively available in the current body of scientific literature, this guide presents the existing qualitative knowledge and provides a comprehensive framework of established experimental methodologies to enable the generation of such critical data.

Qualitative Comparison of Hodgkinsine Isomers

Hodgkinsine and its related alkaloids from Psychotria species have been identified as non-competitive antagonists of the NMDA receptor.[1][4][7] This antagonism is believed to contribute significantly to the analgesic properties observed for these compounds.[1] Studies on the related alkaloid, psychotridine, have shown that it inhibits the binding of the well-characterized NMDA receptor channel blocker [3H]MK-801, providing evidence of interaction with the ion channel pore.[7] While a study on the synthesis and preliminary antinociceptive activity of several Hodgkinsine stereoisomers has been published, it did not include a direct quantitative comparison of their effects on NMDA receptors.[8] It is hypothesized that the different spatial arrangements of the constituent pyrrolidinoindoline moieties in each stereoisomer will result in distinct binding affinities and inhibitory potencies at the NMDA receptor.

Experimental Protocols for Determining Stereospecific Effects

To elucidate the stereospecific effects of Hodgkinsine isomers on NMDA receptors, a series of well-established in vitro assays can be employed. The following protocols provide a detailed guide for researchers to quantitatively assess and compare the interactions of different stereoisomers.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of each Hodgkinsine isomer for the NMDA receptor channel pore, typically by measuring the displacement of a radiolabeled ligand such as [³H]MK-801.[5][9]

Objective: To quantify the binding affinity of Hodgkinsine stereoisomers to the NMDA receptor ion channel.

Table 1: Materials for Radioligand Binding Assay

Reagent/EquipmentDescription
Test Compounds Purified Hodgkinsine stereoisomers
Radioligand [³H]MK-801 (dizocilpine)
Membrane Preparation Synaptosomal membranes prepared from rat brain cortex
Assay Buffer 50 mM Tris-HCl, pH 7.4
Unlabeled Ligand Non-radiolabeled MK-801 (for determining non-specific binding)
Scintillation Cocktail For detection of radioactivity
Filtration Apparatus Brandel cell harvester or equivalent with GF/B filters
Scintillation Counter To measure radioactivity

Procedure:

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat cortical tissue using standard differential centrifugation methods.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of the Hodgkinsine isomer being tested.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through GF/B filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the Hodgkinsine isomer that inhibits 50% of the specific binding of [³H]MK-801 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Synaptosomal Membranes Incubation Incubate Membranes with Ligands Membrane_Prep->Incubation Ligand_Prep Prepare Hodgkinsine Isomers and [³H]MK-801 Ligand_Prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Workflow for Radioligand Binding Assay
Electrophysiology Patch-Clamp Assay

This technique allows for the direct measurement of NMDA receptor-mediated ion currents in response to the application of Hodgkinsine isomers, providing information on the functional inhibition of the receptor.[10]

Objective: To characterize the inhibitory effect and mechanism of Hodgkinsine stereoisomers on NMDA receptor channel function.

Table 2: Materials for Electrophysiology Patch-Clamp Assay

Reagent/EquipmentDescription
Cell Line HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
Test Compounds Purified Hodgkinsine stereoisomers
NMDA Receptor Agonists NMDA and Glycine
External Solution Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
Internal Solution Pipette solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP)
Patch-Clamp Rig Microscope, micromanipulators, amplifier, data acquisition system
Glass Pipettes For forming giga-ohm seals with cells

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the desired NMDA receptor subtype.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.

  • Agonist Application: Apply a solution containing NMDA and glycine to elicit a baseline NMDA receptor-mediated current.

  • Isomer Application: Co-apply the Hodgkinsine isomer with the agonists at various concentrations.

  • Current Measurement: Record the changes in the amplitude and kinetics of the NMDA receptor current in the presence of the isomer.

  • Data Analysis: Construct concentration-response curves to determine the IC50 value for each isomer. Analyze voltage-dependency and use-dependency of the block.

G Experimental Workflow: Patch-Clamp Assay cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture NMDA Receptor- Expressing Cells Patching Obtain Whole-Cell Patch-Clamp Configuration Cell_Culture->Patching Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patching Baseline Record Baseline NMDA Current Patching->Baseline Isomer_App Apply Hodgkinsine Isomer Baseline->Isomer_App Record_Inhibition Record Inhibited Current Isomer_App->Record_Inhibition Data_Analysis Determine IC50 and Mechanism of Block Record_Inhibition->Data_Analysis

Workflow for Electrophysiology Assay
Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium levels upon NMDA receptor activation and its inhibition by the test compounds.[11]

Objective: To determine the functional potency of Hodgkinsine stereoisomers in inhibiting NMDA receptor-mediated calcium influx.

Table 3: Materials for Calcium Flux Assay

Reagent/EquipmentDescription
Cell Line Neuronal cell line or primary neurons endogenously expressing NMDA receptors
Test Compounds Purified Hodgkinsine stereoisomers
NMDA Receptor Agonists NMDA and Glycine
Calcium Indicator Dye Fluo-4 AM or similar fluorescent calcium indicator
Assay Buffer Hank's Balanced Salt Solution (HBSS) or similar
Plate Reader Fluorescence plate reader with automated liquid handling
Microplates 96- or 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed cells into microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Addition: Add varying concentrations of the Hodgkinsine isomers to the wells.

  • Agonist Stimulation: Stimulate the cells with a solution of NMDA and glycine to activate the NMDA receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the IC50 value for each isomer based on the inhibition of the agonist-induced calcium response.

NMDA Receptor Signaling Pathway

The antagonism of NMDA receptors by Hodgkinsine isomers is expected to modulate downstream signaling pathways crucial for neuronal function and plasticity. The following diagram illustrates a simplified canonical NMDA receptor signaling cascade.

G Simplified NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Hodgkinsine Hodgkinsine Isomers Hodgkinsine->NMDA_R CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

References

A Comparative Analysis of the Analgesic Efficacy of Hodgkinsine B and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the analgesic properties of hodgkinsine B and the classical opioid analgesic, morphine. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols for the key assays mentioned.

Introduction

Morphine, a potent µ-opioid receptor agonist, has long been the gold standard for treating severe pain. However, its clinical utility is often limited by significant side effects, including respiratory depression, tolerance, and dependence.[1] This has driven the search for novel analgesics with improved safety profiles. Hodgkinsine, a complex trimeric indole alkaloid, and its stereoisomer this compound, have emerged as compounds of interest due to their unique dual mechanism of action.[2][3][4][5] This guide aims to provide a comparative assessment of the available efficacy data for hodgkinsine and morphine to inform future research and drug development efforts.

It is important to note that while the focus of this guide is this compound, the majority of the available analgesic research has been conducted on the parent compound, hodgkinsine. Due to the limited specific data on this compound's analgesic properties, this guide will primarily reference data from studies on hodgkinsine, highlighting the need for further investigation into the specific activity of its stereoisomers.[6][7]

Chemical Structures

Figure 1. Chemical structure of Morphine.
Figure 2. Chemical structure of Hodgkinsine.

Mechanism of Action

Morphine exerts its analgesic effects primarily through the activation of µ-opioid receptors in the central nervous system.[1] This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

Hodgkinsine, in contrast, possesses a dual mechanism of action, acting as both a µ-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4][5][8] This dual activity is significant as NMDA receptors are known to play a crucial role in the development of pain sensitization and opioid tolerance. By targeting both pathways, hodgkinsine has the potential for a broader spectrum of analgesic activity and a reduced propensity for tolerance development compared to traditional opioids.

Signaling_Pathways cluster_morphine Morphine Signaling Pathway cluster_hodgkinsine This compound Signaling Pathway Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR G_Protein_M Gi/o Protein Activation MOR->G_Protein_M AC_Inhibition_M Adenylyl Cyclase Inhibition G_Protein_M->AC_Inhibition_M Ion_Channel_M Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein_M->Ion_Channel_M cAMP_Decrease_M ↓ cAMP AC_Inhibition_M->cAMP_Decrease_M Neurotransmitter_Inhibition_M ↓ Neurotransmitter Release cAMP_Decrease_M->Neurotransmitter_Inhibition_M Ion_Channel_M->Neurotransmitter_Inhibition_M Analgesia_M Analgesia Neurotransmitter_Inhibition_M->Analgesia_M Hodgkinsine This compound MOR_H µ-Opioid Receptor Hodgkinsine->MOR_H NMDA_R NMDA Receptor Hodgkinsine->NMDA_R G_Protein_H Gi/o Protein Activation MOR_H->G_Protein_H Ca_Influx_Block ↓ Ca2+ Influx NMDA_R->Ca_Influx_Block AC_Inhibition_H Adenylyl Cyclase Inhibition G_Protein_H->AC_Inhibition_H Ion_Channel_H Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein_H->Ion_Channel_H cAMP_Decrease_H ↓ cAMP AC_Inhibition_H->cAMP_Decrease_H Neurotransmitter_Inhibition_H ↓ Neurotransmitter Release cAMP_Decrease_H->Neurotransmitter_Inhibition_H Ion_Channel_H->Neurotransmitter_Inhibition_H Analgesia_H Analgesia Neurotransmitter_Inhibition_H->Analgesia_H Pain_Sensitization_Block ↓ Pain Sensitization Ca_Influx_Block->Pain_Sensitization_Block Pain_Sensitization_Block->Analgesia_H

Caption: Signaling pathways of Morphine and this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the receptor binding affinities and analgesic efficacy of morphine and hodgkinsine. It is important to note that the data for morphine is extensive and varies across different studies and experimental conditions. The quantitative data for hodgkinsine is currently limited in the public domain.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)SpeciesReference
Morphine µ-Opioid0.74 - 5.926 nMHuman[9][10]
µ-Opioid1.2 nMRat[11]
Hodgkinsine µ-OpioidNot Reported--
NMDANot Reported--

Table 2: Analgesic Efficacy in Animal Models

CompoundTestEffective Dose (ED50)SpeciesReference
Morphine Tail-Flick3.25 mg/kg (s.c.)Rat[12]
Tail-Flick~5 mg/kg (i.p.)Mouse[13]
Hot-Plate4.0 - 8.0 mg/kg (s.c.)Rat[14]
Hodgkinsine Tail-FlickComparable to 6.0 mg/kg Morphine (at 5.0 mg/kg, i.p.)Mouse[3][15]
Hot-PlateComparable to 6.0 mg/kg Morphine (at 20.0 mg/kg, i.p.)Mouse[3]
Capsaicin-Induced PainPotent, dose-dependent activityMouse[1][3][15]

Experimental Protocols

Detailed methodologies for the key preclinical pain models used to evaluate the analgesic efficacy of hodgkinsine and morphine are provided below.

Hot-Plate Test

This test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the hot surface by a transparent cylindrical enclosure.

  • Acclimatization: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (hodgkinsine or morphine) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the nociceptive response is measured again.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot_Plate_Workflow Start Start Acclimatization Acclimatize Mouse (30 min) Start->Acclimatization Baseline Measure Baseline Latency (Paw Lick/Jump) Acclimatization->Baseline Drug_Admin Administer Compound (i.p. or s.c.) Baseline->Drug_Admin Wait Wait for Predetermined Time Drug_Admin->Wait Post_Treatment Measure Post-Treatment Latency Wait->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Hot-Plate Test.
Tail-Flick Test

This assay also measures the response to a thermal stimulus but is primarily considered a measure of spinally mediated analgesia.

Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.

  • Acclimatization: Mice are gently restrained, often in a specialized holder, and allowed to acclimate for a short period.

  • Baseline Latency: The tail is exposed to the heat source, and the time taken for the mouse to flick its tail out of the beam is automatically recorded. A cut-off time (typically 10-15 seconds) is used to prevent tissue injury.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Treatment Latency: The tail-flick latency is reassessed at various time points after drug administration.

  • Data Analysis: The analgesic effect is calculated as %MPE using a similar formula to the hot-plate test.

Tail_Flick_Workflow Start Start Acclimatization Acclimatize Mouse (in restrainer) Start->Acclimatization Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Drug_Admin Administer Compound Baseline->Drug_Admin Wait Wait for Predetermined Time Drug_Admin->Wait Post_Treatment Measure Post-Treatment Tail-Flick Latency Wait->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis End End Data_Analysis->End Capsaicin_Pain_Workflow Start Start Acclimatization Acclimatize Mouse (in observation chamber) Start->Acclimatization Drug_Admin Administer Compound Acclimatization->Drug_Admin Capsaicin_Injection Inject Capsaicin into Hind Paw Drug_Admin->Capsaicin_Injection Observation Record Licking/Biting Duration Capsaicin_Injection->Observation Data_Analysis Compare Licking Time to Control Observation->Data_Analysis End End Data_Analysis->End

References

In Vitro Antiviral Properties of Hodgkinsine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in vitro antiviral properties of the natural alkaloid Hodgkinsine B. Due to a lack of publicly available specific antiviral data for this compound, this guide presents a hypothetical profile based on the reported general antiviral activity of the compound class. This is compared against established antiviral agents for common viral pathogens.

This compound, a trimeric indolizidine alkaloid, has been reported to possess a range of biological activities, including analgesic, antibacterial, antifungal, and general antiviral effects.[1] However, specific in vitro studies detailing its efficacy against particular viruses are not readily found in the public domain. This guide, therefore, presents a hypothetical yet plausible in vitro antiviral profile for this compound against three common and clinically relevant viruses: Influenza A virus (H1N1), Herpes Simplex Virus-1 (HSV-1), and Human Immunodeficiency Virus-1 (HIV-1). This is intended to serve as a comparative framework for potential future research and drug discovery efforts.

Comparative Antiviral Activity

The following table summarizes the hypothetical in vitro antiviral activity of this compound compared to well-established antiviral drugs. The data for the comparator drugs are based on published in vitro studies.

CompoundVirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Hypothetical) Influenza A (H1N1)Plaque Reduction Assay8.5>100>11.8
OseltamivirInfluenza A (H1N1)Plaque Reduction Assay0.02 - 0.2>100>500
This compound (Hypothetical) HSV-1Plaque Reduction Assay12.2>100>8.2
AcyclovirHSV-1Plaque Reduction Assay0.1 - 1.0>200>200
This compound (Hypothetical) HIV-1Reverse Transcriptase Assay25.6>100>3.9
Zidovudine (AZT)HIV-1Reverse Transcriptase Assay0.003 - 0.01>200>20,000

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug that results in the death of 50% of the host cells. Selectivity Index (SI): A ratio that measures the relative safety of a drug. A higher SI indicates a more promising antiviral candidate.

Experimental Protocols

The data presented in the comparative table would be generated using standard in vitro antiviral and cytotoxicity assays. The detailed methodologies for these key experiments are as follows:

Plaque Reduction Assay (for Influenza A and HSV-1)

This assay is a widely used method to determine the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for Influenza A, or Vero cells for HSV-1) is prepared in 6-well plates.

  • Virus Inoculation: The cell monolayers are washed and then inoculated with a known dilution of the virus stock, calculated to produce a countable number of plaques (typically 50-100 plaques per well). The virus is allowed to adsorb to the cells for 1 hour at 37°C.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound (this compound or a comparator drug) is added to the wells. A control well with no compound is also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days for Influenza A and 3-5 days for HSV-1).

  • Plaque Visualization and Counting: After incubation, the overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, appear as clear zones against a stained background. The number of plaques in each well is counted.

  • IC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Assay (for HIV-1)

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the virus to replicate.

  • Cell Culture and Infection: A suitable host cell line (e.g., MT-4 cells) is infected with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, serial dilutions of the test compound are added to the cell cultures. A virus control (no compound) and a cell control (no virus) are also included.

  • Incubation: The cultures are incubated for a period that allows for viral replication (typically 3-5 days).

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • RT Activity Measurement: The amount of reverse transcriptase in the supernatant is quantified using a commercially available RT activity assay kit. This typically involves measuring the incorporation of a labeled nucleotide into a DNA template.

  • IC50 Calculation: The percentage of inhibition of RT activity is calculated for each compound concentration relative to the virus control. The IC50 value is determined from a dose-response curve.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Host cells are seeded in a 96-well plate at a specific density.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound. A control well with no compound is also included.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined from a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro antiviral screening and a hypothetical signaling pathway that could be targeted by an antiviral compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Host Cell Culture infection Cell Infection cell_culture->infection virus_stock Virus Stock Preparation virus_stock->infection treatment Compound Treatment infection->treatment incubation Incubation treatment->incubation quantification Quantification of Viral Replication incubation->quantification cytotoxicity Cytotoxicity Assessment incubation->cytotoxicity calculation IC50 & CC50 Calculation quantification->calculation cytotoxicity->calculation

Caption: Experimental workflow for in vitro antiviral screening.

signaling_pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation ViralReplication Viral Replication Nucleus->ViralReplication Pro-viral Gene Expression HodgkinsineB This compound (Hypothetical Target) HodgkinsineB->Kinase2 Inhibition

Caption: Hypothetical antiviral mechanism of action via signaling pathway inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of hodgkinsine B and its related pyrrolidinoindoline alkaloids. Due to a scarcity of research on this compound's specific antibacterial activity, this comparison focuses on data available for its close structural relatives, notably hodgkinsine A and quadrigemine C, to offer a comprehensive understanding of this class of compounds.

Executive Summary

Pyrrolidinoindoline alkaloids, a class of complex natural products primarily isolated from plants of the Psychotria and related genera, have demonstrated a range of biological activities, including antibacterial effects.[1] While this compound's bioactivity remains largely unexplored due to its limited availability, studies on its stereoisomer, hodgkinsine A, and the related alkaloid quadrigemine C, have revealed potent antimicrobial properties.[2][3] These compounds exhibit activity against a spectrum of bacteria, with particular efficacy noted against Gram-positive organisms. The primary mechanism of antibacterial action for some related alkaloids is believed to involve the disruption of the bacterial cell membrane.[4]

Data Presentation: Antibacterial Activity of Hodgkinsine-Related Alkaloids

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for hodgkinsine A and quadrigemine C against various bacterial strains. It is important to note that no specific MIC data for this compound has been reported in the reviewed literature.

AlkaloidBacterial StrainGram TypeMIC (µg/mL)Reference
Hodgkinsine A Bacillus cereusGram-positive5[3]
Bacillus megateriumGram-positive75[3]
Staphylococcus aureusGram-positive10[3]
Pseudomonas aeruginosaGram-negative10[3]
Quadrigemine C Various Bacteria-as low as 5[3][4]

Further research is required to isolate or synthesize sufficient quantities of this compound for comprehensive antibacterial screening.

Experimental Protocols

The antibacterial activity of these alkaloids is primarily determined using standard microbiological techniques such as the tube dilution method and broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC).

Tube Dilution Method

The tube dilution test is a standard method for determining the concentration of an antibiotic required to inhibit or kill bacteria.[5]

  • Preparation of Alkaloid Solutions: A stock solution of the purified alkaloid is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each tube containing the diluted alkaloid is inoculated with the bacterial suspension. A positive control tube (broth with bacteria, no alkaloid) and a negative control tube (broth only) are also prepared.

  • Incubation: The tubes are incubated under optimal conditions for the test bacterium (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth (i.e., the clearest tube).[5]

Broth Microdilution Assay

This method is a miniaturized version of the tube dilution assay performed in a 96-well microtiter plate, allowing for high-throughput screening.

  • Plate Preparation: Serial dilutions of the alkaloids are prepared in a 96-well plate containing a suitable broth medium.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Purified Alkaloid C Serial Dilution in 96-well plate A->C Dilute B Bacterial Culture D Inoculation with Bacterial Suspension B->D Standardize & Inoculate C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection or OD600 Measurement E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Mechanism of Action

Based on studies of related indole alkaloids like psychotrimine, a potential mechanism of antibacterial action for hodgkinsine and its relatives involves the disruption of the bacterial cell membrane.[4]

mechanism_of_action cluster_cell Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption Cytoplasm Cytoplasm Alkaloid Hodgkinsine-related Alkaloid Alkaloid->Membrane Interacts with Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of antibacterial action via membrane disruption.

References

A Comparative Guide to Analytical Methods for Hodgkinsine B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of Hodgkinsine B, a complex polycyclic alkaloid. Due to the limited availability of specific cross-validated methods for this compound in publicly accessible literature, this document outlines a framework for the development and validation of suitable analytical techniques. The focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of complex natural products.

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended to assist researchers in establishing robust and reliable analytical methods for preclinical and clinical studies involving this compound.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix.

Table 1: Comparison of HPLC-UV and LC-MS/MS for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection based on mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.[4]High; provides structural information and can distinguish between compounds with identical retention times.[5]
Sensitivity Lower; typically in the microgram to nanogram per milliliter range.[4]Higher; capable of detecting picogram to femtogram levels.[5][6]
Linearity Good, typically with a correlation coefficient (r²) > 0.99.[3]Excellent, with a wide dynamic range and r² > 0.99.[5]
Accuracy Generally within 85-115% of the nominal concentration.[1][2]Typically within 85-115% of the nominal concentration.[5]
Precision Relative Standard Deviation (RSD) typically <15%.[1][2]RSD typically <15%.[5]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Application Suitable for routine quality control and analysis of bulk drug substance.Ideal for bioanalysis in complex matrices (e.g., plasma, tissue) and metabolite identification.[7]

Experimental Protocols

The following are generalized protocols that can serve as a starting point for method development and validation for this compound. Optimization of these methods will be necessary.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in simpler matrices or for purity assessments.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV spectral analysis of this compound (likely in the 220-300 nm range).

  • Injection Volume: 10 µL

Sample Preparation (Example for a simple matrix):

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices.[5][6][7]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[5]

Liquid Chromatography Conditions (Example):

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A fast gradient, for example, 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion will need to be determined by direct infusion of a standard solution.

  • Gas Temperatures and Flow Rates: These will need to be optimized for the specific instrument.

Sample Preparation (Example for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[1][2][8]

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Method Optimization Method Optimization Define Validation Parameters Define Validation Parameters Method Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Define Validation Experiments Define Validation Experiments Set Acceptance Criteria->Define Validation Experiments Specificity Specificity Define Validation Experiments->Specificity Linearity Linearity Define Validation Experiments->Linearity Range Range Define Validation Experiments->Range Accuracy Accuracy Define Validation Experiments->Accuracy Precision Precision Define Validation Experiments->Precision LOD Limit of Detection Define Validation Experiments->LOD LOQ Limit of Quantitation Define Validation Experiments->LOQ Robustness Robustness Define Validation Experiments->Robustness Summarize Results Summarize Results Specificity->Summarize Results Linearity->Summarize Results Range->Summarize Results Accuracy->Summarize Results Precision->Summarize Results LOD->Summarize Results LOQ->Summarize Results Robustness->Summarize Results Compare with Acceptance Criteria Compare with Acceptance Criteria Summarize Results->Compare with Acceptance Criteria Final Conclusion Final Conclusion Compare with Acceptance Criteria->Final Conclusion G Cross-Validation Workflow Lab A Method Lab A Method Analyze Samples Lab A Analyze Samples Lab A Lab A Method->Analyze Samples Lab A Lab B Method Lab B Method Analyze Samples Lab B Analyze Samples Lab B Lab B Method->Analyze Samples Lab B Sample Set Sample Set Sample Set->Analyze Samples Lab A Sample Set->Analyze Samples Lab B Data Set A Data Set A Analyze Samples Lab A->Data Set A Data Set B Data Set B Analyze Samples Lab B->Data Set B Statistical Comparison Statistical Comparison Data Set A->Statistical Comparison Data Set B->Statistical Comparison Acceptance Methods are Comparable Statistical Comparison->Acceptance Criteria Met Re-evaluation Investigate Discrepancies Statistical Comparison->Re-evaluation Criteria Not Met

References

Hodgkinsine B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hodgkinsine B, a member of the pyrrolidinoindoline class of alkaloids, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the available scientific data on the in vivo analgesic properties of this compound and the in vitro cytotoxic effects of its stereoisomer, (-)-hodgkinsine. Due to a lack of publicly available in vitro efficacy data for this compound, this comparison utilizes data from its closely related stereoisomer to provide a broader context for its potential biological activities.

Summary of Efficacy Data

The following tables summarize the quantitative data available for the in vivo analgesic activity of this compound and the in vitro cytotoxicity of (-)-hodgkinsine.

Table 1: In Vivo Analgesic Efficacy of this compound

CompoundAssaySpeciesDoseObserved Effect
This compoundTail-flick testMice10 mg/kgIncreased latency to tail withdrawal

Table 2: In Vitro Cytotoxic Efficacy of (-)-Hodgkinsine

CompoundCell LineCancer TypeIC50
(-)-HodgkinsineHCT-116Colon CarcinomaData not quantified
(-)-HodgkinsineSF-295GlioblastomaData not quantified
(-)-HodgkinsineOVACR-8Ovarian AdenocarcinomaData not quantified

Note: While cytotoxicity has been observed, specific IC50 values for (-)-hodgkinsine against these cell lines are not available in the reviewed literature.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the assessment of this compound and its stereoisomers, the following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating cytotoxicity.

Hodgkinsine_B_Analgesic_Pathway Potential Analgesic Signaling Pathway of this compound Hodgkinsine_B This compound Opioid_Receptor Mu-Opioid Receptor Hodgkinsine_B->Opioid_Receptor Agonism NMDA_Receptor NMDA Receptor Hodgkinsine_B->NMDA_Receptor Antagonism Pain_Signal_Transmission Pain Signal Transmission Opioid_Receptor->Pain_Signal_Transmission Inhibition NMDA_Receptor->Pain_Signal_Transmission Inhibition Analgesia Analgesia

Caption: Potential dual-target analgesic mechanism of hodgkinsine alkaloids.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Specified Duration Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition IC50_Calculation 8. Calculate IC50 Value Data_Acquisition->IC50_Calculation

Caption: A typical workflow for determining the IC50 of a compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Analgesia: Tail-Flick Test

This protocol is a standard method for assessing the analgesic properties of a compound in rodents.

  • Animal Model: Adult male or female mice are used for this study. Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Apparatus: A tail-flick analgesiometer is used, which consists of a radiant heat source.

  • Procedure:

    • The basal reaction time of each mouse is determined by placing the distal portion of its tail on the radiant heat source. The time taken for the mouse to flick its tail is recorded. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • Animals are then administered this compound (10 mg/kg) or a vehicle control, typically via intraperitoneal injection.

    • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle control group is indicative of an analgesic effect. The percentage of the maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, SF-295, OVACR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (-)-hodgkinsine). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a specialized detergent) is then added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data suggests that this compound exhibits analgesic properties in vivo. While direct in vitro efficacy data for this compound is currently lacking, its stereoisomer, (-)-hodgkinsine, has demonstrated cytotoxic activity against several human cancer cell lines. Further research is warranted to fully elucidate the in vitro bioactivities of this compound and to establish a definitive structure-activity relationship among its stereoisomers. The experimental protocols provided herein offer a standardized framework for future investigations into the therapeutic potential of this and related compounds.

Safety Operating Guide

Proper Disposal of Hodgkinsine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Hodgkinsine B is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this research chemical.

This compound is a complex indole alkaloid with potential biological activity.[1] As with any research chemical, proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental responsibility. The following procedures are based on general best practices for the disposal of potent, non-volatile, solid chemical waste in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's environmental health and safety (EHS) guidelines before handling or disposing of this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound relevant to its handling and disposal is provided in the table below.

PropertyValueSource
Chemical Formula C₃₃H₃₈N₆MedchemExpress, Cayman Chemical
Molecular Weight 518.7 g/mol MedchemExpress, Cayman Chemical
Appearance SolidCayman Chemical
CAS Number 586955-76-2MedchemExpress, Cayman Chemical
Storage -20°CMedchemExpress
Purity ≥98%Invivochem

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Identification and Segregation:

  • All solid waste contaminated with this compound, including unused compound, contaminated vials, weighing paper, and disposable labware, should be considered chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Inactivation (if required and feasible):

  • Consult your institution's EHS department for guidance on the potential for chemical inactivation. Do not attempt any chemical reaction for inactivation without a validated and approved protocol.

4. Packaging for Disposal:

  • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.

  • The label on the waste container should clearly state "Hazardous Waste" and list the chemical name ("this compound") and any other components of the waste.

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • The storage area should be away from incompatible materials.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

HodgkinsineB_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Materials) segregate Segregate this compound Waste from other waste streams assess->segregate ppe->assess package Package in Labeled, Leak-Proof Hazardous Waste Container segregate->package store Store in Designated Secure Waste Accumulation Area package->store dispose Arrange for Professional Disposal via EHS or Licensed Contractor store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Logical workflow for the safe disposal of this compound.

This guidance is intended to supplement, not replace, the specific Safety Data Sheet for this compound and your institution's established safety protocols. Always prioritize safety and environmental responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hodgkinsine B
Reactant of Route 2
hodgkinsine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.